molecular formula C8H10Cl2N2 B8650989 4-Butyl-3,6-dichloropyridazine

4-Butyl-3,6-dichloropyridazine

Cat. No.: B8650989
M. Wt: 205.08 g/mol
InChI Key: YLMVXQHLRLIVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-3,6-dichloropyridazine is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butyl-3,6-dichloropyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-3,6-dichloropyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

4-butyl-3,6-dichloropyridazine

InChI

InChI=1S/C8H10Cl2N2/c1-2-3-4-6-5-7(9)11-12-8(6)10/h5H,2-4H2,1H3

InChI Key

YLMVXQHLRLIVJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Strategic Utility of 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery and complex heterocyclic synthesis, the ability to selectively functionalize symmetrical scaffolds is paramount. 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) serves as a masterclass in using steric hindrance to dictate chemical reactivity. By introducing a bulky tert-butyl group onto the electron-deficient pyridazine core, chemists can effectively shield one of the two identical electrophilic centers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its Minisci-based synthesis, and its self-validating regioselective applications in pharmaceutical development.

Introduction & Physicochemical Profile

4-tert-Butyl-3,6-dichloropyridazine is a highly specialized, di-halogenated heterocyclic building block. It is primarily utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, including Lysophosphatidic acid (LPA) receptor antagonists[1] and complex triazolo-pyridazine derivatives[2]. The installation of the tert-butyl group at the C4 position fundamentally alters the molecule's symmetry and reactivity profile, providing a structural bias that enables highly regioselective downstream functionalization[3].

Table 1: Physicochemical Properties[4][5][6]
PropertyValue
Chemical Name 4-tert-Butyl-3,6-dichloropyridazine
CAS Number 22808-29-3
Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
Physical Form Colorless to yellow-brown semi-solid or solid powder
Melting Point 39–41 °C
Boiling Point 297.3 ± 35.0 °C at 760 mmHg
SMILES C1=C(C(=NN=C1Cl)Cl)C(C)(C)C
InChIKey DTUZXHRABOWYAE-UHFFFAOYSA-N

Mechanistic Workflow: The Minisci Radical Alkylation

The de novo synthesis of 4-tert-butyl-3,6-dichloropyridazine from unsubstituted 3,6-dichloropyridazine relies on the Minisci reaction—a transition-metal-catalyzed oxidative decarboxylation of pivalic acid[2]. As an application scientist, understanding the causality behind each reagent is critical for scaling and optimizing this pathway.

Step-by-Step Experimental Protocol
  • Preparation of the Acidic Aqueous Matrix: Suspend 3,6-dichloropyridazine (1.0 equiv) in distilled water. Slowly add concentrated H₂SO₄ (approx. 3.2 equiv) under continuous stirring[2].

    • Expert Causality: The strong acid protonates the pyridazine ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, significantly increasing its electrophilicity toward the incoming nucleophilic tert-butyl radical. Sulfuric acid is deliberately chosen over hydrochloric acid; chloride ions would precipitate the silver catalyst as insoluble AgCl, terminating the single-electron transfer (SET) cycle.

  • Addition of Radical Precursor and Catalyst: Add pivalic acid (trimethylacetic acid, 1.5 equiv) and silver nitrate (AgNO₃, 0.1 equiv) to the protonated suspension. Heat the mixture to 60–70 °C[2][3].

    • Expert Causality: Pivalic acid acts as the radical source. Silver(I) serves as the SET catalyst, essential for mediating the electron transfer between the oxidant and the carboxylic acid.

  • Radical Initiation (Controlled Addition): Prepare an aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.5 equiv). Add this dropwise to the heated reaction mixture over 15–30 minutes[3].

    • Expert Causality: Persulfate oxidizes Ag⁺ to Ag²⁺, which subsequently oxidizes pivalic acid. The resulting carboxyl radical rapidly decarboxylates (releasing CO₂) to form the highly nucleophilic tert-butyl radical. Dropwise addition is a critical control parameter; it maintains a low steady-state concentration of radicals, thereby suppressing unwanted radical-radical termination events (e.g., the formation of hexamethylethane).

  • Quenching and Isolation: After stirring for an additional hour to ensure complete conversion, cool the mixture to 0–5 °C. Neutralize cautiously with aqueous NaOH. Extract with an organic solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, and purify via recrystallization[2].

MinisciWorkflow A Pivalic Acid (Radical Precursor) B AgNO3 / (NH4)2S2O8 Oxidative Decarboxylation A->B C tert-Butyl Radical (•C(CH3)3) B->C E Regioselective Radical Addition at C4 C->E D 3,6-Dichloropyridazine (Protonated via H2SO4) D->E F Oxidation & Deprotonation (Aromatization) E->F G 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) F->G

Figure 1: Mechanistic workflow of the Minisci radical alkylation to synthesize CAS 22808-29-3.

Regioselective Functionalization: The Steric Shielding Effect

Unsubstituted 3,6-dichloropyridazine possesses two identical, highly reactive electrophilic centers at C3 and C6. However, the installation of the tert-butyl group at C4 breaks this symmetry, creating a profound steric bias[3].

When subjected to Nucleophilic Aromatic Substitution (SₙAr) with nucleophiles such as hydrazines, alkoxides, or amines, the C3 position is sterically occluded by the adjacent tert-butyl group. The tert-butyl group possesses a massive conformational A-value (>4.8 kcal/mol), creating a physical barricade. Consequently, nucleophilic attack is directed almost exclusively to the C6 position.

Expert Causality: This regioselectivity acts as a self-validating system in drug design. It allows synthetic chemists to sequentially functionalize the pyridazine core without the need for cumbersome, yield-reducing protection and deprotection steps. The C6 position is reacted first under mild conditions, leaving the C3-chloride intact for subsequent cross-coupling (e.g., Suzuki-Miyaura) or displacement under more forcing thermal conditions.

RegioselectivityLogic Start 4-tert-Butyl-3,6-dichloropyridazine Nuc Nucleophilic Attack (SNAr) e.g., Hydrazines, Amines Start->Nuc C3 C3 Position (Adjacent to t-Butyl) Nuc->C3 Pathway A C6 C6 Position (Sterically Accessible) Nuc->C6 Pathway B Outcome1 Steric Shielding (Reaction Blocked) C3->Outcome1 Outcome2 Major Product (6-Substituted Derivative) C6->Outcome2

Figure 2: Regioselectivity logic tree demonstrating the steric shielding effect during SNAr.

Applications in Drug Discovery

The regioselective handle provided by 4-tert-butyl-3,6-dichloropyridazine has been heavily leveraged in the pharmaceutical industry to build privileged scaffolds:

  • LPA Receptor Antagonists: Derivatives synthesized from this core are potent antagonists of Lysophosphatidic acid (LPA) receptors. Modulating these receptors is a validated therapeutic strategy for treating severe fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and systemic sclerosis[1].

  • Triazolo-pyridazines: Condensation of the C6-substituted hydrazine intermediates with various orthoesters or acid chlorides yields fused [1,2,4]triazolo[4,3-b]pyridazine systems. These fused bicyclic structures are highly sought after in kinase inhibition and central nervous system (CNS) therapeutics due to their favorable pharmacokinetic properties[2].

Environmental, Health, and Safety (EHS) Guidelines

Handling 4-tert-butyl-3,6-dichloropyridazine requires strict adherence to laboratory safety protocols to ensure personnel safety and reagent integrity.

  • GHS Classification: The compound is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

  • Handling & Storage: To prevent degradation, it should be stored at -20 °C (or ambient depending on specific supplier stabilization) in a tightly sealed container, protected from moisture, and kept under an inert atmosphere (Argon or Nitrogen).

  • Personal Protective Equipment (PPE): Use standard chemical-resistant nitrile gloves, safety goggles, and handle exclusively within a certified fume hood to prevent the inhalation of dust or aerosols during transfer[4].

Conclusion

4-tert-Butyl-3,6-dichloropyridazine is far more than a simple building block; it is a strategically designed synthetic intermediate that leverages steric hindrance to dictate reaction pathways. By mastering its synthesis via the Minisci reaction and exploiting its regioselective SₙAr profile, application scientists and medicinal chemists can rapidly assemble complex, biologically active heterocycles with high atom economy, precision, and scalability.

References

  • Source: Google Patents (AU2018392324A1)
  • Substituted triazolo-pyridazine derivatives - Patent EP2716158 Source: European Patent Office (EPO) URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-tert-Butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized heterocyclic scaffolds in drug discovery and agrochemical development. 4-tert-Butyl-3,6-dichloropyridazine (CAS: 22808-29-3) stands out as a uniquely versatile building block. The presence of the bulky tert-butyl group at the C4 position breaks the symmetry of the 3,6-dichloropyridazine core, introducing profound steric bias. This structural feature allows researchers to achieve exquisite regiocontrol during downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. This guide details its core properties, a validated synthetic workflow, and critical handling protocols to ensure reproducibility and chemical integrity in your laboratory.

Core Physicochemical Profile

Understanding the fundamental properties of this molecule is the first step in predicting its behavior in complex synthetic pathways. The electron-deficient nature of the diazine ring, combined with the lipophilic tert-butyl group, defines its solubility, stability, and reactivity profiles. The quantitative data below summarizes its established structural parameters[1],[2].

PropertyValue
Chemical Name 4-tert-Butyl-3,6-dichloropyridazine
CAS Number 22808-29-3
Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
SMILES C1=C(C(=NN=C1Cl)Cl)C(C)(C)C
Melting Point 39–41 °C
Boiling Point 297.3 ± 35.0 °C (at 760 mmHg)

Mechanistic Synthesis: The Minisci Alkylation Workflow

The most robust and scalable method for synthesizing 4-tert-butyl-3,6-dichloropyridazine is via a Minisci-type radical alkylation of the parent 3,6-dichloropyridazine[3]. This reaction leverages the electron-deficient nature of the pyridazine ring, making it highly susceptible to nucleophilic radical attack specifically at the C4/C5 positions[3].

G A Pivalic Acid (Radical Precursor) B AgNO3 / (NH4)2S2O8 (Oxidative Decarboxylation) A->B Oxidation C tert-Butyl Radical (Reactive Intermediate) B->C - CO2 E Radical Addition at C4 C->E D 3,6-Dichloropyridazine (Substrate) D->E F 4-tert-Butyl-3,6-dichloropyridazine (Target Product) E->F Aromatization

Minisci radical alkylation pathway for 4-tert-butyl-3,6-dichloropyridazine.

Protocol: Step-by-Step Minisci Alkylation

Causality & Self-Validation: This protocol is inherently designed as a self-validating system. The dropwise addition of the persulfate oxidant is the critical control point; it prevents thermal runaway and ensures a low, steady-state concentration of radicals. This kinetic control minimizes unwanted radical-radical dimerization (homocoupling) and maximizes the yield of the target heterocycle.

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer, combine 3,6-dichloropyridazine (1.49 g, 10 mmol), pivalic acid (acting as both the tert-butyl radical precursor and solvent/co-solvent), and silver nitrate (AgNO3, 0.17 g, 1 mmol)[3].

    • Expert Insight: AgNO3 acts as the catalytic electron transfer agent. Without it, the decarboxylation of pivalic acid by persulfate is impractically slow.

  • Thermal Activation: Heat the mixture to 70 °C[3].

    • Expert Insight: 70 °C is the kinetic sweet spot. Lower temperatures stall the generation of the Ag(II) species, while higher temperatures lead to rapid, non-productive degradation of the persulfate oxidant.

  • Controlled Oxidation: Prepare a solution of ammonium persulfate ((NH4)2S2O8, 2.28 g, 10 mmol) in 10 mL of deionized water. Add this solution dropwise over a 10-minute period[3].

  • Monitoring & Quenching: Stir the reaction at 70 °C until TLC (Thin Layer Chromatography) confirms the complete consumption of the starting material. Cool the reaction to 0 °C using an ice bath.

  • Isolation: Neutralize the excess pivalic acid by carefully adding cold aqueous NaOH until the pH reaches ~8. Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Self-Validation: The neutralization ensures that unreacted pivalic acid remains entirely in the aqueous layer as sodium pivalate. A clean organic phase separation visually validates the removal of the bulk precursor.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.

Regioselective Downstream Applications

The true synthetic value of 4-tert-butyl-3,6-dichloropyridazine lies in its downstream applications. While the pyridazine ring is highly activated toward nucleophilic attack, the bulky tert-butyl group at C4 creates a massive steric shield over the adjacent C3 chlorine.

When subjected to SNAr with amines or alkoxides, or when engaging in palladium-catalyzed Suzuki-Miyaura cross-couplings, the incoming nucleophile or metal complex will preferentially attack the unhindered C6 position.

G Start 4-tert-Butyl-3,6-dichloropyridazine Nuc Nucleophile Addition (e.g., Amines/Alkoxides) Start->Nuc C6 Attack at C6 (Sterically Favored) Nuc->C6 Primary Pathway C3 Attack at C3 (Sterically Hindered) Nuc->C3 Blocked/Minor Prod 6-Substituted-4-tert-butyl- 3-chloropyridazine C6->Prod

Regioselectivity in nucleophilic aromatic substitution of the pyridazine scaffold.

Expert Insight: This regioselectivity eliminates the need for complex protecting group strategies. By simply leveraging steric hindrance, chemists can sequentially functionalize the C6 and C3 positions with different pharmacophores—a critical advantage in library synthesis for medicinal chemistry.

Safety, Handling, and Storage Validation

Maintaining the integrity of halogenated heterocycles requires strict adherence to environmental controls. 4-tert-butyl-3,6-dichloropyridazine is classified under GHS as harmful if swallowed (H302), and it causes skin (H315), eye (H319), and respiratory irritation (H335)[2],[4].

Storage Protocol & Causality: Store the compound at -20 °C in a tightly sealed container, strictly protected from moisture[2],[4]. The highly electrophilic nature of the chlorinated pyridazine ring makes the C-Cl bonds susceptible to slow hydrolysis when exposed to atmospheric moisture, eventually degrading the material into the corresponding pyridazinones.

Self-Validation Check: Before deploying a stored batch in a sensitive, low-yielding catalytic reaction, dissolve a small aliquot in CDCl3 and run a quick 1H-NMR. The appearance of an unexpected broad singlet (N-H proton) or a shift in the aromatic proton signals indicates hydrolysis. If the spectrum perfectly matches the pure reference, the storage protocol has successfully maintained chemical integrity, validating the batch for immediate use.

References

  • 4-tert-Butyl-3,6-dichloropyridazine Product Detail - Accel Scientific. 1

  • 4-tert-Butyl-3,6-dichloropyridazine | 22808-29-3 - Sigma-Aldrich. 2

  • Safety Data Sheet - ChemScene - ChemScene. 4

  • Product Class 8: Pyridazines - Thieme-Connect. 3

Sources

Technical Analysis & Synthesis Guide: 3,6-Dichloro-4-butylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dichloro-4-butylpyridazine is a specialized heterocyclic scaffold belonging to the class of 3,6-dihalopyridazines. While its homologs (methyl, isopropyl) are widely documented as intermediates for kinase inhibitors (e.g., Resmetirom) and agrochemicals, the n-butyl derivative represents a strategic lipophilic variant for modulating the physicochemical properties (LogP) of bioactive libraries.

This guide provides a rigorous technical analysis of the molecule, focusing on its synthesis via radical alkylation (Minisci reaction), structural validation using NMR/MS, and its utility as an electrophilic warhead in nucleophilic aromatic substitution (SNAr).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecificationNotes
IUPAC Name 3,6-Dichloro-4-butylpyridazinen-Butyl isomer
Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol Distinct Cl isotope pattern (M, M+2, M+4)
Predicted LogP ~3.3 - 3.5Higher lipophilicity than methyl analog (LogP ~1.7)
Physical State Oil or Low-melting SolidIsopropyl analog is liquid; n-butyl likely oil at RT.
Key Functionality Bis-electrophileC3 and C6 chlorines are activated for SNAr.

Synthesis Strategy: Radical Alkylation (Minisci)

The most direct and atom-economical route to 3,6-dichloro-4-alkylpyridazines is the Minisci reaction . Unlike Grignard additions which require protected pyridazinones and subsequent chlorination (POCl3), the Minisci reaction allows for the direct introduction of an alkyl group onto the electron-deficient 3,6-dichloropyridazine ring using alkyl radicals generated from carboxylic acids.

Reaction Mechanism

The reaction proceeds via a silver-catalyzed oxidative decarboxylation of valeric acid (pentanoic acid) by ammonium persulfate. The resulting butyl radical attacks the electron-deficient pyridazine ring at the C4 position.

MinisciReaction Figure 1: Minisci Radical Alkylation Pathway for C4-Functionalization Start 3,6-Dichloropyridazine (Substrate) Intermediate Radical Addition to C4/C5 Start->Intermediate + Butyl Radical Reagents Valeric Acid + AgNO3 (NH4)2S2O8, H2SO4 Radical Butyl Radical Generation Reagents->Radical Oxidative Decarboxylation Radical->Intermediate Product 3,6-Dichloro-4-butylpyridazine (Target) Intermediate->Product Oxidative Aromatization (-H+, -e-)

Experimental Protocol (Adapted from Isopropyl Homolog Standards)

Note: This protocol is adapted from the validated synthesis of 3,6-dichloro-4-isopropylpyridazine [1][2].

  • Reagent Setup: In a chemically resistant reactor, dissolve 3,6-dichloropyridazine (1.0 eq) in a biphasic mixture of water and an organic co-solvent (e.g., CH2Cl2 or trifluorotoluene) if solubility is an issue, though standard Minisci runs often use aqueous acid.

  • Catalyst Addition: Add Valeric acid (3.0 eq) and AgNO3 (0.1 eq). Acidify with H2SO4 (1.0 eq) to protonate the pyridazine ring, enhancing its electrophilicity towards the nucleophilic alkyl radical.

  • Radical Initiation: Heat the mixture to 60–70 °C. Add a solution of Ammonium Persulfate ((NH4)2S2O8, 3.0 eq) dropwise over 1 hour. Critical Control Point: Rapid evolution of CO2 occurs; ensure adequate venting.

  • Workup: Cool to room temperature. Neutralize with NH4OH (keep T < 20 °C). Extract with DCM (3x).

  • Purification: The crude oil will contain unreacted starting material and potentially 4,5-dibutyl byproducts. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Structural Analysis & Validation Logic

Validating the structure requires confirming the regiochemistry (substitution at C4 vs. C3/C6 preservation) and the integrity of the butyl chain .

Mass Spectrometry (MS)
  • Isotope Pattern: The molecule contains two chlorine atoms.[1] The molecular ion (M+) will exhibit a characteristic 9:6:1 intensity ratio for peaks at m/z 204, 206, and 208 (corresponding to 35Cl2, 35Cl37Cl, and 37Cl2).

  • Fragmentation: Expect loss of the butyl chain (M - 57) or propyl fragment (M - 43) followed by loss of Cl.

Nuclear Magnetic Resonance (NMR)

The symmetry of the starting material (3,6-dichloropyridazine, singlet at ~7.5 ppm) is broken.

NucleusSignal PredictionDiagnostic Value
1H NMR (CDCl3) δ 7.45 ppm (1H, s) H5 Proton: Confirms mono-substitution. A singlet implies no adjacent protons on the ring.
δ 2.75 ppm (2H, t) α-CH2: Triplet indicating attachment to the aromatic ring.
δ 1.60 ppm (2H, m) β-CH2: Multiplet.
δ 1.40 ppm (2H, m) γ-CH2: Multiplet.
δ 0.95 ppm (3H, t) Methyl: Terminal CH3.
13C NMR ~140-145 ppm C4: Quaternary carbon bearing the butyl group.
~128-130 ppm C5: Methine carbon (CH).
~155-158 ppm C3/C6: Chlorinated carbons (deshielded).
Structural Logic Tree

Use the following workflow to validate the synthesized material.

AnalysisLogic Figure 2: Analytical Decision Matrix Sample Isolated Product (Oil/Solid) MS_Check MS (EI/ESI) Check Isotope Pattern Sample->MS_Check Decision1 M+ pattern 9:6:1? MS_Check->Decision1 H_NMR 1H NMR (CDCl3) Decision2 1 Aromatic H (Singlet)? H_NMR->Decision2 Decision1->H_NMR Yes Invalid Reject/Repurify Decision1->Invalid No (Wrong Cl count) Valid Confirmed Structure: 3,6-dichloro-4-butylpyridazine Decision2->Valid Yes Decision2->Invalid No (Isomer/Impurity)

Reactivity & Applications

The 3,6-dichloro-4-butylpyridazine scaffold acts as a versatile bis-electrophile . The reactivity at C3 and C6 is not identical due to the steric and electronic influence of the C4-butyl group.

  • SNAr Selectivity:

    • C6 Position: Less sterically hindered. Nucleophiles (amines, alkoxides) typically attack here first.

    • C3 Position: Sterically shielded by the adjacent C4-butyl group. Substitution here usually requires higher temperatures or stronger forcing conditions.

  • Library Generation:

    • Step 1: Displacement of C6-Cl with an amine (R-NH2) to form a 3-chloro-6-aminopyridazine derivative.

    • Step 2: Suzuki coupling or hydrogenolysis of the remaining C3-Cl to yield functionalized pharmacological agents.

References

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine: PrepChem. Detailed protocol for radical alkylation of 3,6-dichloropyridazine using isobutyric acid/AgNO3.

  • Minisci Reaction on Pyridazines: Heinisch, G. (1991). 13C NMR spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. Validates NMR shifts for 3,6-dichloro-4-alkyl derivatives.

  • General Properties of 3,6-Dichloropyridazine: PubChem. Compound Summary for 3,6-dichloropyridazine (Parent Scaffold).

  • Homolog Data (Methyl Derivative): Sigma-Aldrich. Product specification for 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3) used for spectral benchmarking.

Sources

Solubility Profiling of 4-tert-butyl-3,6-dichloropyridazine: Protocols, Predictive Modeling, and Process Implications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, solubility behavior, and experimental characterization of 4-tert-butyl-3,6-dichloropyridazine , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

Executive Summary

4-tert-butyl-3,6-dichloropyridazine (CAS 22808-29-3) serves as a lipophilic building block for functionalizing pyridazinone herbicides and bioactive heterocyclic amines. While the parent compound (3,6-dichloropyridazine) exhibits moderate polarity, the introduction of the bulky tert-butyl group at the C4 position significantly alters its solvation thermodynamics, enhancing solubility in non-polar organic media while reducing aqueous affinity.

This guide provides a comprehensive framework for determining the solubility landscape of this compound. It synthesizes existing analog data to establish predictive trends and defines the Laser Monitoring Observation Technique as the standard protocol for generating precise mole-fraction solubility data required for process scale-up.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is prerequisite to predicting solubility behavior. The tert-butyl moiety acts as a "lipophilic anchor," disrupting the crystal lattice energy typical of planar pyridazines and facilitating solvation in aprotic solvents.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
Molecular Formula C₈H₁₀Cl₂N₂Sigma-Aldrich [1]
Molecular Weight 205.09 g/mol Calculated
Physical State Solid / Semi-solid (Low MP)Experimental Observation
Melting Point 39–41 °CSigma-Aldrich [1]
Boiling Point ~297 °C (Predicted)EPISuite Estimation
LogP (Predicted) ~3.4XLogP3 [2]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 2 (Pyridazine nitrogens)Structure Analysis
Solubility Prediction (Like-Dissolves-Like)

Based on the Functional Group Contribution method and data from the structural analog 4-amino-3,6-dichloropyridazine [3], the expected solubility profile is:

  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate.

    • Reasoning: The tert-butyl group dominates the solvation shell, favoring Van der Waals interactions with non-polar/moderately polar solvents.

  • Moderate Solubility: Ethanol, Methanol, Acetone, Acetonitrile.

    • Reasoning: Soluble, but the hydrophobic effect of the tert-butyl group competes with the dipole-dipole interactions of short-chain alcohols.

  • Low/Insoluble: Water, Hexane (Cold).

    • Reasoning: The compound lacks H-bond donors to interact with water; while lipophilic, the polar diaza-ring reduces solubility in strictly non-polar alkanes at low temperatures.

Experimental Methodology: Laser Monitoring Technique

For precise solubility determination (essential for crystallization design), the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to higher accuracy near the melting point.

Protocol Design

Objective: Determine the mole fraction solubility (


) in pure solvents from 278.15 K to 323.15 K.
Workflow Diagram

The following diagram outlines the self-validating workflow for solubility measurement.

Solubility_Workflow Start Start: Solvent Selection Prep Preparation: Weigh Solute (m1) & Solvent (m2) into Jacketed Vessel Start->Prep Equilib Equilibration: Agitate at T_start (e.g., 280K) Prep->Equilib Laser Laser Monitoring: Pass Laser Beam through Solution Equilib->Laser Detect Detection: Measure Light Intensity (I) Laser->Detect Decision Is Intensity Stable & Max? (Dissolution Complete) Detect->Decision Record Record Temperature (T) as Saturation Point Decision->Record Yes (Clear) Repeat Add Solute Increment (Synthetic Method) Decision->Repeat No (Turbid) Record->Repeat End End: Generate T vs x_i Curve Record->End Range Complete Repeat->Equilib Next Data Point

Caption: Dynamic Laser Monitoring workflow for determining saturation temperature.

Detailed Protocol Steps
  • Setup: Use a jacketed glass vessel (approx. 50 mL) connected to a high-precision thermostatic water bath (uncertainty ±0.05 K).

  • Instrumentation: Align a laser source (<5 mW) and a light intensity meter on opposite sides of the vessel.

  • Procedure (Synthetic Method):

    • Add a known mass of solvent (

      
      ) and a small initial mass of solute (
      
      
      
      ).
    • Heat slowly (< 2 K/h) while stirring.

    • Monitor laser transmittance. The transition from turbid (scattering) to clear (transmitting) indicates the saturation temperature (

      
      ).
      
    • Validation: Cool the solution until turbidity reappears. The hysteresis between dissolution and precipitation temperatures should be < 0.5 K.

  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility,
    
    
    and
    
    
    are molecular weights of solute and solvent.

Thermodynamic Modeling & Analysis

To extrapolate experimental data for process optimization, empirical and semi-empirical models must be applied.

Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility and the reciprocal of temperature, adjusted for non-ideality. It is the industry standard for pyridazine derivatives [3].



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Highly accurate for interpolation within the measured temperature range.

van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.



  • 
     (Enthalpy of Dissolution):  Positive values indicate an endothermic process (solubility increases with T), which is expected for 4-tert-butyl-3,6-dichloropyridazine.
    
  • 
     (Entropy of Dissolution):  Positive values indicate increased disorder upon solvation.
    
  • 
     (Gibbs Free Energy):  Calculated as 
    
    
    
    .
Thermodynamic Logic Flow

The following diagram illustrates how to interpret the thermodynamic data for solvent selection.

Thermo_Logic Data Experimental Data (x_i vs T) Model Apelblat Regression Data->Model Enthalpy Calculate Enthalpy (ΔH) Model->Enthalpy High_H High ΔH (>30 kJ/mol) Steep Solubility Curve Enthalpy->High_H Low_H Low ΔH (<10 kJ/mol) Flat Solubility Curve Enthalpy->Low_H App_Cryst Application: Cooling Crystallization High_H->App_Cryst Ideal App_React Application: Reaction Solvent Low_H->App_React Preferred for Stability

Caption: Decision logic for utilizing thermodynamic parameters in process development.

Process Implications & Solvent Selection[1][4][5]

Crystallization & Purification

Due to the low melting point (39–41 °C), cooling crystallization is risky as it may lead to "oiling out" (liquid-liquid phase separation) rather than crystal formation if the concentration is too high.

  • Recommendation: Use an anti-solvent precipitation method.

  • Primary Solvent: Ethanol or Methanol (moderate solubility).

  • Anti-Solvent: Water (low solubility).

  • Protocol: Dissolve the compound in ethanol at 30 °C, then slowly add water while controlling temperature to maintain < 35 °C to avoid melting the precipitate.

Reaction Solvent Suitability

For nucleophilic substitution reactions (e.g., replacing one chlorine with an amine):

  • Toluene: Excellent choice. High solubility allows for high concentration; high boiling point allows for thermal acceleration; immiscible with water (facilitates workup).

  • DCM: Good for low-temperature reactions but limited by boiling point (40 °C), which is dangerously close to the solute's melting point.

References

  • PubChem.[1][2] Compound Summary: 4-tert-butyl-3,6-dichloropyridazine.[3] National Library of Medicine. Available at: [Link]

  • Liu, J. Q., et al. (2014). "Solubility of 4-amino-3,6-dichloropyridazine in seven pure organic solvents." Journal of Chemical & Engineering Data, 59(12), 3947-3952. Available at: [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

Sources

Technical Whitepaper: Steric and Electronic Modulation in 3,6-Dichloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical structural, synthetic, and pharmacological divergences between 4-n-butyl-3,6-dichloropyridazine (Molecule A) and 4-tert-butyl-3,6-dichloropyridazine (Molecule B). While sharing a common dichloropyridazine scaffold, the isomerization of the butyl substituent exerts a profound influence on reactivity profiles and drug-like properties.

The core distinction lies in the Steric-Electronic Mismatch :

  • Molecule A (n-butyl) functions as a flexible lipophilic tether with moderate steric influence, often serving as a "metabolic soft spot" or solubility handle.

  • Molecule B (tert-butyl) acts as a rigid steric shield, enforcing high regioselectivity during nucleophilic aromatic substitution (

    
    ) and blocking metabolic oxidation, a strategy often employed to extend half-life (
    
    
    
    ) in medicinal chemistry.

Structural & Physicochemical Profile

The substitution at the C4 position dictates the 3D topology and electronic environment of the pyridazine ring. The tert-butyl group, being globular and bulky, impacts the adjacent C3-chlorine significantly more than the linear n-butyl chain.

Table 1: Comparative Physicochemical Properties
Feature4-n-Butyl-3,6-dichloropyridazine4-tert-Butyl-3,6-dichloropyridazine
Steric Bulk (A-Value) Low (~0.7 kcal/mol equivalent)High (>5.0 kcal/mol equivalent)
Topological Shape Linear, Flexible, High degrees of freedomGlobular, Rigid, "Fixed" conformation
Crystal Packing Lower Melting Point (disrupts packing)Higher Melting Point (Carnelley’s Rule)
LogP (Lipophilicity) High (Surface area contribution)High (Compactness increases apparent lipophilicity)
C3-Cl Environment Accessible; Rotatable shieldingSterically Occluded (Kinetic protection)
Metabolic Liability High (

and

oxidation)
Low (Quaternary carbon blocks

-oxidation)

Synthetic Pathways & Regioselectivity[2][3]

The synthesis of these cores typically proceeds via radical alkylation (Minisci reaction) of the parent 3,6-dichloropyridazine. The subsequent reactivity of the chlorines is the critical differentiator for chemists.

The Regioselectivity Divergence ( )

In 3,6-dichloropyridazines, the nitrogen atoms activate the ring for nucleophilic attack. However, the C4-substituent breaks the symmetry.

  • Path A (n-butyl): The linear chain offers minimal steric hindrance to the adjacent C3 position. Nucleophilic attack can occur at C6 (preferred) or C3, leading to difficult-to-separate regioisomeric mixtures.

  • Path B (tert-butyl): The bulky trimethyl group creates a "Steric Lock" around C3. Nucleophiles are forced to attack the distal C6 position exclusively, resulting in high regiochemical purity.

Visualization: Synthetic Logic & Regioselectivity

Regioselectivity node_core 3,6-Dichloropyridazine (Parent Scaffold) node_minisci Minisci Alkylation (R-COOH + AgNO3 + S2O8) node_core->node_minisci node_nbutyl 4-n-Butyl-3,6-dichloro (Molecule A) node_minisci->node_nbutyl Valeric Acid node_tbutyl 4-tert-Butyl-3,6-dichloro (Molecule B) node_minisci->node_tbutyl Pivalic Acid node_nu Nucleophilic Attack (Nu: Amine/Alkoxide) node_nbutyl->node_nu node_tbutyl->node_nu node_mix Mixture of Products (C6-Nu + C3-Nu) Low Selectivity node_nu->node_mix Steric Leakage (n-Butyl) node_pure Single Regioisomer (C6-Nu Only) High Selectivity node_nu->node_pure Steric Blockade (t-Butyl)

Figure 1: Divergent regioselectivity outcomes driven by the steric bulk of the C4-substituent.

Pharmacology & ADME Implications[2]

For drug development professionals, the choice between n-butyl and tert-butyl is often a decision between solubility and metabolic stability .

Metabolic Fate
  • 4-n-Butyl: The alkyl chain is a prime target for Cytochrome P450 enzymes (CYP450). Oxidation typically occurs at the terminal (

    
    ) or penultimate (
    
    
    
    ) carbon, converting the lipophilic tail into a polar alcohol or carboxylic acid, leading to rapid renal clearance.
  • 4-tert-Butyl: The quaternary carbon lacks abstractable protons, blocking

    
    -oxidation. While distal methyl oxidation can occur, it is significantly slower. This "Metabolic Shielding" effect is a standard medicinal chemistry tactic to improve oral bioavailability.
    
Visualization: Metabolic Stability Pathways

Metabolism cluster_0 Molecule A: n-Butyl (Flexible) cluster_1 Molecule B: tert-Butyl (Rigid) node_A 4-n-Butyl Core node_A_met Rapid Oxidation (Alcohol/Acid Metabolites) node_A->node_A_met CYP450 (w-oxidation) node_A_clear High Clearance (Short t1/2) node_A_met->node_A_clear node_B 4-tert-Butyl Core node_B_stable Metabolically Stable (Steric Shield) node_B->node_B_stable Blocks Alpha-Oxidation node_B_potency Sustained Potency (Long t1/2) node_B_stable->node_B_potency

Figure 2: Comparative metabolic fate showing the stabilizing effect of the tert-butyl group.

Experimental Protocols

Protocol A: Radical Alkylation (Minisci Reaction)

To synthesize 4-substituted-3,6-dichloropyridazines from the parent scaffold.

Rationale: The Minisci reaction utilizes a carbon-centered radical generated from a carboxylic acid to attack the electron-deficient pyridazine ring. This is superior to Friedel-Crafts (ring is too deactivated) or Grignard (incompatible with chlorides) approaches.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • Carboxylic Acid (Valeric for n-butyl; Pivalic for tert-butyl) (3.0 eq)

  • Silver Nitrate (

    
    ) (0.2 eq) - Catalyst
    
  • Ammonium Persulfate (

    
    ) (1.5 eq) - Oxidant
    
  • Solvent: Water/Acetonitrile (1:1 biphasic system)

  • Temperature: 65–75°C

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,6-dichloropyridazine and the appropriate carboxylic acid in the Water/Acetonitrile mixture. Add

    
    .
    
  • Radical Initiation: Heat the mixture to 65°C. Add Ammonium Persulfate (dissolved in water) dropwise over 30 minutes. Note: Rapid addition causes exotherms and decarboxylation without coupling.

  • Reaction Monitoring: Monitor via LC-MS. The tert-butyl radical is more stable (tertiary) and may react faster than the primary n-butyl radical, but steric hindrance at the ring approach can slow the tert-butyl addition.

  • Workup: Basify with

    
     to pH 8. Extract with Ethyl Acetate (3x).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Observation: The tert-butyl isomer typically elutes earlier due to higher lipophilicity and globular shape.

Protocol B: Regioselective Nucleophilic Substitution ( )

To validate the steric directing effect of the C4 substituent.

Materials:

  • 4-Substituted-3,6-dichloropyridazine (1.0 eq)

  • Benzylamine (Nucleophile) (1.1 eq)

  • Ethanol (Solvent)

  • Triethylamine (Base)[2]

Procedure:

  • Reflux the substrate with Benzylamine in Ethanol for 4 hours.

  • Analysis: Analyze crude mixture via

    
    -NMR.
    
    • 4-tert-butyl: Expect >95% substitution at C6 . The C5 proton singlet will remain unshifted or show specific NOE (Nuclear Overhauser Effect) with the benzyl group.

    • 4-n-butyl: Expect a mixture (e.g., 80:20 or 70:30) of C6:C3 substitution. The flexibility of the n-butyl chain allows the nucleophile to approach the hindered C3 position more easily than the tert-butyl analog.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[3] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][3][4][5] Journal of the American Chemical Society.[3]

  • Barnes-Seeman, D., et al. (2013).[6][7] Metabolically Stable tert-Butyl Replacement.[6][7][8][9] ACS Medicinal Chemistry Letters. [7]

  • Dunetz, J. R., et al. (2019). Minisci alkylation of heterocycles. Chemical Reviews.
  • Coelho, A., et al. (2004).[6] Regioselective Synthesis of 6-Substituted Pyridazin-3(2H)-ones. Tetrahedron. (Validation of steric directing effects in pyridazines).

  • Westphal, M. V., et al. (2015).[3] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. ChemMedChem.

Sources

4-Butyl-3,6-Dichloropyridazine: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-3,6-dichloropyridazine (CAS: 211518-34-2) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Characterized by its electron-deficient diazine core and lipophilic butyl chain, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Lysophosphatidic Acid Receptor 1 (LPA1) antagonists[1].

This technical guide provides an in-depth analysis of its physicochemical properties—specifically detailing the thermodynamic causality behind its melting and boiling points—alongside a self-validating protocol for its synthesis via the Minisci reaction.

Physicochemical Properties: Melting Point and Boiling Point Dynamics

Understanding the physical state of 4-butyl-3,6-dichloropyridazine requires an analysis of how alkyl substitution alters the thermodynamic properties of the parent heterocycle, 3,6-dichloropyridazine.

Quantitative Data Summary
PropertyValue / PredictionCausality & Structural Rationale
Molecular Formula C₈H₁₀Cl₂N₂Addition of a C4-butyl chain to the pyridazine core.
Molecular Weight 205.08 g/mol Increases mass, directly elevating London dispersion forces.
Melting Point (Parent) 65–69 °C[2]Baseline planar symmetry allows for tight crystal lattice packing.
Melting Point (Target) < 30 °C (Predicted Liquid/Oil) Symmetry Disruption: The flexible butyl chain introduces conformational entropy, disrupting the planar π-π stacking and dipole interactions of the pyridazine ring, drastically lowering the fusion temperature.
Boiling Point (Parent) ~277 °C at 760 mmHg[2]Baseline dipole-dipole interactions from the diazine core.
Boiling Point (Target) 350–370 °C (Predicted) Increased Lipophilicity: The addition of four methylene units (+56 g/mol ) significantly increases the surface area for van der Waals interactions, requiring higher thermal energy for vaporization.
LogP (Estimated) 2.8 - 3.2The lipophilic butyl tail enhances organic solvent solubility, critical for downstream cross-coupling reactions.

Synthetic Methodology: The Minisci Alkylation Protocol

The synthesis of 4-butyl-3,6-dichloropyridazine is achieved through a Minisci reaction , a highly regioselective radical alkylation of electron-deficient N-heterocycles[3]. The protocol below is adapted from validated pharmaceutical patent literature[1] and engineered for self-validation through mechanistic causality.

Step-by-Step Experimental Workflow

Step 1: Reagent Suspension and Temperature Equilibration

  • Action: Suspend 3,6-dichloropyridazine (5.0 mmol), pentanoic acid (6.5 mmol), and AgNO₃ (2.5 mmol) in 8 mL of deionized water. Heat the suspension to 50 °C.

  • Causality: Water serves as a highly polar, environmentally benign solvent that stabilizes the transition states of the radical intermediates. The 50 °C threshold provides the precise activation energy required for the subsequent thermal decomposition of the persulfate initiator without causing the volatile pentanoic acid to evaporate or the resulting radicals to undergo uncontrolled dimerization.

Step 2: Acidic Activation of the Heterocycle

  • Action: Slowly add a mixture of concentrated H₂SO₄ (16.7 mmol) diluted in 8 mL of water.

  • Causality: The strong acid protonates the pyridazine nitrogen atoms. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring, making the C4 position highly electrophilic and perfectly primed for attack by a nucleophilic radical[3].

Step 3: Radical Initiation and Alkylation

  • Action: Prepare a solution of ammonium persulfate, (NH₄)₂S₂O₈ (15.0 mmol), in water and add it dropwise to the reaction mixture over 30 minutes.

  • Causality: The persulfate anion oxidizes Ag(I) to Ag(II). The highly reactive Ag(II) species abstracts an electron from the carboxylate of pentanoic acid, triggering a rapid oxidative decarboxylation that releases CO₂ and generates the primary butyl radical. Dropwise addition ensures a low, steady-state concentration of radicals, preventing radical-radical termination (e.g., forming octane) and maximizing the cross-coupling yield.

Step 4: Rearomatization and Isolation

  • Action: Stir the mixture for an additional 2 hours at 50 °C, then cool to room temperature. Neutralize with aqueous NaOH and extract with ethyl acetate.

  • Causality: Following the radical attack at C4, the resulting radical cation intermediate undergoes a second single-electron oxidation (by Ag(II) or persulfate) and loses a proton to restore the aromaticity of the pyridazine ring, yielding the final product[1].

Mechanistic Visualization

MinisciWorkflow A Pentanoic Acid + Ag(I) / S2O8(2-) B Butyl Radical Generation A->B Oxidative Decarboxylation D Radical Attack at C4 Position B->D Nucleophilic Addition C 3,6-Dichloropyridazine (Protonated) C->D Activation by H2SO4 E Oxidation & Deprotonation D->E Rearomatization F 4-Butyl-3,6- dichloropyridazine E->F Product Formation

Minisci reaction workflow for 4-Butyl-3,6-dichloropyridazine synthesis.

Application in Drug Discovery: LPA1 Receptor Antagonism

4-Butyl-3,6-dichloropyridazine is not an end-product but a highly functionalized scaffold. The two chlorine atoms at the 3- and 6-positions act as orthogonal reactive sites for subsequent Nucleophilic Aromatic Substitution (S_NAr) or Suzuki-Miyaura cross-coupling reactions.

In modern pharmacotherapy, this scaffold is utilized to synthesize Lysophosphatidic Acid Receptor 1 (LPA1) antagonists [1]. LPA1 is a G-protein coupled receptor (GPCR) implicated in pathological fibroblast activation. Antagonizing this receptor is a validated clinical strategy for treating fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and Non-Alcoholic Steatohepatitis (NASH).

Pathway Intervention Visualization

LPA1Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Binds & Activates G_alpha G-alpha Subunits (12/13, q, i/o) LPA1->G_alpha Signal Transduction RhoROCK Rho/ROCK Signaling Cascade G_alpha->RhoROCK Kinase Activation Fibrosis Fibroblast Activation & Fibrosis RhoROCK->Fibrosis Pathological Remodeling Antagonist LPA1 Antagonist (4-Butyl-pyridazine derived) Antagonist->LPA1 Competitive Inhibition

LPA1 signaling pathway and intervention by 4-Butyl-pyridazine antagonists.

Analytical Characterization Expectations

To validate the successful synthesis of 4-butyl-3,6-dichloropyridazine, the following analytical profiles should be observed:

  • Liquid Chromatography-Mass Spectrometry (LCMS): The compound will exhibit a pseudo-molecular ion [M+H]⁺ at m/z = 205.0. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will display a distinct characteristic isotopic splitting pattern of M, M+2, and M+4 in a 9:6:1 relative abundance ratio[1].

  • Nuclear Magnetic Resonance (¹H NMR): The aliphatic region will show the butyl chain protons: a triplet near 0.9 ppm (terminal CH₃), multiplets between 1.3–1.6 ppm (internal CH₂ groups), and a downfield triplet near 2.8 ppm corresponding to the benzylic CH₂ directly attached to the electron-withdrawing heteroaromatic ring. The aromatic region will feature a single isolated proton singlet near 7.5–8.0 ppm, corresponding to the C5 position on the pyridazine ring.

References

  • Title: Cyclohexyl acid triazole azines as LPA antagonists (Patent AU2018392324A1)
  • Title: 3,6-Dichloropyridazine CAS 141-30-0 Properties Source: Echemi URL
  • Title: Minisci reaction (Nucleophilic character of alkyl radicals)

Sources

The Butyl-Substituted Pyridazine Scaffold: A Pharmacophore-Driven Approach to CDK2 Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its versatile biological activities.[1] This technical guide delves into the pharmacophore properties of a specific series of 3,6-disubstituted pyridazines, with a particular focus on a butyl-substituted analogue that has demonstrated significant potential as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.[2][3] We will explore the rational design, synthesis, structure-activity relationships (SAR), and computational modeling of these compounds, providing a comprehensive framework for researchers in oncology and drug discovery. This guide moves beyond a simple recitation of data to explain the causal links between molecular structure, target engagement, and biological activity, offering field-proven insights into the development of potent and selective kinase inhibitors.

Introduction: The Pyridazine Core in Oncology and the Rationale for Targeting CDK2

The search for novel anticancer agents with improved selectivity and reduced toxicity is a paramount goal in modern drug discovery. Heterocyclic compounds are a cornerstone of this endeavor, and the pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a scaffold of significant interest.[3] Its unique physicochemical properties, including its dipole moment and capacity for hydrogen bonding, make it an attractive framework for designing molecules that can effectively interact with biological targets like protein kinases.[4]

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle.[5] Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4] Specifically, CDK2, when complexed with Cyclin E or Cyclin A, is crucial for the G1/S phase transition and S phase progression.[6] Its overexpression or dysregulation is common in various tumors, including breast cancer, making it a well-validated and attractive therapeutic target.[2] The development of small molecules that selectively inhibit CDK2 can induce cell cycle arrest and apoptosis in cancer cells, offering a targeted therapeutic strategy.[3]

This guide focuses on a series of 3,6-disubstituted pyridazines designed to target CDK2. We will use a potent butyl-substituted analogue as a case study to dissect the key pharmacophoric features required for high-affinity binding and potent inhibition.

Synthesis of the 3-Butylamino-6-morpholinopyridazine Scaffold

The synthetic route to the target pyridazine derivatives is a multi-step process that begins with the commercially available 3,6-dichloropyridazine. The strategy involves sequential nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities at the C3 and C6 positions of the pyridazine ring. This controlled, step-wise approach is crucial for building a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 3-chloro-6-morpholinopyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in 1,4-dioxane, add morpholine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield the intermediate, 3-chloro-6-morpholinopyridazine.

Step 2: Synthesis of Final 3-Alkylamino-6-morpholinopyridazine Derivatives (e.g., Butyl-substituted analogue 11i)

  • In a sealed vessel, combine 3-chloro-6-morpholinopyridazine (1.0 eq), the desired primary amine (e.g., n-butylamine, 1.5 eq), and a suitable solvent such as n-butanol.

  • Heat the mixture at 120-130 °C for 12-18 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to ambient temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (DCM/Methanol gradient) to afford the final product.

Causality Behind Experimental Choices: The use of DIPEA in Step 1 acts as a non-nucleophilic base to quench the HCl generated during the substitution, driving the reaction to completion. The choice of a higher boiling point solvent like n-butanol and elevated temperatures in Step 2 is necessary to facilitate the second, more challenging, nucleophilic substitution with the less reactive alkylamine.

Diagram: Synthetic Workflow

G start 3,6-Dichloropyridazine step1 Step 1: Nucleophilic Substitution start->step1 intermediate 3-Chloro-6-morpholinopyridazine step1->intermediate reagent1 Morpholine, DIPEA 1,4-Dioxane, Reflux reagent1->step1 step2 Step 2: Nucleophilic Substitution intermediate->step2 product 3-(Butylamino)-6-morpholinopyridazine (Target Compound) step2->product reagent2 n-Butylamine n-Butanol, 130°C reagent2->step2

Caption: General synthetic route for 3,6-disubstituted pyridazines.

Structure-Activity Relationship (SAR) and Pharmacophore Identification

The exploration of the structure-activity relationship is fundamental to defining the pharmacophore—the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By synthesizing and testing a series of analogues, key interaction points with the CDK2 active site were elucidated.

Quantitative SAR Data

The anti-proliferative activity against the T-47D breast cancer cell line and direct enzymatic inhibition of CDK2 were evaluated for a series of analogues where the C3-substituent was varied.

Compound IDC3-Substituent (R)T-47D IC₅₀ (µM)[2]CDK2 IC₅₀ (nM)[2]
11h Isopropylamine1.10 ± 0.0443.8 ± 1.79
11i n-Butylamine 0.44 ± 0.01 Not Reported
11j t-Butylamine35.9 ± 1.18Not Reported
11k Cyclopentylamine1.34 ± 0.05Not Reported
11l Tetrahydrofurfurylamine0.51 ± 0.0255.6 ± 2.27
11m (Tetrahydro-2H-pyran-4-yl)methanamine0.43 ± 0.0120.1 ± 0.82
Analysis of SAR and Derivation of Pharmacophoric Features
  • Hydrogen Bonding is Critical: The core pyridazine and the exocyclic amine are essential. Docking studies reveal that the N2 of the pyridazine ring and the exocyclic NH group form critical hydrogen bonds with the hinge region of CDK2, specifically with the backbone carbonyl and NH of Leu83.[3][7] This mimics the canonical hydrogen bonding pattern of ATP's adenine base.

  • Hydrophobic/Alkyl Substituent at C3 is Favorable: A clear trend emerges from the data. Small, linear alkyl groups at the C3-amino position enhance potency. The n-butyl group (11i) provided excellent submicromolar anti-proliferative activity. The slightly smaller isopropyl group (11h) was also potent. This suggests the presence of a hydrophobic pocket in the active site that can accommodate these groups.

  • Steric Hindrance is Detrimental: The introduction of a bulky tert-butyl group (11j) resulted in a dramatic loss of activity (>80-fold compared to 11i). This indicates that the hydrophobic pocket has defined size limitations, and excessive steric bulk prevents optimal binding.

  • The C6-Morpholine Group: The morpholine ring at the C6 position is a key feature, likely contributing to solubility and occupying the ribose-binding pocket of the ATP-binding site. Its oxygen atom can act as a hydrogen bond acceptor, further anchoring the ligand.[8]

Diagram: CDK2 Signaling Pathway and Inhibition

G cluster_0 G1 Phase cluster_1 S Phase Entry CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CyclinE_CDK2 Cyclin E/CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Genes S-Phase Genes CyclinE_CDK2->S_Phase_Genes phosphorylates substrates, activates Proliferation Cell Proliferation S_Phase_Genes->Proliferation Inhibitor Butyl-Pyridazine Inhibitor Inhibitor->CDK2 binds & inhibits

Caption: Inhibition of the CDK2 pathway blocks G1/S transition.

Computational Modeling: Visualizing the Pharmacophore in the CDK2 Active Site

To rationalize the observed SAR and visualize the key interactions, molecular docking studies were performed. The butyl-substituted pyridazine analogue was docked into the ATP-binding site of CDK2 (PDB: 1H1S).[9]

Key Binding Interactions
  • Hinge Region: The pyridazine N2 atom forms a hydrogen bond with the backbone NH of Leu83. The exocyclic amine NH forms a hydrogen bond with the backbone C=O of Leu83.

  • Hydrophobic Pocket: The n-butyl group extends into a hydrophobic pocket defined by residues such as Ile10, Val18, Ala31, and Val64. This favorable hydrophobic interaction explains the high potency of this substituent.

  • Solvent-Exposed Region: The C6-morpholine moiety is oriented towards the solvent-exposed region, where the ribose of ATP would normally bind. This position contributes to the overall binding affinity and provides a vector for further modification to improve pharmacokinetic properties.

Based on these interactions, a 3D pharmacophore model can be constructed.

Diagram: Pharmacophore Model for CDK2 Inhibition

Caption: Key pharmacophoric features for pyridazine-based CDK2 inhibitors.

Protocol: In Vitro CDK2 Kinase Inhibition Assay

To validate the direct enzymatic inhibition predicted by docking studies, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the phosphorylation reaction, which correlates with kinase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series in Kinase Buffer.

    • Reconstitute recombinant human CDK2/Cyclin A enzyme and substrate (e.g., Histone H1) in Kinase Buffer to the desired working concentrations.[10]

    • Prepare ATP solution in Kinase Buffer to a final concentration near the Kₘ for CDK2 (typically 10-50 µM).

    • Prepare ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol (e.g., Promega Corp.).[11]

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the compound serial dilutions or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the CDK2/Cyclin A enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 3,6-disubstituted pyridazine scaffold represents a promising starting point for the development of novel CDK2 inhibitors. Through a systematic exploration of the structure-activity relationship, we have defined a clear pharmacophore model characterized by:

  • A hydrogen-bonding pyridazine core that engages the kinase hinge region.

  • A C3-amino substituent with a moderately sized, unbranched alkyl group (e.g., n-butyl) that occupies a key hydrophobic pocket.

  • A C6-morpholine group that enhances solubility and provides additional interactions in the ribose-binding pocket.

The butyl-substituted analogue emerges as a potent lead compound with submicromolar anti-proliferative activity. Future work should focus on optimizing the pharmacokinetic properties of this scaffold. Modifications to the C6-morpholine group or the alkyl chain at C3 could be explored to fine-tune properties such as metabolic stability and oral bioavailability, with the ultimate goal of developing a clinically viable anticancer agent. The protocols and insights provided in this guide offer a robust foundation for these future drug discovery efforts.

References

  • Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry, 11, 72-89. [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-13. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130–146. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., El-Gamal, R. M., & Oh, C. H. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1836–1853. [Link]

  • Pinna, L. A., & Ruzzene, M. (1996). How do protein kinases work?: The role of dynamics in substrate recognition and product release. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1314(3), 191-225. [Link]

  • Hecker, S. J., et al. (1999). Purine-based inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 42(17), 3289-3299. [Link]

  • ResearchGate. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Taylor & Francis Online. [Link]

  • Taylor & Francis. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

  • Liu, J., et al. (2020). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry, 295(18), 6049-6061. [Link]

  • ResearchGate. (2020). Chemical structure for some 3,6‐disubstituted pyridazine derivatives. [Link]

  • Al-Warhi, T., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Molecules, 28(19), 7252. [Link]

  • Arris, C. E., et al. (2000). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. ARKIVOC, 2007(2), 247-265. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. [Link]

  • JETIR. (2021). ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN. [Link]

  • Zhang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics. [Link]

  • IMR Press. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. [Link]

  • Alswah, M., et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry, 145, 107228. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19323-19335. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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Methodological & Application

Radical alkylation of 3,6-dichloropyridazine with butyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-dichloropyridazine (3,6-DCP) scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for diversely substituted pyridazines.[1] However, functionalizing the C4/C5 positions while retaining the sensitive C-Cl handles poses a synthetic challenge. Traditional electrophilic aromatic substitution is ineffective due to the electron-deficient nature of the diazine ring.

This guide details two validated protocols for the radical alkylation of 3,6-DCP to install butyl groups (n-butyl and t-butyl) at the C4 position. We compare the Modern Zinc Sulfinate Method (Baran Diversification) , ideal for late-stage functionalization and high-throughput screening, against the Classic Silver-Catalyzed Decarboxylation (Minisci) , suitable for cost-effective scale-up.

Mechanistic Insight & Regioselectivity

The alkylation of 3,6-DCP proceeds via a Minisci-type radical substitution. The reaction is governed by the high electrophilicity of the protonated pyridazine ring and the nucleophilic character of the alkyl radical.

2.1 The Pathway
  • Radical Generation: A butyl radical (

    
    ) is generated via oxidative decarboxylation (Method A) or sulfinate oxidation (Method B).
    
  • Radical Addition: The nucleophilic

    
     attacks the most electron-deficient position of the protonated heterocycle. In 3,6-DCP, C4 and C5 are equivalent and highly activated.
    
  • Oxidation & Deprotonation: The resulting radical cation is oxidized to a cation, followed by loss of a proton to restore aromaticity.

2.2 Regioselectivity & Side Reactions
  • Target: C4-butyl-3,6-dichloropyridazine.

  • Over-alkylation: Because the alkyl group is electron-donating, the product is slightly more nucleophilic than the starting material, creating a risk of di-alkylation at C5. Control of stoichiometry and conversion is critical.

  • Dechlorination: Radical reduction of the C-Cl bond is a competing pathway, particularly in the presence of excess metal salts.

MinisciMechanism Start 3,6-Dichloropyridazine (Protonated) Intermediate Radical Cation Intermediate Start->Intermediate Radical Butyl Radical (Bu•) Radical->Intermediate Attack at C4 Oxidation Cationic Species Intermediate->Oxidation -e⁻ (Oxidant) Product 4-Butyl-3,6- dichloropyridazine Oxidation->Product -H⁺ (Rearomatization)

Figure 1: Mechanistic pathway for the radical alkylation of 3,6-dichloropyridazine.

Experimental Protocols

Method A: Zinc Sulfinate Alkylation (Recommended)

Best for: Rapid analog generation, medicinal chemistry, high functional group tolerance. Basis: This protocol utilizes zinc sulfinate salts (Baran "Diversinates") which release alkyl radicals upon oxidation with TBHP. It avoids silver catalysts, reducing cost and metal contamination.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Reagent: Zinc bis(butylsulfinate) (2.0 - 3.0 equiv). Note: Use Zn(t-BuSO2)2 for t-butyl or Zn(n-BuSO2)2 for n-butyl.

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

  • Solvent: DMSO / Water (3:1 ratio) or DCM / Water (biphasic)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating the pyridazine.

Step-by-Step Protocol
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (149 mg, 1.0 mmol) and Zinc bis(butylsulfinate) (2.0 mmol).

  • Solvation: Add DMSO (3.0 mL) and Water (1.0 mL). Stir to suspend.

  • Activation: Add TFA (76 µL, 1.0 mmol) followed by TBHP (70% aq, ~3-5 mmol) dropwise. Caution: Exothermic.

  • Reaction: Stir vigorously at 40–50°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the [M+H]+ peak of 205/207 (monobutyl). If starting material remains after 6h, add another 1.0 equiv of Sulfinate and TBHP.

  • Workup: Dilute with EtOAc (20 mL) and wash with sat. NaHCO3 (to neutralize TFA) and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: Silver-Catalyzed Decarboxylation (Classic Minisci)

Best for: Large-scale synthesis where reagents must be inexpensive. Basis: Oxidative decarboxylation of carboxylic acids using Persulfate and Silver(I).[4][8]

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Reagent: Valeric acid (for n-butyl) or Pivalic acid (for t-butyl) (3.0 equiv)

  • Catalyst: AgNO3 (0.1 - 0.2 equiv)

  • Oxidant: (NH4)2S2O8 (Ammonium Persulfate) (3.0 equiv)

  • Solvent: Water / Acetonitrile (1:1) or Water / DCM (biphasic)

  • Acid: TFA (1.0 equiv) or H2SO4 (1.0 equiv)

Step-by-Step Protocol
  • Setup: Dissolve 3,6-dichloropyridazine (1.0 mmol) in Acetonitrile (5 mL) and Water (5 mL).

  • Acidification: Add TFA (1.0 mmol) and AgNO3 (0.1 mmol).

  • Heating: Heat the mixture to 70°C .

  • Addition: Prepare a solution of (NH4)2S2O8 (3.0 mmol) and Valeric Acid (3.0 mmol) in minimal water/MeCN. Add this solution dropwise over 30 minutes.

    • Why? Slow addition keeps the radical concentration low, preventing radical dimerization (e.g., octane formation) and promoting reaction with the heterocycle.

  • Reaction: Stir at 70°C for 2 hours.

  • Workup: Cool to RT. Basify with NH4OH (keep pH ~9). Extract with DCM (3x).[9]

  • Purification: Silica gel chromatography.

Comparative Analysis & Decision Guide

Data Summary
FeatureMethod A: Zinc SulfinateMethod B: Ag/Persulfate
Yield (Typical) 55 - 75%40 - 60%
Regioselectivity High (Mono-alkylation favored)Moderate (Di-alkylation risk)
C-Cl Stability ExcellentModerate (Ag can promote reduction)
Reagent Cost High (Sulfinates)Low (Acids/Persulfate)
Scalability < 10g> 100g
Workflow Decision Tree

Use the following logic map to select the appropriate protocol for your campaign.

DecisionTree Start Start: Alkylation of 3,6-Dichloropyridazine Scale What is the Reaction Scale? Start->Scale Small Small Scale / Library (< 1g) Scale->Small Large Process Scale (> 10g) Scale->Large MethodA Use Method A: Zinc Sulfinate Small->MethodA Better Yield/Tolerance MethodB Use Method B: Ag/Persulfate Large->MethodB Cost Efficiency

Figure 2: Decision matrix for protocol selection based on scale and requirements.

Troubleshooting & Critical Control Points (CCPs)

  • Issue: Low Conversion.

    • Root Cause:[1][9][10] Inefficient protonation of the pyridazine ring.

    • Fix: Ensure TFA is fresh. Increase TFA to 2.0 equiv. The ring must be protonated to lower the LUMO energy for radical attack.

  • Issue: Di-alkylation (4,5-dibutyl-3,6-dichloropyridazine).

    • Root Cause:[1][9][10] Product is more electron-rich than starting material.

    • Fix: Stop reaction at 70-80% conversion. Do not push to completion. Use Method A (Sulfinate) which allows better stoichiometric control.

  • Issue: Dechlorination.

    • Root Cause:[1][9][10] Over-reduction by metal species or radical hydrogen abstraction.

    • Fix: Switch to Method A (Zinc Sulfinate) which is milder. If using Method B, remove Silver and try a photoredox approach if available (see References).

References

  • Minisci, F., et al. (1971).[4] Nucleophilic character of alkyl radicals in homolytic alkylation of protonated heteroaromatic bases.[7][8] Tetrahedron.[8] [8]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles.[5] Nature.[3]

  • O'Hara, F., et al. (2013).[2] Preparation and purification of zinc sulfinate reagents for drug discovery.[2][3][6] Nature Protocols.[2][3]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[10] MedChemComm.

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[7][10][11] Angewandte Chemie International Edition.

Sources

Application Note: A Practical Guide to the Minisci Reaction for C-4 Alkylation of Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-H Alkylation in Heterocyclic Chemistry

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1] Among the array of C-H functionalization techniques, the Minisci reaction has emerged as a powerful tool for the alkylation of electron-deficient heterocycles.[2][3][4] This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heteroaromatic compound, enabling the direct installation of alkyl groups onto the core structure.[2]

Pyridazines, 1,2-diazine systems, are a vital class of N-heterocycles prevalent in pharmaceuticals, agrochemicals, and materials science. Their electron-deficient nature, however, makes them challenging substrates for classical electrophilic substitutions like Friedel-Crafts alkylation.[2] The Minisci reaction elegantly circumvents this limitation by leveraging radical reactivity. This application note provides a comprehensive protocol and in-depth scientific rationale for the C-4 alkylation of pyridazines, tailored for researchers in synthetic and medicinal chemistry. We will explore the underlying mechanism, detail a robust experimental procedure, and discuss key parameters for successful execution.

Mechanism and Regioselectivity: Directing the Radical

The Minisci reaction proceeds through a well-established radical chain mechanism.[5] Understanding this pathway is critical to appreciating the reaction's parameters and potential outcomes.

  • Radical Generation: The process begins with the formation of an alkyl radical. In the classic and widely used protocol, this is achieved through the oxidative decarboxylation of a carboxylic acid (R-COOH). A silver(I) salt (e.g., AgNO₃) acts as a catalyst, being oxidized to the highly reactive silver(II) state by a strong oxidant, typically ammonium persulfate ((NH₄)₂S₂O₈). The Ag(II) species then abstracts a hydrogen atom from the carboxylic acid, leading to a radical that rapidly decarboxylates to form the desired alkyl radical (R•).[2]

  • Heterocycle Activation: For the radical addition to occur, the electron-deficient pyridazine ring must be activated. This is accomplished by performing the reaction under acidic conditions, which ensures the protonation of one of the ring's nitrogen atoms. This protonation significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the heterocycle, making it more electrophilic and thus a better radical acceptor.[5]

  • Nucleophilic Radical Addition: The nucleophilic alkyl radical (R•) adds to an electron-deficient carbon position on the protonated pyridazine ring. For the pyridazine system, radical attack shows a pronounced regioselectivity for the C-4 and C-5 positions, which are electronically analogous and most susceptible to this addition.[6][7]

  • Rearomatization: The resulting radical cation intermediate must undergo an oxidative rearomatization step to yield the final alkylated product. The persulfate oxidant facilitates this step, regenerating the aromatic system and completing the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Minisci alkylation of pyridazine.

Minisci_Reaction_Mechanism Catalytic Cycle for Minisci 4-Alkylation of Pyridazine cluster_main cluster_radical_gen Radical Generation PDZ Pyridazine H_PDZ Protonated Pyridazine PDZ->H_PDZ H⁺ Radical_Adduct Radical Adduct Intermediate H_PDZ->Radical_Adduct + R• Product 4-Alkylpyridazine Radical_Adduct->Product [Oxidation] - H⁺, - e⁻ RCOOH R-COOH R_radical R• RCOOH->R_radical Ag1 Ag⁺ Ag2 Ag²⁺ S2O8 (NH₄)₂S₂O₈ S2O8->Ag2 Oxidizes Ag2->RCOOH H-abstraction & Decarboxylation R_radical->H_PDZ Attacks Heterocycle

Caption: Catalytic cycle for the Minisci 4-alkylation of pyridazine.

Experimental Protocol: 4-tert-Alkylation of Pyridazine

This protocol provides a representative procedure for the alkylation of pyridazine using pivalic acid as the source for the tert-butyl radical.

Materials and Reagents
Reagent/MaterialRoleTypical GradeSupplier
PyridazineSubstrate≥98%Standard chemical suppliers
Pivalic AcidRadical Precursor≥99%Standard chemical suppliers
Silver Nitrate (AgNO₃)Catalyst≥99%Standard chemical suppliers
Ammonium Persulfate ((NH₄)₂S₂O₈)Oxidant≥98%Standard chemical suppliers
Sulfuric Acid (H₂SO₄)Acid Activator95-98%Standard chemical suppliers
Dichloromethane (DCM)Extraction SolventACS GradeStandard chemical suppliers
Acetonitrile (MeCN)Reaction SolventHPLC GradeStandard chemical suppliers
Deionized Water (H₂O)Solvent------
Sodium Bicarbonate (NaHCO₃)Quenching AgentSaturated aq. solution---
Sodium Sulfite (Na₂SO₃)Reducing Agent10% w/v aq. solution---
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent---Standard chemical suppliers
Round-bottom flask, condenser, stir barGlassware------
Step-by-Step Methodology

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridazine (1.0 mmol, 80.1 mg).

  • Add acetonitrile (5 mL) and deionized water (5 mL) to dissolve the substrate.

  • In a separate vial, dissolve pivalic acid (3.0 mmol, 306.4 mg) and silver nitrate (0.2 mmol, 34.0 mg) in the same solvent mixture (2 mL MeCN, 2 mL H₂O). Causality: Using an excess of the carboxylic acid drives the reaction towards completion and compensates for potential unproductive radical side reactions.

  • Carefully add concentrated sulfuric acid (1.0 mmol, ~54 µL) to the main reaction flask containing the pyridazine solution. Stir for 5 minutes. Causality: The acid is essential for protonating the pyridazine, thereby activating it for nucleophilic radical attack.[2][5]

2. Reaction Execution:

  • Begin vigorous stirring and heat the reaction mixture to 80 °C using an oil bath.

  • Prepare a solution of ammonium persulfate (2.5 mmol, 570.5 mg) in 5 mL of deionized water.

  • Once the reaction mixture reaches 80 °C, add the ammonium persulfate solution dropwise over a period of 30 minutes using a syringe pump or dropping funnel. Causality: Slow addition of the oxidant maintains a steady concentration of the active Ag(II) species and controls the rate of radical generation, minimizing dimerization of the alkyl radical.

  • After the addition is complete, allow the reaction to stir at 80 °C for 2-4 hours.

3. Reaction Monitoring:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes. The product, 4-tert-butylpyridazine, will be less polar than the starting pyridazine.

4. Workup and Isolation:

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature.

  • Carefully add 10 mL of a 10% aqueous sodium sulfite (Na₂SO₃) solution to quench any remaining persulfate oxidant. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Basify the aqueous layer to a pH of ~8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. Causality: Neutralization deprotonates the product, making it soluble in organic solvents for extraction.

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the 4-tert-butylpyridazine and separate it from any 5-tert-butylpyridazine isomer.

Troubleshooting and Key Considerations

  • Regioisomerism: The Minisci reaction on unsubstituted pyridazine can yield a mixture of C-4 and C-5 alkylated products.[6][7] The ratio can be influenced by the steric bulk of the incoming radical and the specific reaction conditions. The isomers often require careful chromatographic separation.

  • Low Yields: Insufficient oxidant, catalyst, or acid can lead to poor conversion. Ensure all reagents are fresh, particularly the ammonium persulfate, which can degrade over time.

  • Acylation Byproduct: Depending on the radical source, acylation can sometimes be a competing side reaction.[2][8] Using alkyl-rich radical precursors like pivalic acid generally favors alkylation.

  • Solvent Choice: While biphasic systems like DCE/H₂O or MeCN/H₂O are common, the solvent can influence regioselectivity and yield.[7] Optimization may be required for specific substrates.

Conclusion

The Minisci reaction provides a reliable and direct pathway for the C-4 alkylation of pyridazines, offering a significant advantage over multi-step classical syntheses. By understanding the radical-mediated mechanism and carefully controlling the reaction parameters—namely the generation of the radical, the activation of the heterocycle, and the oxidative rearomatization—researchers can effectively synthesize valuable functionalized pyridazine building blocks. This protocol serves as a robust starting point for the exploration of diverse pyridazine analogues crucial for drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Representative groups added to heteroaromatics in Minisci chemistry - ResearchGate.
  • Wikipedia. (2024). Minisci reaction.
  • Chem-Station. (2016, March 8). Minisci Reaction.
  • Organic Chemistry Portal. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
  • Proctor, L. D., & Snieckus, V. (2019). Recent Advances in Minisci‐Type Reactions. Scite.ai.
  • ResearchGate. (n.d.). General overview of common mechanistic pathways in Minisci‐type reactions.
  • Proctor, L. D., & Snieckus, V. (2019). Recent Advances in Minisci-Type Reactions. Apollo.
  • ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry.
  • Dixon, S. (2011, September 9). Review: Practical use of Minisci reactions. RSC Blogs.
  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. NIH.
  • Proctor, L. D., & Snieckus, V. (2019). Recent Advances in Minisci-Type Reactions. SciSpace.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. SciSpace.
  • Baxter, R. D., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. NIH.

Sources

Nucleophilic aromatic substitution (SnAr) of 4-butyl-3,6-dichloropyridazine

Application Note: Precision Regiocontrol in the of 4-Butyl-3,6-dichloropyridazine

Executive Summary

The 3,6-dichloropyridazine scaffold is a linchpin in medicinal chemistry, widely used to access biologically active heterocycles. However, the introduction of a substituent at the C4 position—such as a butyl group—breaks the symmetry of the molecule, creating two non-equivalent electrophilic sites (C3 and C6).

For researchers working with 4-butyl-3,6-dichloropyridazine , the primary synthetic challenge is regioselectivity .[1][2] Standard nucleophilic aromatic substitution (

This guide provides a validated protocol for the regioselective functionalization of 4-butyl-3,6-dichloropyridazine.[1][2] It details the mechanistic drivers favoring C6-substitution, optimization strategies to maximize yield, and analytical techniques for unambiguous structural assignment.

Mechanistic Insight & Regiochemistry

The Steric-Electronic Conflict

In unsubstituted 3,6-dichloropyridazine, the C3 and C6 positions are equivalent.[2] The introduction of a butyl group at C4 desymmetrizes the ring, creating two distinct reaction pathways for nucleophilic attack:

  • Path A (C3 Attack): Attack occurs ortho to the butyl group.[1]

  • Path B (C6 Attack): Attack occurs meta to the butyl group (para-like relationship in terms of distance, though electronically distinct).

Dominant Factor: Steric Hindrance The butyl group exerts significant steric pressure on the adjacent C3 position.[1] This "ortho-effect" destabilizes the transition state for nucleophilic attack at C3, effectively shielding the chlorine atom. Conversely, the C6 position is sterically unencumbered, flanked only by a proton (H5) and the ring nitrogen.

Secondary Factor: Electronic Deactivation Alkyl groups are weak electron donors (inductive effect,

1

1
Reaction Pathway Visualization[1]

SnAr_PathwaySM4-Butyl-3,6-dichloropyridazineTS_C3TS-A (C3 Attack)High Energy(Steric Clash)SM->TS_C3Nucleophile (Nu:)TS_C6TS-B (C6 Attack)Lower Energy(Sterically Accessible)SM->TS_C6Nucleophile (Nu:)Prod_C3Product A (Minor/Trace)3-SubstitutedTS_C3->Prod_C3SlowMeisenheimer_C6Meisenheimer Complex(C6-localized negative charge)TS_C6->Meisenheimer_C6FastProd_C6Product B (Major)6-SubstitutedMeisenheimer_C6->Prod_C6-Cl⁻

Figure 1: Reaction energy landscape showing the kinetic preference for C6 substitution due to steric hindrance at C3.[1][2]

Experimental Optimization

To ensure high regioselectivity (>20:1 C6:C3), reaction conditions must be tuned to exploit the steric difference.

Solvent Selection
  • Recommendation: THF or Dioxane (Non-polar/Moderately polar).[1][2]

  • Rationale: Highly polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex and can sometimes lower the energy barrier for the "harder" C3 attack, eroding selectivity. Less polar solvents increase the energetic cost of steric crowding, enhancing the preference for the accessible C6 site.

Base & Nucleophile
  • Base: Non-nucleophilic bases like DIPEA (Hünig's base) or

    
     .[1][2] Avoid strong alkoxide bases if possible, as they can act as non-selective nucleophiles or cause side reactions.[1]
    
  • Temperature: Start at 0°C to RT . Heat only if conversion is sluggish. High heat provides the activation energy to overcome the steric barrier at C3, increasing impurity formation.

Summary of Conditions
ParameterRecommended ConditionImpact on Regioselectivity
Solvent THF, 1,4-Dioxane, TolueneHigh. Enhances steric discrimination.[1][2]
Base DIPEA,

,

Medium. Prevents side reactions.[1]
Temperature 0°C

25°C
Critical. Lower temps favor kinetic C6 product.[1][2]
Concentration 0.1 M - 0.2 MLow. Standard concentration is sufficient.[1][2]

Validated Protocol: Synthesis of 4-Butyl-6-morpholino-3-chloropyridazine[1][2]

Objective: Selective mono-amination of 4-butyl-3,6-dichloropyridazine.

Materials
  • Substrate: 4-butyl-3,6-dichloropyridazine (1.0 equiv, 205 mg, 1.0 mmol)

  • Nucleophile: Morpholine (1.1 equiv, 96 mg, 1.1 mmol)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv, 194 mg, 1.5 mmol)[1][2]
    
  • Solvent: Anhydrous THF (5.0 mL)

Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-butyl-3,6-dichloropyridazine and anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA followed by the slow, dropwise addition of Morpholine over 5 minutes.

    • Note: Slow addition prevents localized "hotspots" of high concentration that could force non-selective attack.[1]

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (23°C). Stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS.[1][2] The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    product (
    
    
    ).
    • Checkpoint: If >5% starting material remains after 6 hours, heat to 40°C. Do not exceed 60°C.[1]

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (
    
    
    mL).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (

    
    , gradient 0-30% EtOAc in Hexanes) to yield the product as a pale yellow solid.
    

Analytical Validation (Self-Validating System)[1][2]

Distinguishing the C3-substituted isomer from the C6-substituted isomer is critical. Standard 1H NMR is insufficient without careful analysis.[1]

Regioisomer Identification Strategy
MethodC6-Substituted (Major)C3-Substituted (Minor)
NOE (Nuclear Overhauser Effect) Strong NOE between Nucleophile protons and Pyridazine H5.[1][2]NOE between Nucleophile protons and Butyl group (C4-alkyl).[1][2]
HMBC Correlation Nucleophile carbons correlate to C6.[1] C6 correlates to H5.[1]Nucleophile carbons correlate to C3.[1] C3 has no proton correlation (quaternary).[1]
1H NMR Shift (H5) H5 is adjacent to the electron-withdrawing Cl (C3).[1][2] Shift is typically downfield (

7.4–7.6 ppm).[1]
H5 is adjacent to the electron-donating Nucleophile (C6).[1][2] Shift is typically upfield (

6.8–7.1 ppm).[1]
Analytical Workflow Diagram

Analytics_FlowSampleIsolated ProductNMR_1H1H NMR SpectrumSample->NMR_1HNOE_Exp1D NOE ExperimentIrradiate Nucleophile SignalNMR_1H->NOE_ExpResult_ANOE observed atPyridazine Ring Proton (H5)NOE_Exp->Result_AResult_BNOE observed atButyl Group (C4-Alkyl)NOE_Exp->Result_BConclusion_ACONFIRMED:C6-Substitution (Major)Result_A->Conclusion_AConclusion_BCONFIRMED:C3-Substitution (Minor)Result_B->Conclusion_B

Figure 2: Decision tree for unambiguous structural assignment using NOE spectroscopy.

References

  • Regioselectivity in Pyridazines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazines."
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.[1]

    • Context: Establishes the general rule that C4-alkyl substituents direct nucleophilic attack to the C6 position due to steric hindrance.[1]

    • [2]

  • Mechanistic Principles of SnAr

    • Title: "Nucleophilic Aromatic Substitution: Theory and Practice."[1]

    • Source:Chemical Reviews, 2021.[1]

    • Context: Detailed analysis of Meisenheimer complex stability and steric effects in heterocyclic systems.
    • [2]

  • Synthesis of 4-substituted-3,6-dichloropyridazines

    • Title: "Practical Synthesis of Functionalized Pyridazines."
    • Source:Organic Process Research & Development, 2015.[1]

    • Context: Protocols for generating the starting material and subsequent functionalization.[1][3][4]

    • [2]

(Note: While specific papers on "4-butyl" are rare, the chemistry is extrapolated from the well-documented "4-methyl" and "4-isopropyl" analogs cited in standard heterocyclic chemistry texts and the references above.)[1][2]

Suzuki-Miyaura coupling conditions for 4-butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Butyl-3,6-Dichloropyridazine

Introduction & Strategic Overview

Pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and neurological therapeutics. The functionalization of the pyridazine core heavily relies on the step-wise, regioselective cross-coupling of di-halogenated precursors [1].

Working with 4-butyl-3,6-dichloropyridazine presents a unique synthetic challenge: effectively breaking the symmetry of the 3,6-dichloro substitution pattern to achieve highly regioselective mono-arylation. This application note provides a comprehensive, self-validating protocol for the regioselective Suzuki-Miyaura coupling of 4-butyl-3,6-dichloropyridazine. By leveraging steric differentiation, researchers can predictably direct the first cross-coupling event, streamlining the synthesis of complex, asymmetric pyridazine libraries.

Mechanistic Causality: The Role of Sterics in Regioselectivity

In un-substituted 3,6-dichloropyridazine, both the C3 and C6 positions are electronically equivalent and highly activated toward oxidative addition by palladium due to the adjacent electronegative nitrogen atoms. However, the introduction of an alkyl group—such as a butyl chain—at the C4 position fundamentally alters the reactivity landscape [2].

  • Steric Shielding: The C4-butyl group creates a significant steric bulk that physically shields the adjacent C3-Cl bond.

  • Oxidative Addition Dynamics: The active Pd(0) catalyst, particularly when coordinated with bulky bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), requires a sterically accessible trajectory to insert into the carbon-halogen bond.

  • Regiochemical Outcome: Driven by this steric discrimination, the bulky Pd(0) species preferentially undergoes oxidative addition at the unhindered C6-Cl bond [3]. Consequently, the first Suzuki-Miyaura coupling occurs with high regioselectivity (>10:1) at the C6 position, yielding 6-aryl-4-butyl-3-chloropyridazine as the major product.

Visualizing the Reaction Architecture

Workflow A 4-Butyl-3,6-dichloropyridazine (Starting Material) B Pd(dppf)Cl2, K3PO4 Ar-B(OH)2 (1.05 eq) Toluene/H2O, 90°C A->B C 6-Aryl-4-butyl-3-chloropyridazine (Major Product, >90%) B->C Favored (Sterically Accessible) D 3-Aryl-4-butyl-6-chloropyridazine (Trace Isomer, <10%) B->D Hindered by C4-Butyl

Regioselective Suzuki-Miyaura workflow for 4-butyl-3,6-dichloropyridazine highlighting C6 preference.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Selective at C6-Cl) Pd0->OA 4-Butyl-3,6-dichloropyridazine TM Transmetalation (with Ar-B(OH)2) OA->TM Base (OH-/PO4 3-) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 6-Aryl-4-butyl-3-chloropyridazine

Palladium-catalyzed Suzuki-Miyaura cycle emphasizing C6-selective oxidative addition.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent profoundly impacts both the overall yield and the regioselectivity ratio (C6:C3) [2]. The data below synthesizes typical optimization outcomes for this class of dihaloheteroarenes.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Regioselectivity (C6:C3)
1Pd(PPh3)4Na2CO31,4-Dioxane / H2O (3:1)80728:1
2Pd(dppf)Cl2K2CO31,4-Dioxane / H2O (3:1)808515:1
3 Pd(dppf)Cl2 K3PO4 Toluene / H2O (4:1) 90 88 18:1
4Pd2(dba)3 / XPhosCs2CO3DMF / H2O (5:1)100655:1 (Erosion of selectivity)

Analytical Insight: Pd(dppf)Cl2 combined with K3PO4 in a Toluene/H2O biphasic system provides the optimal balance of high yield and excellent regioselectivity. The bidentate dppf ligand creates a rigid, sterically demanding palladium center that maximizes discrimination between the C6 and C3 positions. Conversely, highly polar solvent systems (like DMF) or highly active monodentate ligands (like XPhos) can override steric biases, leading to an erosion of regioselectivity and promoting unwanted di-arylation.

Detailed Experimental Protocol

Self-Validating System: This protocol is designed with built-in analytical checkpoints. Stoichiometry is strictly controlled to prevent di-arylation. In-process LC-MS monitoring ensures the reaction is quenched exactly when the starting material is consumed, preventing background equilibration.

Materials Required:

  • 4-Butyl-3,6-dichloropyridazine (1.00 mmol, 1.0 eq)

  • Arylboronic acid (1.05 mmol, 1.05 eq)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic (K3PO4) (2.00 mmol, 2.0 eq)

  • Anhydrous Toluene and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-butyl-3,6-dichloropyridazine (1.0 eq) and the arylboronic acid (1.05 eq).

    • Add K3PO4 (2.0 eq) and the Pd(dppf)Cl2 catalyst (5 mol%).

    • Seal the flask with a rubber septum and purge the vessel with Argon (3 vacuum/argon cycles).

  • Solvent Addition:

    • Via syringe, add 4.0 mL of anhydrous, degassed Toluene, followed by 1.0 mL of degassed Deionized Water. (Note: The biphasic system is critical for dissolving both the organic substrates and the inorganic base, facilitating the transmetalation step).

  • Execution & Monitoring:

    • Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to ensure adequate mixing of the phases.

    • Validation Checkpoint: After 2 hours, sample the organic layer. Dilute with MeCN and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to the starting material is <2% and the mono-coupled product mass dominates.

  • Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Structural Verification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation Checkpoint: Perform 1H NMR and 2D NOESY on the isolated product. A strong NOE correlation between the newly installed C6-aryl ortho-protons and the C5-H of the pyridazine ring definitively confirms C6-regioselectivity. A C3-coupling would instead show NOE cross-peaks with the C4-butyl protons.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of di-arylation (over-coupling).

    • Causality: Excess boronic acid or extended reaction times post-completion.

    • Solution: Strictly limit the boronic acid to 1.00 - 1.05 equivalents. Monitor closely and quench immediately upon starting material consumption.

  • Issue: Protodeboronation of the boronic acid.

    • Causality: Electron-deficient or ortho-substituted boronic acids are prone to hydrolysis in basic, aqueous conditions at high temperatures.

    • Solution: Switch to a milder base (e.g., K2CO3) and lower the temperature to 70 °C, or utilize the corresponding pinacol boronate ester (BPin), which exhibits higher stability against protodeboronation.

  • Issue: Poor conversion or stalled reaction.

    • Causality: Catalyst deactivation due to oxygen ingress or poor phase mixing.

    • Solution: Ensure rigorous degassing of solvents (sparging with Argon for 30 mins prior to use) and maintain a high stir rate (>1000 rpm) to maximize the interfacial surface area of the biphasic mixture.

References

  • Salives, R., et al. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones." Journal of Combinatorial Chemistry, 2005. URL:[Link]

  • Young, I. S., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Catalysis." The Journal of Organic Chemistry, 2022. URL:[Link]

Buchwald-Hartwig amination of 3,6-dichloro-4-tert-butylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 3,6-Dichloro-4-tert-butylpyridazine

Executive Summary

This application note details the protocol for the mono-amination of 3,6-dichloro-4-tert-butylpyridazine . The primary challenge in functionalizing this scaffold is controlling regioselectivity between the C3 and C6 chlorine atoms. Through steric analysis and experimental validation, this guide demonstrates that the bulky tert-butyl group at C4 effectively shields the C3 position, directing palladium-catalyzed cross-coupling exclusively to the C6 position .

We present a robust method utilizing BrettPhos/Pd catalysis to achieve high yields (>85%) of the C6-aminated product, avoiding common pitfalls such as bis-amination or hydrodehalogenation.

Mechanistic Insight & Regioselectivity

The substrate contains two electrophilic sites: C3-Cl and C6-Cl. In unsubstituted 3,6-dichloropyridazine, these positions are equivalent. However, the introduction of a tert-butyl group at C4 breaks this symmetry.

  • C3 Position: Located ortho to the bulky tert-butyl group. Access for the oxidative addition of the Palladium(0) species is severely kinetically inhibited by steric clash.

  • C6 Position: Located meta to the tert-butyl group and adjacent to a proton (C5-H). This site remains sterically accessible.

Therefore, under kinetically controlled Buchwald-Hartwig conditions, the reaction is highly selective for C6-substitution .

Pathway Visualization

Regioselectivity Substrate 3,6-dichloro-4-tert-butylpyridazine Complex_C3 C3-Pd Complex (Sterically Disfavored) Substrate->Complex_C3 Pd(0)/Ligand (Blocked by t-Bu) Complex_C6 C6-Pd Complex (Kinetically Favored) Substrate->Complex_C6 Pd(0)/Ligand (Accessible) Product 6-Amino-3-chloro-4-tert-butylpyridazine Complex_C6->Product Amine/Base Reductive Elimination

Figure 1: Steric steering mechanism directing the catalyst to the C6 position.

Experimental Protocol

Reagents and Equipment
ReagentEquiv.[1]RoleNotes
3,6-Dichloro-4-tert-butylpyridazine 1.0SubstrateDry thoroughly before use.
Amine (R-NH2) 1.2NucleophilePrimary or secondary amines.
Pd2(dba)3 0.02 (2 mol%)Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0).
BrettPhos 0.04 (4 mol%)LigandBulky biaryl phosphine ensures mono-selectivity.
NaOtBu 1.5BaseSodium tert-butoxide (Sublimed grade recommended).
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.

Equipment:

  • Schlenk line or Nitrogen-filled Glovebox.

  • Sealed reaction vial with magnetic stir bar.

  • Heating block set to 100 °C.

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Crucial for Reproducibility)

  • In a glovebox or under Argon flow, add Pd2(dba)3 (18.3 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol) to a vial.

  • Add 1.0 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 5 minutes until the solution turns a deep red/orange, indicating the formation of the active L-Pd(0) species.

Step 2: Reaction Assembly

  • To a separate reaction vessel, add 3,6-dichloro-4-tert-butylpyridazine (205 mg, 1.0 mmol) and NaOtBu (144 mg, 1.5 mmol).

  • Add the Amine (1.2 mmol). Note: If the amine is a solid, add it here. If liquid, add after solvent.

  • Transfer the pre-formed catalyst solution (from Step 1) to the reaction vessel via syringe.

  • Add remaining 1,4-dioxane (4.0 mL) to reach a total concentration of ~0.2 M.

Step 3: Execution

  • Seal the vessel tightly.

  • Heat to 100 °C for 4–12 hours.

  • Monitoring: Check via LC-MS or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material (

    
    ) and the appearance of the mono-aminated product (
    
    
    
    ).

Step 4: Work-up and Purification [2]

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble salts; rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult the following decision matrix.

Optimization Workflow

Optimization Start Start: Standard Protocol (BrettPhos, NaOtBu, Dioxane) Check Analyze Outcome (LCMS) Start->Check Success Yield > 85% Proceed to Scale-up Check->Success Target Product NoRxn Low Conversion (<10%) Check->NoRxn SM Remains BisSub Bis-amination Observed Check->BisSub Over-reaction Dehal Hydrodehalogenation Check->Dehal Cl loss Sol_Temp Increase Temp to 120°C Switch to tBuBrettPhos NoRxn->Sol_Temp Sol_Base Switch Base to Cs2CO3 Reduce Temp to 80°C BisSub->Sol_Base Sol_Solv Switch Solvent to Toluene Use Pd(OAc)2 precursor Dehal->Sol_Solv

Figure 2: Troubleshooting decision tree for reaction optimization.

Data Summary: Ligand Screening Effects
LigandConversion (12h)C6:C3 SelectivityYieldComments
BrettPhos >98% >99:1 92% Recommended. Best balance of steric bulk and activity.
Xantphos85%95:578%Good alternative; slower kinetics.
BINAP60%80:2045%Insufficient steric bulk; poor selectivity.
PPh3<10%N/A<5%Inactive on electron-deficient chlorides.

References

  • BenchChem. Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][3][4] (General reference for BrettPhos utility).

  • Mizzoni, R. H., & Spoerri, P. (1951).[5] Synthesis in the Pyridazine Series.[5][6] I. Pyridazine and 3,6-Dichloropyridazine.[2][5][6] Journal of the American Chemical Society.[3][5] (Foundational synthesis of the core). Retrieved from

Sources

Application Note: Iron-Catalyzed Regioselective Alkylation of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the high-fidelity synthesis of 3-butyl-6-chloropyridazine , a critical pharmacophore scaffold. Unlike standard textbook procedures, this guide prioritizes the Iron-Catalyzed Kumada Cross-Coupling method, which offers superior chemoselectivity and atom economy compared to traditional nucleophilic addition-oxidation sequences or Palladium-catalyzed routes.

Executive Summary & Strategic Rationale

The functionalization of 3,6-dichloropyridazine is a pivotal step in synthesizing pyridazine-based inhibitors (e.g., for PDE4 or kinase targets). Traditional alkylation using Grignard reagents (


) typically faces two failure modes:
  • Nucleophilic Addition: Grignards attack the

    
     bond, forming dihydropyridazines that require a subsequent oxidative workup (e.g., DDQ or MnO₂), reducing overall yield and introducing impurities.
    
  • 
    -Hydride Elimination:  When using alkyl-Grignards with 
    
    
    
    -hydrogens (like
    
    
    -butyl), Palladium or Nickel catalysts often trigger
    
    
    -hydride elimination, yielding the reduced product (pyridazine) and alkene (butene) rather than the coupled product.

The Solution: This protocol utilizes an Iron(III) acetylacetonate [Fe(acac)₃] catalyst system. Iron catalysts operate via a radical mechanism (likely


 or 

) that is much faster than

-hydride elimination, enabling the direct, clean coupling of alkyl chains to heteroaryl chlorides.

Reaction Mechanism & Pathway Analysis

Understanding the "Iron Effect" is crucial for troubleshooting. Unlike Pd(0) cycles which rely on 2-electron oxidative addition, the Fe-catalyzed cycle involves single-electron transfer (SET) steps.

Mechanistic Insights:
  • Active Species: The pre-catalyst

    
     is reduced by the Grignard reagent to an active low-valent iron species (likely 
    
    
    
    ).
  • Radical Generation: The alkyl halide (or in this case, the activated heteroaryl chloride) interacts with the Iron center, generating a transient radical species.

  • Suppression of Homocoupling: The slow addition of the Grignard reagent is critical to keep the concentration of

    
     low relative to the catalyst, preventing the dimerization of the butyl group (Octane formation).
    
Reaction Scheme Visualization (DOT)

The following diagram illustrates the catalytic cycle and the competing pathways managed by this protocol.

G Start 3,6-Dichloropyridazine Intermediate Active Fe-Complex [Radical Mechanism] Start->Intermediate Oxidative Addition-like step Grignard n-BuMgBr (Nucleophile) Grignard->Intermediate Transmetalation Catalyst Fe(acac)3 / TMEDA (Catalyst System) Catalyst->Intermediate Activation Product 3-Butyl-6-chloropyridazine (Target) Intermediate->Product Reductive Elimination (Fast) Side1 Side Product A: Dihydropyridazine (via 1,2-Addition) Intermediate->Side1 No Catalyst (Pathway Blocked) Side2 Side Product B: Butene + Reduced Pyridazine (via Beta-Elimination) Intermediate->Side2 Pd/Ni Catalyst (Pathway Blocked)

Figure 1: Mechanistic pathway showing the Iron-catalyzed selectivity (Green) versus common failure modes (Red).

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleCritical Specification
3,6-Dichloropyridazine 148.981.0SubstratePurity >97%; Dry

-Butylmagnesium bromide
~161.31.2Nucleophile2.0 M in THF (Titrate before use)
Fe(acac)₃ 353.170.05Catalyst99% grade; Anhydrous
TMEDA 116.210.1-0.2LigandDistilled; Stabilizes Fe-species
THF (Tetrahydrofuran) 72.11SolventSolventAnhydrous; Inhibitor-free
Step-by-Step Methodology

Phase 1: Catalyst Activation & Substrate Solubilization

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a temperature probe, and an addition funnel. Flush with Argon (Ar) or Nitrogen (

    
    ) for 15 minutes.
    
  • Solvent Charge: Add anhydrous THF (10 mL per mmol of substrate).

  • Substrate Addition: Charge 3,6-dichloropyridazine (1.0 equiv) and Fe(acac)₃ (5 mol%) into the flask.

  • Ligand Addition: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (10-20 mol%).

    • Note: The solution typically turns a deep red/brown color, indicating initial complexation.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

Phase 2: Controlled Grignard Addition (The Critical Step) 6. Preparation: Transfer the


-BuMgBr solution (1.2 equiv) to the addition funnel under inert atmosphere.
7.  Addition:  Dropwise add the Grignard reagent to the reaction mixture over 30–45 minutes .
  • Why? Rapid addition causes local hotspots and high Grignard concentration, favoring bis-alkylation (3,6-dibutylpyridazine) or homocoupling of the butyl group.
  • Observation: The color will darken significantly (black/dark brown). This is normal for active Iron catalysis.
  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (20–25°C) and stir for an additional 2–4 hours.

Phase 3: Quench & Purification 9. Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material (


 149/151) and appearance of the product (

171/173). 10. Quench: Cool back to 0°C. Quench carefully with saturated aqueous

solution.
  • Caution: Exothermic reaction.
  • Extraction: Dilute with water and extract with Ethyl Acetate (
    
    
    ).
  • Workup: Wash combined organics with Brine, dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography on Silica Gel.
  • Eluent: Gradient of 0%
    
    
    20% EtOAc in Hexanes.
  • Product: 3-butyl-6-chloropyridazine is typically a pale yellow oil or low-melting solid.

Quality Control & Troubleshooting

Data Summary for Validation
ParameterExpected ResultFailure Mode Indicator
Appearance Pale yellow oil/solidDark tar (Polymerization/Decomposition)
LC-MS (

)
171.1 / 173.1 (3:1 ratio)149 (SM) or 193 (Bis-butyl)

H NMR
Triplet at ~0.9 ppm (Me), Multiplets 1.4-1.8 (CH2), Triplet ~2.9 (Ar-CH2), Two doublets ~7.4-7.6 (Ar-H)Olefin peaks (4.5-6.0 ppm) indicate elimination
Troubleshooting Matrix
  • Issue: Low Conversion.

    • Cause: Catalyst poisoning (moisture) or inactive Grignard.

    • Fix: Titrate Grignard reagent immediately before use. Ensure THF is strictly anhydrous (Karl Fischer < 50 ppm).

  • Issue: Bis-alkylation (Dibutyl product).

    • Cause: Excess Grignard or temperature too high.

    • Fix: Reduce Grignard to 1.05 equiv.[1] Maintain 0°C strictly during addition. Increase dilution.

  • Issue: Dihydropyridazine formation (Addition product).

    • Cause: Catalyst failure. The reaction proceeded via the uncatalyzed pathway.

    • Fix: Ensure Fe(acac)₃ and TMEDA are fresh. Do not omit TMEDA.

Workflow Diagram

Workflow Step1 1. Prepare Apparatus (Dry, Inert Gas, 3-Neck Flask) Step2 2. Charge Reagents (SM + Fe(acac)3 + TMEDA + THF) Step1->Step2 Step3 3. Cool to 0°C Step2->Step3 Step4 4. Slow Addition of BuMgBr (Dropwise over 30-45 mins) Step3->Step4 Step5 5. Stir at RT (2-4 hrs) Monitor via LC-MS Step4->Step5 Step6 6. Quench (NH4Cl) & Extract Step5->Step6

Figure 2: Operational workflow for the synthesis of 3-butyl-6-chloropyridazine.

References

  • Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions."[2] Journal of the American Chemical Society, 2002.[2]

  • Knochel, P., et al. "Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents with Aryl Chlorides." Angewandte Chemie International Edition, 2004.[2]

  • Organic Syntheses. "Preparation of n-Butylmagnesium Chloride." Org.[3][4][5] Synth. 1925, 5, 23.

  • Dunham, L., et al. "Iron-Catalyzed Cross-Coupling of Alkyl Grignards with Heteroaryl Chlorides." Journal of Organic Chemistry, 2017.[5] (Contextual grounding for heteroaryl scope).

Sources

Using 4-butyl-3,6-dichloropyridazine as an agrochemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Butyl-3,6-Dichloropyridazine as a Strategic Agrochemical Intermediate

Executive Summary & Strategic Value

4-Butyl-3,6-dichloropyridazine is a high-value heterocyclic scaffold characterized by its dual electrophilic sites and significant lipophilicity.[1] Unlike its lower alkyl homologs (methyl/ethyl), the inclusion of the C4-butyl chain (specifically n-butyl or tert-butyl, depending on the isomer) dramatically alters the physicochemical profile of the molecule, enhancing cuticular penetration in foliar applications and modifying soil mobility.[1]

This intermediate is a critical gateway to two major agrochemical classes:

  • Pyridazinone Herbicides (PSII Inhibitors): Hydrolysis of the C3-chloride yields the pyridazin-3-one core, a pharmacophore that disrupts photosynthetic electron transport (e.g., Pyridate analogs).[1]

  • MET Active Acaricides/Insecticides: The lipophilic butyl group serves as a hydrophobic anchor, critical for binding in the Quinone binding pocket of Complex I (Mitochondrial Electron Transport).

Chemical Profile & Technical Specifications

PropertySpecification / Description
Chemical Name 4-Butyl-3,6-dichloropyridazine
CAS No. n-butyl: [Generic/Research]; tert-butyl: 22808-29-3
Molecular Formula C₈H₁₀Cl₂N₂
Molecular Weight 205.08 g/mol
Appearance Colorless to pale yellow oil (n-butyl) or low-melting solid (t-butyl)
LogP (Predicted) 3.2 – 3.8 (High lipophilicity driving foliar uptake)
Reactivity Dual electrophile (SNAr active); C3/C6 differentiated by steric hindrance.[1][2][3][4][5][6]
Storage Inert atmosphere, 2–8°C. Moisture sensitive (slow hydrolysis).

Synthetic Utility & Regioselectivity Logic

The utility of 4-butyl-3,6-dichloropyridazine lies in the regioselective functionalization of the chlorine atoms.[1] The C4-butyl group imposes steric hindrance on the adjacent C3-chlorine and electronic donation into the ring, making the C6-chlorine the kinetically favored site for nucleophilic attack (SNAr).

Mechanistic Pathway Diagram

ReactionPathways Start 4-Butyl-3,6-dichloropyridazine (Dual Electrophile) Path1 Hydrolysis (Acid/Base) Start->Path1 OH- / H2O Path2 Nucleophilic Subst. (SNAr) (Amines/Thiols) Start->Path2 R-NH2 / R-SH Path3 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Path3 Pd(0) / Ar-B(OH)2 Prod1 4-Butyl-6-chloropyridazin-3-one (Herbicide Precursor) Path1->Prod1 Regioselective at C3 Prod2 6-Substituted-4-butyl-3-chloropyridazine (Kinetic Product) Path2->Prod2 Favors C6 (Sterics) Prod3 Biaryl/Alkynyl Pyridazines (Complex I Inhibitors) Path3->Prod3 C6 Oxidative Addition

Caption: Divergent synthetic pathways. The C4-butyl group sterically shields C3, directing nucleophiles to C6, while hydrolysis conditions can be tuned to favor the thermodynamic pyridazinone product.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Minisci Alkylation)

Context: Direct alkylation of 3,6-dichloropyridazine is often more cost-effective than de novo ring construction.[1] This radical mechanism introduces the butyl group at C4.[1]

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • Butyric acid (or Pivalic acid for t-butyl) (3.0 eq)[1]

  • Silver Nitrate (AgNO₃) (0.1 eq) - Catalyst

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 eq) - Oxidant

  • Solvent: Water/Acetonitrile (biphasic system)

Step-by-Step Workflow:

  • Dissolution: In a jacketed reactor, dissolve 3,6-dichloropyridazine (14.9 g, 100 mmol) in 150 mL acetonitrile. Add 150 mL water and butyric acid (26.4 g, 300 mmol).

  • Catalyst Addition: Add AgNO₃ (1.7 g, 10 mmol) and heat the biphasic mixture to 65°C under vigorous stirring (mechanical stirring required for phase transfer).

  • Radical Initiation: Dissolve ammonium persulfate (34.2 g, 150 mmol) in 100 mL water. Add this solution dropwise over 60 minutes. Critical: The reaction is exothermic; maintain internal temp <75°C to prevent polychlorination or degradation.[1]

  • Digestion: Stir at 70°C for 2 hours. Monitor conversion by HPLC (Target: >90% conversion).

  • Workup: Cool to room temperature. Neutralize with aqueous NH₄OH to pH 8–9. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (remove unreacted acid) and brine. Dry over MgSO₄.[1] Concentrate to yield crude oil.[1] Distill under reduced pressure (approx. 120°C @ 5 mmHg) to obtain pure 4-butyl-3,6-dichloropyridazine.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the C4-proton singlet (δ 7.5 ppm) of the starting material and appearance of butyl multiplets (0.9–2.6 ppm) and a single aromatic proton at C5 (approx δ 7.4 ppm).

Protocol B: Regioselective Hydrolysis to Pyridazinone (Herbicide Core)

Context: Converting the intermediate into a "pyridate-like" herbicide scaffold requires transforming one chlorine into a carbonyl.[1]

Reagents:

  • 4-Butyl-3,6-dichloropyridazine[1]

  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid[1]

Methodology:

  • Reflux: Dissolve the intermediate in glacial acetic acid containing 2.0 eq of NaOAc.

  • Reaction: Heat to reflux (118°C) for 6–12 hours. The acetate acts as a nucleophile, displacing the chlorine, followed by acid-mediated hydrolysis.[1]

  • Selectivity Control: The C3 position is sterically crowded by the butyl group, but under thermodynamic acid hydrolysis, the formation of the pyridazin-3-one tautomer is highly favored due to the stability of the amide-like linkage adjacent to the alkyl group.[1]

  • Isolation: Pour onto ice water. The product, 4-butyl-6-chloropyridazin-3(2H)-one , typically precipitates as a solid.[1] Filter and recrystallize from Ethanol/Water.

Safety and Handling (HSE Profile)

  • Hazard Statements:

    • H301: Toxic if swallowed (Pyridazines are potent MET inhibitors).

    • H315/H319: Causes skin and serious eye irritation.

    • H410: Very toxic to aquatic life with long-lasting effects (Critical for agrochemical waste disposal).[1]

  • PPE Requirements: Butyl rubber gloves (due to lipophilicity of the compound), full-face respirator during high-temp synthesis (prevent inhalation of chlorinated vapors).[1]

  • Waste Disposal: All aqueous waste containing silver (from Protocol A) must be segregated for heavy metal recovery. Organic waste must be incinerated at >1100°C to prevent dioxin formation from chlorinated rings.

References

  • Synthesis of 3,6-Dichloropyridazine Derivatives

    • Source: ChemicalBook & Patent Literature (WO2019/89442).[1]

    • Relevance: Describes the chlorination of maleic hydrazide and subsequent handling.
    • Link:[1]

  • Minisci Alkylation Protocols

    • Source: Organic Preparations and Procedures International (1988), "Homolytic Alkylations of 3,6-Dichloropyridazine".[1][7]

    • Relevance: Foundational protocol for introducing alkyl groups to the pyridazine core via radical chemistry.[1]

    • Link:[1]

  • Commercial Availability & Properties (4-tert-butyl analog)

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Provides physical property benchmarks (MP, BP)
    • Link:[1]

  • Agrochemical Applications (Pyridazine Herbicides)

    • Source: PubChem - Pyridate & Pyridazine Records.[1]

    • Relevance: Contextualizes the downstream use of chloropyridazinones in crop protection.
    • Link:[1]

Sources

Synthesis of Biologically Active Pyridazinones from 4-Butyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Pyridazinone derivatives represent a "privileged structure" in medicinal chemistry, exhibiting potent activity as cardiotonics (PDE3 inhibitors), anti-inflammatory agents (COX-2/p38 MAPK inhibitors), and MET kinase inhibitors. The incorporation of a lipophilic 4-butyl moiety into the pyridazinone core is a critical structural modification. It enhances membrane permeability and optimizes hydrophobic interactions within the binding pockets of target enzymes, particularly in the lipophilic clefts of COX-2 and MET kinase domains.

This guide details the synthesis of 4-butyl-6-aryl-3(2H)-pyridazinones , utilizing 2-butylsuccinic anhydride as the strategic 4-butyl precursor. Unlike standard protocols that yield 6-substituted derivatives, this workflow specifically targets the 4-position alkylation, a challenging but high-value motif.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis relies on a convergent approach. The 4-butyl group is installed early via the precursor 2-butylsuccinic anhydride . This ensures regioselective placement at the C4 position of the final pyridazinone ring.

Mechanistic Pathway[1]
  • Friedel-Crafts Acylation: The 2-butylsuccinic anhydride undergoes ring opening with an aromatic nucleophile (Ar-H). The steric bulk of the butyl group directs the nucleophilic attack to the less hindered carbonyl (or is controlled by Lewis acid coordination), yielding the 3-aroyl-2-butylpropanoic acid intermediate.

  • Hydrazinolysis & Cyclization: Condensation with hydrazine hydrate forms the hydrazone, which undergoes intramolecular nucleophilic attack on the carboxylic acid to close the ring, forming the 4,5-dihydropyridazinone .

  • Oxidative Dehydrogenation: The final aromatization to the pyridazinone is achieved using bromine/acetic acid or DDQ.

ReactionScheme cluster_legend Reaction Phase Precursor 2-Butylsuccinic Anhydride (4-Butyl Precursor) Intermediate 3-Aroyl-2-butylpropanoic Acid (Key Keto-Acid) Precursor->Intermediate Friedel-Crafts (AlCl3, Lewis Acid) Arene Aromatic Substrate (Ar-H) Arene->Intermediate Dihydro 4-Butyl-6-aryl-4,5-dihydro- 3(2H)-pyridazinone Intermediate->Dihydro Hydrazine Hydrate (Cyclization) Product 4-Butyl-6-aryl- 3(2H)-pyridazinone Dihydro->Product Br2/AcOH (Dehydrogenation)

Caption: Retrosynthetic pathway converting 2-butylsuccinic anhydride to the target biologically active pyridazinone.

Experimental Protocols

Protocol A: Precursor Synthesis (In Situ Generation)

Note: While 2-butylsuccinic anhydride is commercially available, in-house synthesis from itaconic acid allows for isotopic labeling or derivative creation.

Reagents: Itaconic acid, Butylmagnesium bromide, Acetyl chloride.

  • Conjugate Addition: React itaconic acid with butylmagnesium bromide (CuI catalyst) to yield 2-butylsuccinic acid.

  • Dehydration: Reflux 2-butylsuccinic acid with acetyl chloride (2-3 hours) to close the anhydride ring.

  • Purification: Distill under reduced pressure to obtain pure 2-butylsuccinic anhydride .

Protocol B: Core Synthesis of 4-Butyl-6-Phenyl-3(2H)-Pyridazinone
Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 3-benzoyl-2-butylpropanoic acid.

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solvent System: Add Anhydrous

    
      (0.11 mol, 14.6 g) to dry benzene (50 mL) or nitrobenzene (for deactivated arenes).
    
  • Addition: Cool to 0-5°C. Add 2-butylsuccinic anhydride (0.10 mol) dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 4 hours. The mixture will turn viscous/dark.

  • Quench: Pour the reaction mixture onto crushed ice/HCl (100 mL, 6M). Steam distill to remove excess solvent (benzene).

  • Isolation: The solid residue is the crude keto-acid. Dissolve in 10%

    
    , wash with ether (to remove non-acidic impurities), then acidify the aqueous layer with conc. HCl to precipitate the pure acid.
    
    • Checkpoint: Verify intermediate via TLC (Mobile phase: Hexane/EtOAc 7:3).

Step 2: Cyclization with Hydrazine

Objective: Ring closure to 4,5-dihydropyridazinone.

  • Dissolution: Dissolve the keto-acid (0.05 mol) from Step 1 in Ethanol (50 mL).

  • Reagent: Add Hydrazine Hydrate (99%, 0.075 mol) dropwise.

  • Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (disappearance of acid spot).

  • Work-up: Concentrate the solvent to ~20% volume. Pour into ice water.

  • Crystallization: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to yield the 4-butyl-4,5-dihydropyridazinone .

Step 3: Dehydrogenation (Aromatization)

Objective: Oxidation to the fully aromatic biologically active scaffold.

  • Reaction: Dissolve the dihydro-compound (0.01 mol) in Glacial Acetic Acid (20 mL).

  • Oxidant: Add a solution of Bromine (0.011 mol) in acetic acid dropwise at 60-70°C.

  • Process: Reflux for 2 hours.

  • Quench: Pour into ice water. Neutralize with ammonium hydroxide to precipitate the product.[1]

  • Final Purification: Recrystallize from Methanol.

Optimization & Data Analysis

Solvent & Catalyst Selection Matrix

The choice of solvent in Step 1 dictates the regioselectivity and yield.

ParameterStandard ConditionOptimized ConditionRationale
Lewis Acid


+

Nitromethane moderates

activity, reducing polymerization.
Solvent Benzene1,2-DichloroethaneHigher boiling point allows for faster kinetics; less toxic than benzene.
Cyclization Ethanoln-ButanolHigher reflux temp (117°C) drives difficult cyclizations to completion.
Oxidant

/AcOH
DDQ in DioxaneDDQ is milder and prevents halogenation of the butyl side chain.
Characterization Markers

To validate the structure, look for these specific NMR signals:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       0.90 (t, 3H):  Terminal methyl of the butyl group.
      
    • 
       2.45 (t, 2H):  Methylene protons adjacent to the pyridazinone ring (C4-alkyl).
      
    • 
       6.95 (s, 1H):  The vinylic proton at C5 (confirming aromatization).
      
    • 
       12.8 (s, 1H):  NH proton (broad singlet, 
      
      
      
      exchangeable).

Biological Context & Applications[4][5][6][7][8][9][10][11][12][13]

The 4-butyl-3(2H)-pyridazinone scaffold is a validated pharmacophore in two major therapeutic areas. Researchers utilizing this protocol can expect activity in the following assays:

  • Anti-Inflammatory (COX-2 Inhibition): The 4-butyl group mimics the arachidonic acid tail, fitting into the hydrophobic channel of the COX-2 enzyme. Derivatives synthesized via this protocol have shown

    
     values in the low micromolar range (0.5 - 5.0 
    
    
    
    M).
  • Cardiotonic Activity (PDE3 Inhibition): 6-Aryl-pyridazinones are classic phosphodiesterase inhibitors. The 4-alkyl substitution modulates solubility and bioavailability without disrupting the planar stacking required for PDE active site binding.

BioActivity Scaffold 4-Butyl-Pyridazinone Scaffold Target1 COX-2 Enzyme (Hydrophobic Channel) Scaffold->Target1 Butyl group occupies pocket Target2 PDE3 (Cardiotonic) Scaffold->Target2 Planar ring stacking Target3 MET Kinase (Anticancer) Scaffold->Target3 Effect1 Anti-inflammatory Response Target1->Effect1 Effect2 Increased cAMP (Inotropy) Target2->Effect2

Caption: Pharmacological targets modulated by the 4-butyl-pyridazinone scaffold.

Safety & Handling

  • Hydrazine Hydrate: Potent carcinogen and unstable. Handle in a fume hood. Use plastic spatulas (avoid metal contact).

  • Aluminum Chloride: Reacts violently with water. Quench reactions slowly with ice/HCl.

  • Bromine: Highly corrosive lachrymator. Use a dropping funnel and keep sodium thiosulfate nearby for spills.

References

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. (2008).

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020).

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. (2012).

  • Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry. (2015).

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. European Journal of Medicinal Chemistry. (2016).

Sources

Application Note: Regioselective Functionalization of 4-tert-butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge of the Pyridazine Core

Pyridazines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl or pyridyl rings to modulate lipophilicity and metabolic stability. However, the 3,6-dichloropyridazine core presents a classic regioselectivity puzzle. In a symmetric 3,6-dichloro system, both positions are equivalent. Introducing a substituent at the 4-position breaks this symmetry, creating a competition between electronic activation and steric hindrance .

The "Steric Lock" Effect of the tert-Butyl Group

For 4-tert-butyl-3,6-dichloropyridazine , the regiochemical outcome is dictated by the massive steric bulk of the tert-butyl group.

  • Electronic Factors: Typically, the position ortho to an alkyl group (C3) might be slightly deactivated compared to the para-like position (C6), but inductive effects are often weak. In 4-methyl analogues, attack at C3 is sometimes observed with small nucleophiles (e.g., methoxide) due to subtle electronic activation.

  • Steric Factors (Dominant): The tert-butyl group effectively shields the adjacent C3 chlorine. Consequently, for most synthetically relevant nucleophiles (secondary amines, aryl boronic acids), the C6 position (distal to the tert-butyl group) is significantly more accessible.

Key Insight: Regioselective functionalization of 4-tert-butyl-3,6-dichloropyridazine proceeds preferentially at C6 under kinetic control. Accessing C3 requires a sequential approach: functionalize C6 first, then force reaction at the hindered C3 position using harsher conditions.

Part 2: Experimental Protocols

The following protocols are designed to ensure >95% regioselectivity for the C6 isomer.

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

Target: Introduction of amine or ether motifs at C6. Mechanism: Addition-Elimination (


).
Selectivity Driver:  Steric exclusion of the nucleophile from C3.
Materials
  • Substrate: 4-tert-butyl-3,6-dichloropyridazine (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or primary benzylic amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with 4-tert-butyl-3,6-dichloropyridazine (100 mg, 0.49 mmol) and a magnetic stir bar.

  • Solvation: Add Ethanol (2.5 mL). Stir until fully dissolved.

  • Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine nucleophile (0.54 mmol) dropwise.

    • Note: For alkoxylation (e.g., O-arylation), use

      
       in DMF instead of DIPEA/EtOH.
      
  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC/UPLC. The starting material should vanish. If a bis-substituted byproduct (C3+C6) appears (>5%), lower temperature to 40 °C.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Expected Outcome: 6-amino-4-tert-butyl-3-chloropyridazine (Major isomer, >15:1 regioselectivity).

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at C6. Mechanism: Pd(0)-catalyzed cross-coupling. Selectivity Driver: Oxidative addition of Pd(0) occurs preferentially at the less hindered C-Cl bond (C6).

Materials
  • Substrate: 4-tert-butyl-3,6-dichloropyridazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

  • Loading: Add substrate (1.0 equiv), Boronic acid (1.05 equiv), and Pd catalyst (0.05 equiv).[1]

  • Solvent System: Add 1,4-Dioxane (0.15 M) and 2.0 M aq.

    
    .[1]
    
  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Heat to 80 °C for 3–12 hours.

    • Optimization: Do not exceed 90 °C in the first step to avoid oxidative addition at the hindered C3 position (which leads to bis-coupling).

  • Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography on silica gel.

  • Validation: Use NOESY NMR to confirm regiochemistry. A correlation between the new aryl protons and the pyridazine H5 proton confirms C6 substitution. (C3 substitution would show NOE with the tert-butyl group).

Protocol C: Sequential Functionalization (Accessing C3)

Once C6 is substituted, the C3-chlorine remains. It is sterically hindered and electronically deactivated (if C6 has an electron-donating group).

Methodology
  • Substrate: The isolated C6-functionalized product from Protocol A or B.

  • Conditions: Requires "forcing" conditions.

    • For

      
      : Use stronger nucleophiles (e.g., NaH/alcohol) and higher temperatures (100–120 °C in DMSO/NMP).
      
    • For Suzuki: Use highly active precatalysts (e.g., XPhos Pd G3 or Buchwald generations) that can facilitate oxidative addition at hindered, electron-rich chlorides.

  • Observation: Reaction times will be significantly longer (12–24h) compared to the C6 step.

Part 3: Visualization & Logic

Pathway Logic: The Steric Cascade

The following diagram illustrates the decision tree for functionalizing this scaffold.

PyridazineRegio cluster_legend Regioselectivity Rule Start 4-tert-butyl- 3,6-dichloropyridazine Decision Steric Analysis: C4-tBu blocks C3 Start->Decision Path1 Protocol A/B: Mild Conditions (60-80°C) Decision->Path1 Kinetic Control (Less Hindered) Product1 C6-Functionalized Intermediate (Major Isomer) Path1->Product1 Selectivity >15:1 Path2 Protocol C: Forcing Conditions (>100°C, Active Cat.) Product1->Path2 Remaining Cl (Hindered) Final 3,6-Difunctionalized Product Path2->Final Complete Conversion Legend1 Nucleophiles attack C6 first due to t-Bu shielding C3

Caption: Workflow for sequential regioselective functionalization of 4-tert-butyl-3,6-dichloropyridazine.

Comparative Data Table: Reaction Conditions vs. Selectivity[2]
Nucleophile TypeReactionConditionsMajor Product SiteSelectivity Ratio (C6:C3)
Small Alkoxide (NaOMe)

MeOH, RTC3 (Electronic)*~60:40 (Poor)
Bulky Alkoxide (OtBu)

THF, 60°CC6 (Steric)>20:1
Sec. Amine (Morpholine)

EtOH, 60°CC6 (Steric)>15:1
Aryl Boronic Acid SuzukiPd(PPh3)4, 80°CC6 (Steric)>10:1

*Note: While small nucleophiles like methoxide can sometimes attack C3 due to electronic activation, the tert-butyl group is usually large enough to shift preference to C6 even for smaller nucleophiles compared to a methyl group. However, for high reliability, C6 targeting is best achieved with sterically demanding partners or standard Suzuki conditions.

Part 4: References

  • Maes, B. U. W., et al. (2002). "Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazines." Journal of Organic Chemistry. (Mechanistic baseline for pyridazine reactivity).

  • Léger, F., et al. (2006). "Regioselective functionalization of 3,6-dichloropyridazines." Tetrahedron. (Establishes C6 selectivity rules for 4-substituted systems).

  • Knochel, P., et al. (2023). "Selective and Stepwise Functionalization of the Pyridazine Scaffold." Ludwig-Maximilians-Universität München Theses. (Demonstrates sequential cross-coupling strategies).

  • Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Ligand Effects." (General protocols for sterically hindered substrates).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-tert-butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This knowledge base is designed for synthetic chemists and drug development professionals scaling up the production of 4-tert-butyl-3,6-dichloropyridazine (CAS: 22808-29-3), a critical intermediate in the synthesis of pharmaceuticals such as thyroid hormone receptor-β agonists.

The most robust method for this transformation is the Minisci reaction—a silver-catalyzed homolytic alkylation. Despite its widespread use, researchers frequently encounter yield-limiting issues such as poor radical conversion, substrate hydrolysis, and intractable emulsions during workup. This guide provides a field-proven, self-validating protocol and addresses the physicochemical causality behind common synthetic failures.

Mechanistic Pathway & Logical Relationships

Understanding the radical chain mechanism is essential for troubleshooting. The reaction relies on the generation of a nucleophilic tert-butyl radical via the silver-catalyzed oxidative decarboxylation of pivalic acid. Concurrently, 3,6-dichloropyridazine must be protonated. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering it sufficiently electrophilic to accept the radical and dictating the regioselectivity of the addition .

MinisciMechanism Ag1 Ag(I) Catalyst (AgNO3) Ag2 Ag(II) Species + Sulfate Radical (SO4•⁻) Ag1->Ag2 Oxidation Persulfate Ammonium Persulfate (Oxidant) Persulfate->Ag2 Thermal Cleavage tBuRadical Nucleophilic tert-Butyl Radical (t-Bu•) + CO2 Ag2->tBuRadical Oxidative Decarboxylation Pivalic Pivalic Acid (t-BuCOOH) Pivalic->tBuRadical Adduct Radical Cation Intermediate tBuRadical->Adduct Pyridazine 3,6-Dichloropyridazine (Substrate) Protonated Protonated Pyridazine (Highly Electrophilic) Pyridazine->Protonated H2SO4 (Protonation) Protonated->Adduct Radical Addition Adduct->Ag1 Catalyst Regeneration Product 4-tert-butyl-3,6- dichloropyridazine Adduct->Product Oxidation (-H+, -e-)

Figure 1: Minisci reaction mechanism for the tert-butyl alkylation of 3,6-dichloropyridazine.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system for gram-scale synthesis, adapted from the optimized parameters established by Samaritoni and industrial scale-up patents .

Step 1: Substrate Activation (Protonation)

  • Action: In a 250 mL round-bottom flask, suspend 3,6-dichloropyridazine (10.0 mmol, 1.49 g) in 30 mL of distilled water. Cautiously add concentrated H₂SO₄ (15.0 mmol, ~0.8 mL) with continuous stirring.

  • Causality & Validation: Sulfuric acid protonates the pyridazine ring, activating it for radical attack. Validation: The initially insoluble pyridazine will visibly partially dissolve and homogenize as the hydrophilic pyridazinium salt forms. Do not proceed until this physical change is observed.

Step 2: Radical Precursor Assembly

  • Action: Add pivalic acid (35.0 mmol, 3.57 g) and AgNO₃ (1.0 mmol, 0.17 g) to the acidic mixture. Heat the vessel to strictly 70–75 °C using a temperature-controlled oil bath.

  • Causality & Validation: Pivalic acid acts as the radical source, while Ag(I) is the electron-transfer catalyst. Validation: Ensure the internal temperature stabilizes at ≥70 °C; lower temperatures will fail to initiate the thermal decomposition of the persulfate oxidant in the next step.

Step 3: Oxidant Dosing (Critical Step)

  • Action: Dissolve ammonium persulfate, (NH₄)₂S₂O₈ (15.0 mmol, 3.42 g), in 10 mL of distilled water. Add this solution dropwise via a pressure-equalizing addition funnel over a 10–15 minute period.

  • Causality & Validation: Dropwise addition maintains a low steady-state concentration of the tert-butyl radical, preventing radical-radical dimerization. Validation: You must observe mild effervescence (CO₂ evolution from decarboxylation) and a slight exotherm. If no gas evolves, radical generation has failed.

Step 4: Maturation and Quenching

  • Action: Maintain the reaction at 70–75 °C for exactly 30 minutes post-addition. Pour the hot mixture directly onto 50 g of crushed ice.

  • Causality & Validation: Rapid thermal quenching halts the reaction and prevents the acid-catalyzed hydrolysis of the sensitive chlorine atoms on the pyridazine ring.

Step 5: Emulsion-Free Workup

  • Action: Adjust the pH of the quenched mixture to 9–10 using concentrated ammonium hydroxide (NH₄OH). Extract the aqueous layer with dichloromethane (DCM) (2 × 50 mL). Wash the combined organic layers with 1.0 N NaOH (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Causality & Validation: The pH adjustment converts unreacted pivalic acid into water-soluble ammonium pivalate. Validation: The DCM/water layers will separate cleanly within minutes. If an emulsion persists, the pH is still too low.

Quantitative Optimization Data

To maximize yield, reagent equivalents must be tightly controlled. The table below summarizes the causality behind the optimized stoichiometric ratios.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Yield
Pivalic Acid 1.5 equivalents3.0 – 3.5 equivalents Overcomes radical recombination losses; drives conversion from <20% to >60%.
(NH₄)₂S₂O₈ 1.0 equivalent1.5 – 1.75 equivalents Ensures complete oxidative decarboxylation of the carboxylic acid pool.
H₂SO₄ Neutral / 0 eq1.5 – 3.0 equivalents Lowers pyridazine LUMO. Neutral conditions result in 0% yield due to lack of electrophilicity.
Temperature < 60 °C or > 85 °C70 – 75 °C <60°C stalls persulfate cleavage; >85°C causes rapid substrate hydrolysis (M-Cl+OH).

Troubleshooting & FAQs

Q1: My overall yield is consistently below 40%, with significant unreacted 3,6-dichloropyridazine recovered. How can I drive the reaction to completion?

  • Cause: The Minisci reaction is a radical chain process that terminates prematurely if the steady-state concentration of the tert-butyl radical is too low, or if the radical pool is depleted via dimerization (forming hexamethylethane).

  • Solution: You are likely starving the reaction of radicals. Ensure you are using at least 3.0 equivalents of pivalic acid. Furthermore, strictly control the addition rate of the ammonium persulfate. It must be added dropwise over 10-15 minutes. Dumping the oxidant into the flask causes a rapid spike in radical concentration, favoring side-reactions over the desired heterocycle alkylation.

Q2: I am observing a significant amount of a highly polar byproduct, and my LC-MS shows a mass corresponding to the loss of a chlorine atom (M-Cl+OH). What is happening?

  • Cause: You are observing acid-catalyzed hydrolysis of the 3,6-dichloropyridazine starting material (or the product) to form 6-chloro-4-tert-butylpyridazin-3(2H)-one. The chlorine atoms on the pyridazine ring are highly activated toward nucleophilic aromatic substitution (SₙAr), especially under hot, acidic aqueous conditions.

  • Solution: Strictly control the temperature. Do not exceed 75 °C at any point during the exotherm. Additionally, limit the reaction time to 30-45 minutes post-persulfate addition. Prolonged heating exacerbates hydrolysis. Quench immediately over ice.

Q3: The reaction mixture forms a stubborn, milky emulsion during the dichloromethane (DCM) extraction. How can I improve phase separation?

  • Cause: The presence of unreacted pivalic acid (which acts as a surfactant when only partially neutralized) and insoluble silver salts creates highly stable emulsions during the aqueous workup.

  • Solution: Before extraction, you must adjust the pH of the aqueous phase to 9-10 using concentrated ammonium hydroxide. This fully deprotonates the excess pivalic acid, driving it entirely into the aqueous layer as a salt. If the emulsion persists due to silver salts, filter the biphasic mixture through a tightly packed pad of Celite prior to using the separatory funnel.

Q4: Why is sulfuric acid necessary? Can I run this under neutral conditions to avoid the hydrolysis byproduct mentioned in Q2?

  • Cause: The Minisci reaction relies on the nucleophilic character of the tert-butyl radical. While unprotonated 3,6-dichloropyridazine is electron-deficient, it is not sufficiently electrophilic to rapidly react with the radical.

  • Solution: Sulfuric acid protonates the pyridazine ring nitrogen, drastically lowering the LUMO of the heterocycle. This enhances its electrophilicity, making the addition of the nucleophilic radical highly favorable and regioselective. Running the reaction under neutral conditions will result in near-zero yield. You must manage hydrolysis via temperature control, not by omitting the acid.

References

  • Samaritoni, J.G. (1988). HOMOLYTIC ALKYLATIONS OF 3, 6-DICHLOROPYRIDAZINE. Organic Preparations and Procedures International, 20(2), 117-121. URL:[Link]

  • Samaritoni, J.G. (Eli Lilly and Company) (1986). US Patent 4628088A - Preparation of substituted pyridazines. Google Patents.

Technical Support Center: Dichloropyridazine Regioisomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic preparation of substituted pyridazines often yields mixtures of regioisomers, products with the same molecular formula but different arrangements of substituents on the aromatic core.[1][2] The separation of 4-butyl and 5-butyl regioisomers of 3,6-dichloropyridazine presents a significant purification challenge due to their nearly identical physicochemical properties. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to assist researchers in successfully isolating these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4- and 5-butyl dichloropyridazine regioisomers so challenging?

The primary difficulty lies in the subtle structural differences between the two isomers. The 4-butyl and 5-butyl variants have identical molecular weights and very similar polarities, dipole moments, and van der Waals interactions.[3] This similarity results in nearly identical behavior in common purification systems like standard column chromatography and simple recrystallization, often leading to co-elution or co-crystallization.[4][5]

Q2: What initial analytical methods should be used to confirm the presence and ratio of the isomer mixture?

Before attempting preparative separation, it's crucial to confirm the composition of your mixture.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The protons on the pyridazine ring will have distinct chemical shifts and coupling constants depending on the substituent pattern. Expect the signals for the ring protons to be in different positions for the 4- and 5-substituted isomers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra will be identical, a high-resolution capillary GC column may be able to achieve baseline or partial separation of the isomers, allowing for quantification of the mixture's ratio.[6]

  • Thin-Layer Chromatography (TLC): Develop a TLC system that shows even minimal separation (e.g., two overlapping spots). This system will be the starting point for developing a preparative column chromatography method. Trying different stationary phases like alumina or reverse-phase plates can be beneficial.[7]

Q3: Are there synthetic strategies to favor the formation of one regioisomer over the other?

Regioselectivity in the synthesis of substituted pyridazines is a known challenge. The site of nucleophilic or radical attack can be influenced by the directing effects of existing substituents and the nature of the attacking species.[2][8] For instance, the reaction of 3,6-dichloropyridazine with nucleophiles can yield mixtures, with the ratio depending on the nucleophile's size and the reaction conditions.[2] Carefully reviewing literature for similar alkylation reactions on the pyridazine core may reveal conditions that favor one isomer, though obtaining a single isomer synthetically is often not possible.[1]

Troubleshooting Guide: Preparative Column Chromatography

Column chromatography is the most common method for separating regioisomers. Success depends on exploiting the minor differences in polarity between the 4- and 5-butyl isomers.

Experimental Protocol: High-Resolution Flash Chromatography

This protocol is designed to maximize the resolving power of a standard silica gel column.

  • Column Selection & Packing:

    • Rationale: A long, narrow column increases the number of theoretical plates, enhancing separation.

    • Procedure: Select a glass column with a high length-to-diameter ratio (e.g., >20:1). Prepare a slurry of silica gel (100-200 mesh is a good starting point) in the initial, least polar eluent.[7] Pack the column carefully, ensuring no air bubbles or channels form. A flat, compact bed is critical.

  • Sample Loading:

    • Rationale: Overloading the column is a primary cause of separation failure. The sample should be applied in the most concentrated form possible and in a minimal volume of solvent.

    • Procedure: Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Rationale: A shallow, linear gradient of a more polar solvent into a non-polar solvent is essential. This slowly increases the eluting power of the mobile phase, allowing the slightly less polar isomer to travel down the column faster than the slightly more polar one.

    • Procedure: Start with a non-polar solvent system (e.g., 100% Hexane or Heptane). Slowly and linearly increase the percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. An automated flash chromatography system is ideal for creating a precise, shallow gradient (e.g., 0-5% ethyl acetate in hexane over 30-40 column volumes).

  • Fraction Collection:

    • Rationale: Small, uniform fraction sizes are necessary to isolate the pure compounds at the transition point where one isomer finishes eluting and the next begins.

    • Procedure: Collect numerous small fractions throughout the elution process. Analyze every other fraction by TLC to identify which fractions contain the pure isomers and which contain a mixture.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC System Pack 2. Pack Long Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Run Shallow Gradient Load->Elute Collect 5. Collect Small Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Confirm 8. Confirm Purity (NMR, GC) Combine->Confirm

Sources

Technical Support Center: Purification & Troubleshooting for 4-Butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of heteroaromatic intermediates. The synthesis of 4-butyl-3,6-dichloropyridazine is classically achieved via a Minisci-type homolytic alkylation[1]. In this reaction, pentanoic acid undergoes oxidative decarboxylation mediated by silver salts and ammonium persulfate to generate a nucleophilic butyl radical, which subsequently attacks the protonated, electron-deficient 3,6-dichloropyridazine ring[2].

While this methodology is robust, it generates a highly complex crude matrix. The guide below provides field-proven, self-validating protocols and troubleshooting logic to ensure you obtain a high-purity product suitable for downstream pharmaceutical synthesis (such as LPA antagonist development)[1].

The Chemistry & Impurity Profile

Understanding the causality behind your crude mixture is the first step in designing a purification strategy. The Minisci reaction relies on an excess of pentanoic acid and aggressive oxidants[2]. Consequently, the crude product is never just the target compound; it is a mixture dictated by reaction kinetics and radical stability.

Adding a non-polar butyl chain to the polar pyridazine core significantly increases the molecule's lipophilicity. This predictable shift in polarity dictates our chromatographic strategy.

Table 1: Quantitative Impurity Profile & Chromatographic Behavior
ComponentOrigin / CausalityPolarity (Normal Phase)Target Removal Strategy
3,6-Dichloropyridazine Unreacted starting materialHigh (Lowest

)
Silica gel chromatography
4-Butyl-3,6-dichloropyridazine Target Product Medium (Target

)
N/A
4,5-Dibutyl-3,6-dichloropyridazine Over-alkylation (excess radical)Low (Highest

)
Silica gel chromatography
Pentanoic Acid Excess radical precursorHigh (Streaks on TLC)Aqueous basic wash (NaHCO

)
Silver Salts (AgCl / Ag

SO

)
Catalyst residue / Halide abstractionInsolubleCelite filtration

Experimental Protocols

The following self-validating workflows are designed to isolate 4-butyl-3,6-dichloropyridazine while mitigating emulsion formation and column fouling.

Protocol A: Reaction Quench and Silver Salt Removal

Objective: Neutralize the strongly acidic aqueous phase, quench residual oxidants, and remove insoluble inorganic salts before extraction.

  • Cooling & Quenching: Cool the reaction mixture to 0–5 °C. Slowly add 2M NaOH dropwise until the pH reaches 7.0–8.0.

    • Causality: Neutralization deprotonates the residual pentanoic acid, driving it into the aqueous phase as sodium pentanoate during extraction.

  • Peroxide Quench: Add 10 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) and stir for 15 minutes.
    • Self-Validation: Spot the aqueous phase on starch-iodide paper. A lack of blue/black color confirms all residual persulfate oxidants have been destroyed.

  • Celite Filtration: The neutralization will precipitate AgCl and Ag

    
    SO
    
    
    
    as a dark sludge. Filter the entire biphasic mixture through a 2-inch pad of Celite in a sintered glass funnel. Wash the pad with ethyl acetate (EtOAc) (3 × 20 mL).
  • Phase Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Basic Wash: Wash the combined organic layers with saturated aqueous NaHCO

    
     (2 × 30 mL) to remove any trace pentanoic acid.
    
    • Self-Validation: Spot the organic phase heavily on a TLC plate and stain with Bromocresol Green. A yellow spot indicates residual acid; if present, repeat the NaHCO

      
       wash.
      
  • Drying & Concentration: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude oil.
Protocol B: Silica Gel Flash Chromatography

Objective: Separate the target compound from unreacted starting material and the di-butylated byproduct.

  • Column Preparation: Pack a silica gel column using a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc).

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the column.

    • Causality: Dry-loading prevents the "streaking" that often occurs with oily pyridazine derivatives, ensuring sharp elution bands.

  • Elution Gradient:

    • Begin elution with 95:5 Hexanes:EtOAc to elute the highly lipophilic 4,5-dibutyl-3,6-dichloropyridazine byproduct.

    • Gradually increase polarity to 85:15 Hexanes:EtOAc to elute the target 4-butyl-3,6-dichloropyridazine .

    • Flush with 70:30 Hexanes:EtOAc to recover any unreacted 3,6-dichloropyridazine .

  • Fraction Analysis: Analyze fractions via TLC (UV 254 nm active). Pool fractions containing the pure target compound and concentrate in vacuo.

Visualized Workflows

PurificationWorkflow Crude Crude Reaction Mixture (Minisci Reaction) Quench 1. Quench & Neutralize (NaOH to pH 7-8) Crude->Quench Filter 2. Celite Filtration (Remove Ag/AgCl salts) Quench->Filter Extract 3. Liquid-Liquid Extraction (EtOAc/H2O) Filter->Extract Wash 4. Basic Wash (NaHCO3) (Remove Pentanoic Acid) Extract->Wash Chroma 5. Silica Gel Chromatography (Hexanes/EtOAc) Wash->Chroma Pure Pure 4-Butyl-3,6-dichloropyridazine Chroma->Pure

Workflow for the isolation and purification of 4-butyl-3,6-dichloropyridazine.

Troubleshooting Issue Impurity Detected in NMR/LCMS IsAcid IsitPentanoicAcid? (NMR:~0.9, 2.3ppm) Issue->IsAcid IsAg Is it a dark insoluble sludge? (Silver Salts) IsAcid->IsAg No FixAcid Repeat NaHCO3 Wash or Kugelrohr Distillation IsAcid->FixAcid Yes IsDi Is it 4,5-Dibutyl-3,6-dichloropyridazine? IsAg->IsDi No FixAg Filter through Celite pad Wash with EtOAc IsAg->FixAg Yes FixDi Optimize Chromatography (Lower EtOAc % in Hexanes) IsDi->FixDi Yes

Decision tree for identifying and resolving common crude impurities.

Troubleshooting & FAQs

Q: My crude mixture formed a stubborn emulsion during the liquid-liquid extraction. How do I break it? A: Emulsions in Minisci workups are almost exclusively caused by finely dispersed colloidal silver salts and polymeric byproducts suspended at the aqueous-organic interface. Do not attempt to wait it out. Instead, filter the entire biphasic emulsion directly through a tightly packed pad of Celite. The Celite will trap the colloidal particulates, and the filtrate will rapidly separate into two distinct, clean layers.

Q: I am seeing a significant amount of the 4,5-dibutyl-3,6-dichloropyridazine byproduct. How can I suppress this during the reaction? A: Over-alkylation occurs when the local concentration of the butyl radical is too high relative to the unreacted starting material. To suppress this:

  • Reduce Equivalents: Lower the pentanoic acid and ammonium persulfate equivalents (e.g., from 3.0 eq to 1.5 eq).

  • Slow Addition: Add the aqueous persulfate solution via a syringe pump over 1–2 hours rather than dropwise over 10 minutes. This keeps the steady-state concentration of the radical low, favoring mono-alkylation.

Q: My


H NMR shows aliphatic peaks at ~0.9 (t), 1.3 (m), 1.6 (m), and 2.3 (t) ppm that co-eluted with my product. What is this, and how do I remove it? 
A:  Those peaks correspond to residual pentanoic acid. Because pentanoic acid is somewhat lipophilic, it can streak through a silica column if the crude mixture was not properly neutralized. To remove it without running another column, dissolve your product in EtOAc and wash it vigorously with 1M NaOH or saturated NaHCO

. The acid will deprotonate and partition into the aqueous layer.

Q: Can I purify this compound via distillation instead of chromatography? A: Yes, depending on the scale. 4-Butyl-3,6-dichloropyridazine has a sufficiently low molecular weight to be purified via high-vacuum Kugelrohr distillation. However, you must ensure all silver salts are rigorously removed prior to heating. Heating residual silver salts with chlorinated heteroaromatics can trigger sudden decomposition or polymerization.

References

  • Cyclohexyl acid triazole azines as LPA antagonists (Patent AU2018392324A1). Google Patents.
  • Minisci reaction. Wikipedia, The Free Encyclopedia.

Sources

Overcoming steric hindrance in 4-tert-butyl-3,6-dichloropyridazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with sterically congested pyridazine scaffolds. It synthesizes mechanistic organic chemistry with practical process development insights.

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Document ID: TS-PYR-4TB-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists

Core Challenge: The "Gatekeeper" Effect

The tert-butyl group at position C4 of 4-tert-butyl-3,6-dichloropyridazine (Compound 1) creates a massive steric wall. This is not merely a "bulky" substrate; it is a system with extreme regiochemical bias.

  • C3 Position (Adjacent to t-Bu): Deeply buried in the steric cone of the tert-butyl group. Nucleophilic attack here is kinetically disfavored by orders of magnitude.

  • C6 Position (Adjacent to H): Sterically accessible. Reacts like a standard electron-deficient hetaryl chloride.

The Golden Rule: In almost all standard


 and metal-catalyzed reactions, C6 reacts first.  Reversing this selectivity requires specific catalytic strategies or a sequential substitution approach.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I need to functionalize C3, but the reaction only happens at C6."

Diagnosis: You are fighting the native steric and electronic bias of the molecule. Under standard


 conditions (e.g., amine/base/heat), the nucleophile will follow the path of least resistance to C6.

Protocol 1: The Sequential "Lock-and-Key" Strategy If your target molecule requires substituents at both C3 and C6, you must install the C6 substituent first.

  • Step 1 (C6 Functionalization): React Compound 1 with Nucleophile A (1.05 equiv) at 0°C to RT.

    • Result: >95% regioselectivity for C6.

  • Step 2 (C3 Functionalization): Isolate the intermediate. React with Nucleophile B under forcing conditions (see below).

Protocol 2: Forcing C3 Substitution (The "Sledgehammer" Approach) Once C6 is substituted (or if you are attempting direct C3 attack with C6 blocked), standard conditions will fail.

  • For

    
    :  Switch to small, linear nucleophiles (e.g., OMe, SMe). Avoid secondary amines. Use high-boiling solvents (DMSO, NMP) at 120–140°C.
    
  • For Pd-Catalysis: Use "hot" catalytic systems designed for hindered chlorides.

    • Ligand:XPhos , BrettPhos , or

      
       . These bulky, electron-rich ligands facilitate oxidative addition into the hindered C3-Cl bond.
      
    • Pre-catalyst:Pd(OAc)₂ or Pd₂dba₃ .[1]

    • Base:NaOtBu or Cs₂CO₃ (anhydrous).

Scenario B: "I am seeing no reaction at C3, even at high temperatures."

Diagnosis: The tert-butyl group is preventing the formation of the Meisenheimer complex (


) or the coordination of Palladium.

Solution: The "PEPPSI" Protocol Switch to N-Heterocyclic Carbene (NHC) ligands, which form a flexible "umbrella" that can accommodate the tert-butyl bulk better than rigid phosphines.

  • Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent (1–3 mol%).

  • Solvent: 1,4-Dioxane or Toluene.

  • Temp: 80–100°C.

  • Why it works: The NHC ligand is extremely strong (

    
    -donor), forcing the oxidative addition even into the crowded C3-Cl bond.
    
Scenario C: "I'm getting hydrodechlorination (loss of Cl) instead of substitution."

Diagnosis: This is common in Pd-catalyzed reactions of hindered aryl chlorides. The catalyst undergoes


-hydride elimination from the solvent or ligand because the transmetallation step is too slow (blocked by the tert-butyl group).

Corrective Actions:

  • Solvent Switch: Never use alcohols (MeOH, EtOH, iPrOH) as solvents. They act as hydride sources. Use Toluene or DME .

  • Base Switch: If using amines (e.g.,

    
    ) as bases, switch to inorganic bases (K₃PO₄ , Cs₂CO₃ ).
    
  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the bimolecular coupling over the unimolecular decomposition.

Visualizing the Chemistry

The following diagram illustrates the divergent reactivity pathways driven by the C4-tert-butyl group.

G Start 4-tert-Butyl-3,6-dichloropyridazine (Compound 1) C6_Path Path A: Kinetic Control (Standard Conditions) Start->C6_Path Low Steric Hindrance (C5-H is small) C3_Path Path B: Forcing Conditions (Specialized Catalysis) Start->C3_Path High Steric Hindrance (C4-tBu blocks attack) Product_C6 C6-Substituted Product (Major Isomer >95%) C6_Path->Product_C6 SNAr (RT) Pd-Cat (Standard Ligands) Product_C3 C3-Substituted Product (Requires C6 blocked or specific Cat.) C3_Path->Product_C3 Pd-PEPPSI / XPhos High Temp (>100°C)

Figure 1: Divergent reactivity pathways. Path A (Red) is the natural kinetic outcome. Path B (Green) requires overcoming the steric energy barrier.

Experimental Data & Comparison

The following table summarizes expected outcomes for nucleophilic substitution attempts.

Reaction TypeNucleophileConditionsMajor ProductYield (Typical)

MorpholineEtOH, RT, 2hC6-substituted 85-95%

NaOMeMeOH, 0°CC6-substituted >90%
Suzuki Ph-B(OH)₂Pd(PPh₃)₄, Na₂CO₃, 80°CC6-substituted 70-80%
Buchwald AnilinePd-PEPPSI-IPr , KOtBu, 100°CC3-substituted *40-60%

*Note: C3 substitution in Buchwald-Hartwig is best achieved if C6 is already substituted (e.g., with a non-reactive group) or by using high-loading bulky catalysts.

Frequently Asked Questions (FAQ)

Q: Can I remove the tert-butyl group after the reaction? A: No. The tert-butyl group is a stable C-C bonded substituent. It cannot be cleaved under standard deprotection conditions. It should be considered a permanent scaffold feature.

Q: Why does the literature show C3 substitution for some 4-substituted pyridazines? A: This is the "Ortho Effect" or "Vicarious Nucleophilic Substitution" which applies to specific electron-withdrawing groups (like


 or 

) that can direct attack. The tert-butyl group is purely steric and electron-donating (+I effect), which deactivates C3 and physically blocks it.

Q: I need to make the 3,6-diamino derivative. Which amine do I add first? A: Add the more expensive or more complex amine second (at C3). Add the cheaper/simpler amine first (at C6). You will need forcing conditions for the second step, so the first amine must be stable to heat/base.

References

  • Regioselectivity in Pyridazines

    • Maes, B. U. W., & Lemière, G. L. F.[2] (2001).[3][4] "Kinetic and Thermodynamic Control in the Nucleophilic Substitution of 3,6-Dichloropyridazines." Journal of Organic Chemistry. (General principle of C3 vs C6 selectivity).

  • Pd-Catalysis on Hindered Chlorides

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Corriu Cross-Coupling Reactions." Chemistry - A European Journal. (Protocol for hindered substrates).

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L.[2] (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guide for selecting XPhos/BrettPhos).

Sources

Technical Support Center: Navigating the Regioselectivity of Butylpyridazines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting the reactivity of substituted pyridazines. This guide is designed to provide in-depth insights and practical solutions for common challenges encountered during the synthesis and functionalization of butyl-substituted chloropyridazines. As your virtual senior application scientist, I will walk you through the underlying principles governing the differential reactivity of the C3 and C6 positions and provide actionable troubleshooting strategies to advance your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the low reactivity of the C3 versus the C6 chlorine in butylpyridazines.

Q1: Why is the C6-chlorine on my 3-butyl-6-chloropyridazine significantly more reactive towards nucleophiles than the C3-chlorine on 6-butyl-3-chloropyridazine?

The differential reactivity is primarily due to the electronic nature of the pyridazine ring and the influence of the butyl substituent. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which makes the entire ring system electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[1][2]

In an unsubstituted 3,6-dichloropyridazine, both the C3 and C6 positions are activated towards nucleophilic attack. However, when a butyl group (an electron-donating group) is introduced at the 3-position, it electronically enriches the ring, but this effect is not uniform. The electron-donating nature of the butyl group partially deactivates the ring towards nucleophilic attack compared to the unsubstituted dichloropyridazine. The C6 position, being para to the butyl group, still benefits from the strong electron-withdrawing effect of the adjacent nitrogen atom at the 1-position and the nitrogen at the 2-position.

Conversely, if the butyl group is at the C6 position, the C3 position is now adjacent to an electron-donating group. This localized electron density at C3 makes it a less favorable site for nucleophilic attack compared to the C6 position in the isomeric 3-butyl-6-chloropyridazine.

Q2: What is the mechanism of the nucleophilic aromatic substitution (SNAr) on a chloropyridazine, and how does the butyl group influence the stability of the intermediate?

The SNAr reaction on a chloropyridazine proceeds through a two-step addition-elimination mechanism.[3][4] First, the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate called a Meisenheimer complex.[5] This intermediate is resonance-stabilized. The stability of this complex is the key determinant of the reaction rate. The electron-withdrawing nitrogen atoms of the pyridazine ring play a crucial role in stabilizing this negative charge through resonance.[6]

An electron-donating butyl group will destabilize this negatively charged intermediate. The closer the butyl group is to the site of nucleophilic attack, the more pronounced this destabilizing effect will be. This is a primary reason for the observed lower reactivity at the C3 position when a butyl group is present at C6.

Q3: Can I use palladium-catalyzed cross-coupling reactions instead of SNAr for the functionalization of the less reactive chlorine?

Yes, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are excellent alternatives for functionalizing less reactive aryl chlorides.[7] The mechanism of these reactions is different from SNAr and is often less sensitive to the electronic effects of the substituents in the same way. The regioselectivity in cross-coupling reactions is primarily governed by the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond.[6][8] For dichloropyridines, the chlorine atom alpha to the nitrogen (like C6) is generally more reactive in these catalytic cycles as well.[6] However, with the right choice of ligands and reaction conditions, you can often achieve successful coupling at the more challenging C3 position.

Troubleshooting Guide: Low Reactivity of C3 vs. C6 Chlorine

This section provides a structured approach to diagnosing and solving common issues related to the differential reactivity of chlorine atoms in butyl-substituted pyridazines.

Problem Probable Cause(s) Recommended Solution(s)
No or very low conversion at the C3-Cl position 1. Insufficient reaction temperature: The C3 position, especially with a C6-butyl group, is electronically deactivated and requires more energy to react. 2. Inappropriate solvent: The solvent may not be polar enough to stabilize the Meisenheimer complex. 3. Weak nucleophile: The nucleophile may not be strong enough to attack the electron-richer C3 position.1. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C. Consider using a higher-boiling point solvent. 2. Use a more polar aprotic solvent: Switch to solvents like DMSO, NMP, or DMF to better solvate the intermediate.[9] 3. Enhance nucleophilicity: If using an alcohol or amine, consider deprotonating it with a strong base (e.g., NaH, KHMDS) to generate the more reactive alkoxide or amide.
Reaction is slow and incomplete 1. Steric hindrance: A bulky nucleophile may have difficulty accessing the C3 position, especially with the adjacent butyl group. 2. Catalyst deactivation (for cross-coupling): The palladium catalyst may be deactivating over the long reaction time required for the less reactive C3-Cl.1. Use a smaller nucleophile: If possible, consider a less sterically demanding nucleophile. 2. Optimize catalyst and ligands (for cross-coupling): Screen different phosphine ligands (e.g., XPhos, SPhos) that are known to promote the coupling of unreactive aryl chlorides. Consider a higher catalyst loading or the addition of a second portion of the catalyst midway through the reaction.
Side reactions or decomposition at higher temperatures 1. Thermal instability: The starting material or product may be degrading at the required high temperatures. 2. Competing reaction pathways: Other functional groups in the molecule might be reacting under the harsh conditions.1. Use microwave irradiation: Microwave heating can often accelerate the reaction at a lower bulk temperature, minimizing decomposition. 2. Switch to a catalyzed reaction: If attempting SNAr, consider switching to a palladium-catalyzed cross-coupling reaction which may proceed under milder conditions.[7]

Visualizing the Electronic Effects

The following diagram illustrates the influence of a butyl group on the electron density of the pyridazine ring, explaining the difference in reactivity between the C3 and C6 positions.

Caption: Electronic influence of the butyl group on reactivity.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Challenging Chloropyridazine

This protocol provides a starting point for the substitution of a less reactive chlorine, such as the C3-Cl in 6-butyl-3-chloropyridazine.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 6-butyl-3-chloropyridazine (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or NMP).

  • Addition of Nucleophile: Add the nucleophile (1.2-2.0 eq.). If the nucleophile is an alcohol or amine, consider pre-treating it with a strong base like sodium hydride (NaH) in a separate flask to generate the more potent nucleophile before adding it to the pyridazine solution.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-160 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete or has reached a plateau, cool the mixture to room temperature. Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Unreactive Chloropyridazine

This protocol is a general guideline for coupling a boronic acid at a less reactive chlorine position.

  • Reaction Setup: To a reaction vessel, add the chloropyridazine (1.0 eq.), the boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and partition it between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[10]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low reactivity issues.

G A Problem: Low reactivity at C3-Cl B Is the reaction SNAr? A->B C Increase temperature and/or use a more polar solvent. B->C Yes G Is the reaction a Pd-catalyzed cross-coupling? B->G No D Is the nucleophile strong enough? C->D E Use a stronger base to generate a more potent nucleophile. D->E No F Consider steric hindrance. Can a smaller nucleophile be used? D->F Yes E->F I Are there signs of decomposition? F->I H Screen different ligands and/or increase catalyst loading. G->H H->I J Consider microwave heating for faster, cleaner reaction. I->J Yes K Problem Resolved I->K No J->K

Caption: A flowchart for systematically troubleshooting low reactivity.

References

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Vertex AI Search.
  • Pyridine: properties, syntheses & reactivity. University of Bristol.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine.
  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot.
  • A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines in Synthetic Chemistry. BenchChem.
  • Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
  • A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. BenchChem.
  • Pyridazine Deriv
  • Product Class 8: Pyridazines. Science of Synthesis.
  • A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.
  • Process for producing 3-amino-6-chloropyridazine.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem.
  • 3-(Tert-Butoxy)-6-Chloropyridazine. PubChem.
  • Enforcing Steric Control over Chlorine Radical-Mediated C–H Activation.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Arom
  • Nucleophilic Arom
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed.

Sources

Technical Support Center: Optimizing Minisci Alkylation for Mono-Butyl Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage functionalization. The Minisci reaction—a powerful method for the direct C–H alkylation of N-heteroarenes—is indispensable in modern drug discovery[1]. However, achieving high mono-selectivity and precise regiocontrol on 1,2-diazines (pyridazines) requires rigorous mechanistic tuning. This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to help you successfully synthesize mono-butyl pyridazine derivatives.

Diagnostic Decision Tree

Use the following workflow to diagnose and resolve the most common failure modes encountered during the butylation of pyridazine cores.

MinisciTroubleshooting Start Minisci Alkylation Optimization Profile Assess Crude Reaction Profile Start->Profile LowConv Low Conversion (< 20%) Profile->LowConv OverAlk Over-Alkylation (Di-butyl > Mono) Profile->OverAlk PoorRegio Poor Regioselectivity (C3/C6 vs C4/C5) Profile->PoorRegio FixConv Check Radical Precursor & Photocatalyst Activity LowConv->FixConv FixOver Reduce Equivalents & Use Biphasic Solvent OverAlk->FixOver FixRegio Ensure Complete Protonation (pH < 2) PoorRegio->FixRegio

Diagnostic workflow for troubleshooting Minisci alkylation of pyridazine derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: I am observing significant di-butylation of my pyridazine substrate. How can I arrest the reaction at the mono-butylated stage? Causality & Solution: The Minisci reaction proceeds via the addition of a nucleophilic alkyl radical to an electron-deficient, protonated heteroarene. Once the first butyl group is installed, the resulting mono-butyl pyridazine becomes slightly more electron-rich, but under highly acidic conditions, it remains protonated and highly susceptible to a second radical addition (over-alkylation). To prevent this: Reduce the equivalents of the butyl radical precursor (e.g., use 1.1–1.2 eq instead of 2–3 eq). Furthermore, employ a biphasic solvent system (e.g., CH2Cl2/H2O) or micellar aqueous conditions. The more lipophilic mono-butylated product will partition into the organic phase/micelle core, sequestering it away from the active aqueous radical pool[2].

Q2: My reaction yields an inseparable mixture of C-3/C-6 and C-4/C-5 butylated isomers. How do I control regioselectivity? Causality & Solution: Pyridazine is a symmetrical 1,2-diazine. Under strongly acidic conditions, protonation occurs at one of the nitrogen atoms, rendering the C-4 and C-5 positions highly electrophilic. Nucleophilic carbon-centered radicals (like the butyl radical) exhibit a pronounced regioselective preference for the C-4/C-5 positions of the protonated 1,2-diazine system[3]. If you are observing C-3/C-6 alkylation, your reaction medium is likely not acidic enough, allowing the radical to attack the neutral pyridazine where the adjacent nitrogens exert a different directing effect. To fix this: Ensure the use of at least 1.5 equivalents of a strong Brønsted acid (like TFA or H2SO4) to guarantee complete protonation. Solvent tuning (e.g., switching from water to DMSO) can also alter the relative contribution of opposing directing factors and suppress C-3/C-6 attack[4].

Q3: Should I use classical thermal conditions (AgNO3 / persulfate) or modern photoredox catalysis for generating the butyl radical? Causality & Solution: Classical conditions are robust but generate highly oxidizing sulfate radical anions that can degrade sensitive functional groups on complex pyridazine derivatives. Photoredox catalysis allows for radical generation at room temperature under much milder conditions[1]. For butylation, using alkyl boronic acids or alkyl trifluoroborates with a photoredox catalyst prevents the oxidative degradation of the diazine core and typically results in cleaner mono-alkylation profiles[5].

Quantitative Condition Comparison

The table below summarizes the expected outcomes when applying different Minisci methodologies to the butylation of unsubstituted pyridazine.

MethodologyRadical PrecursorOxidant / CatalystMono:Di RatioRegioselectivity (C4/5 : C3/6)Key Advantage
Classical Thermal Valeric AcidAgNO3 / (NH4)2S2O81.5 : 185 : 15Low cost, highly scalable
Photoredox (Visible Light) Potassium butyltrifluoroborateIr[dF(CF3)ppy]2(dtbbpy)PF615 : 1>95 : 5Mild conditions, high mono-selectivity
Electrochemical Butyl bromideGraphite/Pt electrodes5 : 190 : 10Reagent-free oxidation

Self-Validating Experimental Protocol

Optimized Visible-Light Photoredox Mono-Butylation of Pyridazine

This methodology utilizes photoredox catalysis to ensure high mono-selectivity and C-4/C-5 regiocontrol while avoiding the harsh oxidative degradation common in classical Minisci setups.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridazine derivative (1.0 mmol, 1.0 equiv) and potassium butyltrifluoroborate (1.2 mmol, 1.2 equiv).

    • Causality: Limiting the radical precursor to a slight excess (1.2 equiv) restricts the thermodynamic driving force for di-butylation.

  • Acidification & Activation: Add 2.0 mL of a 1:1 mixture of DMSO and H2O. Carefully add trifluoroacetic acid (TFA, 1.5 mmol, 1.5 equiv) dropwise.

    • Self-Validation Check: Spot the aqueous layer on pH paper; the pH must be < 2. This confirms complete protonation of the 1,2-diazine core, which is mandatory to direct the nucleophilic butyl radical exclusively to the C-4/C-5 positions.

  • Catalyst Addition: Add the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.02 mmol, 2 mol%) and the oxidant K2S2O8 (1.5 mmol, 1.5 equiv).

    • Self-Validation Check: The solution will transition from colorless to a vibrant, transparent yellow-orange. If the solution is cloudy, sonicate for 30 seconds to ensure complete dissolution of the photocatalyst. An opaque solution will scatter light and drastically reduce conversion.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

    • Causality: Molecular oxygen quenches the excited state of the Ir-photocatalyst and traps carbon-centered radicals, which would stall the reaction and generate unwanted butyl-peroxy byproducts.

  • Irradiation: Seal the tube and irradiate with a 34 W blue LED lamp (λ = 450 nm) at room temperature for 14 hours.

    • Self-Validation Check: The reaction mixture should slightly darken over time but remain transparent. A rapid color shift to dark brown or black indicates thermal degradation; ensure a cooling fan is actively maintaining the setup at ~25°C.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL) until gas evolution ceases (neutralizing the TFA). Extract with EtOAc (3 × 10 mL). The mono-butylated pyridazine will partition into the organic layer. Dry over Na2SO4, concentrate, and purify via flash chromatography.

References

  • Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes Source: National Institutes of Health (NIH) URL:[Link][1]

  • Chemoselective Minisci Alkylation in Aqueous Medium: A General Strategy for Functionalization of Complex N-Heteroarenes and Biomolecules Source: ResearchGate / Green Chemistry URL:[Link][2]

  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine Source: Chemical Science (RSC Publishing) URL:[Link][5]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability Source: National Institutes of Health (NIH) URL:[Link][4]

  • Recent Advances in Pyridazine Chemistry Source: ResearchGate / Heterocycles URL:[Link][3]

Sources

Removing inorganic salts from 3,6-dichloropyridazine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists handling 3,6-dichloropyridazine (3,6-DCP) reaction mixtures.

Topic: Removal of Inorganic Salts from Chlorination Reaction Mixtures Document ID: TSC-DCP-004 Role: Senior Application Scientist[1]

Executive Summary & Chemical Context

The synthesis of 3,6-dichloropyridazine typically involves the chlorination of maleic hydrazide (3,6-dihydroxypyridazine) using phosphorus oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2][3] While the reaction itself is robust, the downstream processing is plagued by the generation of stoichiometric quantities of inorganic salts (phosphoric acid derivatives, HCl, and neutralization salts like NaCl or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).

The Core Challenge: 3,6-Dichloropyridazine has low water solubility (~0.0012 g/L) but can trap significant inorganic ash within its crystal lattice during rapid precipitation.[1] Effective salt removal relies on exploiting the solubility differential : the product is soluble in organic solvents (chloroform, ethyl acetate) and insoluble in water, while the offending salts are highly water-soluble.[1]

Decision Framework: Choosing Your Workup

Before proceeding, determine your isolation strategy based on reaction scale and equipment availability.

Workflow Visualization

DCP_Workup cluster_legend Key Checkpoint Start Crude Reaction Mixture (POCl3 + Product) Quench Quench into Ice/Water (Exothermic!) Start->Quench Decision Choose Isolation Path Quench->Decision Path_A Path A: Direct Filtration (High Solids, Low Solvent Use) Decision->Path_A Path_B Path B: Solvent Extraction (High Purity, Emulsion Risk) Decision->Path_B Neut_A Neutralize to pH 6-8 (NH4OH or NaOH) Path_A->Neut_A Extract Extract with DCM or EtOAc Path_B->Extract Filter_A Filtration Neut_A->Filter_A Repulp Repulp Cake in Water (Critical Salt Removal Step) Filter_A->Repulp Dry_A Vacuum Dry Repulp->Dry_A Wash Brine/Water Wash Extract->Wash Dry_B Dry (Na2SO4) & Evaporate Wash->Dry_B

Figure 1: Decision matrix for isolating 3,6-dichloropyridazine. Path A is preferred for bulk scale to minimize solvent waste; Path B is preferred for high-purity lab scale needs.[1]

Troubleshooting Guide (Q&A Format)

Category A: The "Trapped Salts" Issue (High Ash Content)

User Question: I filtered the product directly after quenching, but the ROI (Residue on Ignition) is >2%. The solid feels gritty.[1] How do I remove these salts?

Scientist Response: Direct filtration often traps salts (Sodium Phosphate/Chloride) inside the crystal cake, especially if precipitation was rapid.[1] Simple washing is insufficient because the water channels through the cake (channeling effect) rather than permeating the crystals.[1]

Corrective Protocol: The "Repulp" Method

  • Do not just wash; Resuspend. Take your wet filter cake and transfer it back into a beaker.[1]

  • Add Water: Add 5-10 volumes of deionized water relative to the cake weight.

  • Agitate: Stir vigorously for 30–60 minutes. This breaks up crystal agglomerates, allowing water to dissolve the trapped inorganic salts.[1]

  • Refilter: Filter the suspension again.

  • Validation: Test the filtrate conductivity. If it is high (>1000 µS/cm), repeat the repulping step.[1]

  • Final Wash: Perform a final displacement wash with water.[1]

Why this works: 3,6-DCP is virtually insoluble in water.[1][4][5] You can aggressively wash it without losing yield, whereas the inorganic salts are highly soluble.[1]

Category B: Persistent Emulsions during Extraction

User Question: I chose solvent extraction (DCM), but I have a thick rag layer (emulsion) between the phases. The layers won't separate.[1]

Scientist Response: Emulsions in this chemistry are typically caused by fine suspensions of phosphate salts or unreacted maleic hydrazide acting as surfactants at the interface.[1]

Troubleshooting Steps:

  • Check pH: Ensure the aqueous phase is not strongly alkaline.[1] High pH (>10) can induce soaps if any organic impurities are present.[1] Adjust to pH 7–8.[1]

  • Filtration Aid: The "rag" layer often contains solid particulates.[1] Filter the entire biphasic mixture through a Celite (diatomaceous earth) pad. This physically removes the particulate stabilizers, often breaking the emulsion instantly.[1]

  • Salting Out: If the aqueous layer is not already saturated, add solid NaCl.[1] This increases the density difference between phases and "salts out" the organics.[1]

  • Wait: If the emulsion is loose, allow it to sit overnight.

Category C: Purity & Color Issues

User Question: My product is salt-free but has a yellow/brown color. How do I fix this?

Scientist Response: The color usually comes from oxidative by-products or polymerized phosphorus residues.[1]

Purification Protocol:

  • Recrystallization: Dissolve the crude dried solid in a minimum amount of hot Ethanol or n-Hexane (Note: Solubility in hexane is lower, requiring larger volumes, but it rejects polar impurities well).[1]

  • Activated Carbon: If recrystallizing from ethanol, add 5% w/w activated carbon to the hot solution, stir for 15 mins, and filter hot.

  • Cooling: Allow to cool slowly to room temperature, then to 0°C. Rapid cooling traps impurities.

Validated Experimental Protocols

Protocol 1: Standard Quench & Isolation (Salt Removal Focus)

Use this for general laboratory preparation.

StepActionCritical Parameter
1. Quench Pour reaction mix onto crushed ice (2-3x weight of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Temp < 20°C . Exothermic hydrolysis releases HCl.
2. Neutralize Slowly add 25% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or 20% NaOH.
Target pH 6.5–7.5 .[1][6] Do not overshoot >9 (degradation risk).[1]
3. Age Stir the slurry for 1 hour at 10–15°C.Allows crystal growth, reducing salt inclusion.[1]
4. Filter Vacuum filtration.[1][7]Use a coarse sintered glass funnel.[1]
5. Wash 1 Wash cake with 3x water volumes.Removes surface mother liquor.[1]
6. Repulp Transfer cake to water (5x vol), stir 30 min, refilter.Mandatory for <0.5% ash content.[1]
7. Dry Vacuum oven at 45–50°C.Ensure constant weight is achieved.
Protocol 2: Ash Content Validation (Self-Check)

How to ensure your product is salt-free before moving to the next step.[1]

  • Silver Nitrate Test (Qualitative): Dissolve 50 mg of dried product in 2 mL acetone. Add 1 mL water (product may precipitate slightly). Add 2 drops of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     solution.
    
    • Cloudiness/White Precipitate = Residual Chloride salts (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Action:  Repulp again.
      
    • Clear = Clean.[1]

Data Summary: Solubility Profile

Understanding these values is critical for designing your wash steps.[1]

SolventSolubility of 3,6-DCPSolubility of Inorganic Salts (NaCl/PO4)Role in Process
Water Insoluble (~0.001 g/L)Highly SolubleWash medium (removes salts)
Dichloromethane SolubleInsolubleExtraction solvent
Ethanol Soluble (Hot)Slightly SolubleRecrystallization solvent
n-Hexane Soluble (Warm)InsolubleRecrystallization solvent

References

  • Synthesis and Isolation: Process for purification of 3,6-dichloropyridazine. US Patent 3,004,027A. (1961).[1] Describes the sulfite treatment and neutralization logic.

  • Solubility Data: 4-Amino-3,6-dichloropyridazine Solubility Measurement. J. Chem. Eng.[1] Data 2014, 59, 12, 4122–4127. (Provides comparative solubility trends for chloropyridazines).

  • Chemical Properties: 3,6-Dichloropyridazine Compound Summary. PubChem.[1]

  • Reaction Safety: Phosphorus Oxychloride Handling Guide. Cameo Chemicals.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,6-dichloropyridazine and POCl3 before handling.[1] Work must be performed in a fume hood.

Sources

Recrystallization solvents for high purity 4-tert-butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Recrystallization Guide

CAS: 22808-29-3 | Molecular Formula: C₈H₁₀Cl₂N₂ | Melting Point: 39–41 °C[1][2]

Executive Summary: The Purification Challenge

User Question: I am synthesizing 4-tert-butyl-3,6-dichloropyridazine as an intermediate for Pyridaben analogs. The crude product is an oil or low-melting solid.[1] What is the best solvent system for recrystallization to achieve >98% purity?

Scientist’s Response: Purifying 4-tert-butyl-3,6-dichloropyridazine presents a unique thermodynamic challenge due to its low melting point (39–41 °C ).[1] Unlike its parent compound (3,6-dichloropyridazine, mp ~68 °C), the tert-butyl derivative has a high tendency to "oil out" (phase separate as a liquid) rather than crystallize during cooling.[1]

For high-purity applications (>98%), we recommend a two-stage purification strategy :

  • Primary Purification: High-Vacuum Fractional Distillation (to remove regioisomers and oligomers).[1]

  • Final Polishing (Optional): Low-Temperature Recrystallization using n-Hexane or Petroleum Ether .[1]

Optimized Solvent Systems

The following data summarizes solvent performance based on thermodynamic solubility and impurity rejection profiles.

Solvent SystemSuitabilityProtocol Notes
n-Hexane Excellent Recommended. Requires cooling to -20 °C. High recovery; effectively removes polar impurities.[1]
Petroleum Ether (40-60) Very Good Good alternative to hexane.[1] Fast evaporation prevents melting during filtration.[1]
Methanol / Water (9:1) Moderate Use only for final polishing.[1] Risk of oiling out if water content is too high.[1]
Cyclohexane Good Higher freezing point than hexane; good for ambient cooling but requires fridge/freezer for max yield.[1]
Ethyl Acetate PoorToo soluble.[1] Product remains in mother liquor; low yield.[1]

Step-by-Step Protocols

Protocol A: Low-Temperature Recrystallization (For Solid Crudes)

Use this method if your crude material is already >85% pure and solidifies at room temperature.[1]

  • Dissolution: Place the crude solid in a flask. Add n-Hexane (approx. 3–5 mL per gram of solid).[1]

  • Heating: Warm the mixture gently to 30–35 °C (just below the melting point of the product). Do not reflux, as this may melt the product into an oil.[1]

  • Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-warmed glass frit.

  • Crystallization:

    • Allow the solution to cool to Room Temperature (25 °C) slowly.

    • Transfer to a freezer at -20 °C for 4–12 hours.

    • Critical: Do not disturb the flask.[1] Agitation can induce oiling.[1]

  • Collection: Filter the white needles quickly on a cold Büchner funnel. Wash with cold (-20 °C) n-Hexane.[1]

  • Drying: Vacuum dry at ambient temperature (20–25 °C). Do not heat, or the crystals will melt.[1]

Protocol B: High-Vacuum Distillation (For Oily Crudes)

Use this method if your crude is a dark oil or contains significant regioisomers.[1]

  • Setup: Equip a short-path distillation head with a high-vacuum pump (<1 mmHg).

  • Degassing: Gently heat the crude oil to 40 °C under vacuum to remove residual reaction solvents.

  • Fractionation: Increase oil bath temperature.

    • Fore-run: Discard lower boiling volatiles.

    • Main Fraction: Collect the fraction distilling at 110–120 °C / 0.5 mmHg (approximate; varies by vacuum depth).

  • Solidification: The distillate will solidify upon cooling.[1] If necessary, follow with Protocol A for ultra-high purity.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?

  • Cause: The temperature is too high, or the solvent is too polar (e.g., too much water in MeOH).[1] The product's melting point (40 °C) acts as a "saturation ceiling."

  • Fix: Re-dissolve the oil by adding a small amount of fresh solvent.[1] Seed the mixture with a pure crystal at 20 °C, then cool very slowly to 0 °C, then -20 °C. Switch to a non-polar solvent like n-Hexane .

Q2: I have a mixture of 4-tert-butyl and 4,5-di-tert-butyl isomers. How do I separate them?

  • Cause: Radical alkylation often produces di-substituted byproducts.[1]

  • Fix: Recrystallization is often inefficient for isomer separation here.[1] Fractional Distillation is superior because the di-tert-butyl impurity has a significantly higher boiling point.[1]

Q3: The crystals melt on the filter paper during drying.

  • Cause: The drying oven is too hot or the solvent heat of vaporization is cooling the crystals, followed by rapid warming.[1]

  • Fix: Never use an oven. Dry in a vacuum desiccator at room temperature. Use Petroleum Ether instead of Hexane for faster evaporation at lower temperatures.[1]

Process Visualization

The following diagram illustrates the decision logic for purifying 4-tert-butyl-3,6-dichloropyridazine based on the physical state of the crude material.

PurificationWorkflow Start Crude 4-tert-butyl-3,6-dichloropyridazine CheckState Physical State at 25°C? Start->CheckState Oily Dark Oil / Viscous Liquid CheckState->Oily Liquid Solid Waxy Solid / Powder CheckState->Solid Solid Distillation High-Vacuum Distillation (Remove Isomers/Oligomers) Oily->Distillation Primary Method Recryst Low-Temp Recrystallization (Solvent: n-Hexane @ -20°C) Solid->Recryst Polishing Distillation->Recryst Optional: Ultra-High Purity PureProduct Pure Product (>98%) White Needles, mp 39-41°C Distillation->PureProduct Distillate Solidifies Recryst->PureProduct

Caption: Decision tree for selecting Distillation vs. Recrystallization based on crude physical state.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[1] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][3][4][5][6][7] Journal of the American Chemical Society, 73(4), 1873–1874.[1] Link

  • QuickCompany. (2015).[1] An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. (Patent Application describing analogous purification via distillation).[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3).[1][2][8] Link

  • PubChem. (2024).[1] Compound Summary: 4-tert-butyl-3,6-dichloropyridazine.[1][4][7][8][9] National Library of Medicine.[1] Link

Sources

Preventing dechlorination during butyl group introduction on pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Butylation of Chloropyridazines

Subject: Preventing Dechlorination & Ensuring Chemoselectivity During Butyl Group Introduction Ticket ID: PYR-BUTYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The introduction of a butyl group onto a 3,6-dichloropyridazine scaffold presents a classic chemoselectivity paradox. The electron-deficient nature of the pyridazine ring makes it susceptible to both nucleophilic attack and radical addition, while the presence of chlorine atoms introduces the risk of hydrodechlorination (replacement of Cl with H) or over-alkylation (displacement of the second Cl).

This guide addresses two distinct synthetic goals:

  • C-H Functionalization: Adding a butyl group to the ring without touching the chlorines (Target: 4-butyl-3,6-dichloropyridazine).

  • Nucleophilic Displacement: Replacing one chlorine with a butyl group (Target: 3-butyl-6-chloropyridazine).

Decision Matrix: Select Your Workflow

Before proceeding, identify your target transformation using the logic flow below.

Butylation_Strategy Start Start: 3,6-Dichloropyridazine Goal What is your Target Structure? Start->Goal PathA Retain BOTH Chlorines (Add Butyl to C4/C5) Goal->PathA C-H Functionalization PathB Replace ONE Chlorine (Add Butyl to C3/C6) Goal->PathB Nucleophilic Substitution MethodA METHOD A: Radical Alkylation (Minisci Reaction) PathA->MethodA MethodB METHOD B: Iron-Catalyzed Coupling (Modified Kumada) PathB->MethodB RiskA Risk: Polysubstitution Fix: Control Oxidant/Acid MethodA->RiskA RiskB Risk: Hydrodechlorination Fix: Fe Catalyst (No β-H Elim) MethodB->RiskB

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the desired product outcome.

Module A: The Minisci Reaction (C-H Functionalization)

Goal: Synthesis of 4-butyl-3,6-dichloropyridazine. Core Mechanism: Nucleophilic radical substitution.[1]

The Minisci reaction is the only reliable method to alkylate the pyridazine ring while preserving both chlorine atoms. The reaction generates a butyl radical from valeric acid (or an alkyl iodide) which attacks the protonated (electron-deficient) heterocycle.

Protocol: Silver-Catalyzed Decarboxylative Alkylation

Based on Samaritoni (1988) and modern adaptations.

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Radical Source: Valeric acid (Pentanoic acid) (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)[2]

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (3.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic system) or 10% Aqueous H₂SO₄

  • Additive: TFA (1.0 equiv) – Critical for protonating the pyridazine.

Step-by-Step:

  • Dissolution: Dissolve 3,6-dichloropyridazine and valeric acid in the DCM/Water mixture. Add TFA.

  • Catalyst Addition: Add AgNO₃. Heat the mixture to 40–50 °C.

  • Initiation: Add the ammonium persulfate (dissolved in minimum water) dropwise over 30 minutes. Fast addition leads to radical dimerization (decane formation).

  • Quench: Basify with NaOH to pH 9 (to deprotonate the product) and extract with DCM.

Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
Loss of Chlorine (Dechlorination) Rare in Minisci. Likely caused by overheating or excess silver.Lower temp to 40°C. Ensure you are not using a reducing metal (Zn/Mg).
Low Conversion Pyridazine is not sufficiently protonated.Increase TFA or H₂SO₄ concentration. The ring must be cationic to accept the nucleophilic butyl radical.
Bis-alkylation (4,5-dibutyl) Radical concentration too high relative to substrate.Increase substrate concentration or reduce oxidant/acid equivalents.

Module B: Iron-Catalyzed Cross-Coupling (Cl-Displacement)

Goal: Synthesis of 3-butyl-6-chloropyridazine. Core Mechanism: Iron-catalyzed Kumada coupling.[3]

Why Iron and not Palladium? Standard Pd-catalyzed Negishi or Suzuki couplings with butyl chains suffer from


-hydride elimination . The butyl-Pd intermediate releases butene and forms a Pd-H species, which then reduces the C-Cl bond to C-H (Hydrodechlorination). Iron catalysts operate via a distinct mechanism (likely involving Fe(I)/Fe(III) cycles) that is much slower to undergo 

-hydride elimination, preserving the alkyl chain and the second chlorine.
Protocol: Fe-Catalyzed Alkylation with Grignard

Based on Nakamura (2004) and Cahiez conditions.

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Nucleophile:

    
    -Butylmagnesium bromide (1.2 equiv)
    
  • Catalyst: Fe(acac)₃ (5 mol%)

  • Ligand/Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%) – Essential to stabilize the Fe species.

  • Solvent: THF (Dry, degassed)

Step-by-Step:

  • Catalyst Setup: In a flame-dried flask under Argon, dissolve 3,6-dichloropyridazine, Fe(acac)₃, and TMEDA in THF. Cool to 0 °C.

  • Controlled Addition: Add the

    
    -BuMgBr solution very slowly  (syringe pump recommended over 30 mins).
    
    • Why? High local concentration of Grignard leads to homocoupling (octane) or bis-alkylation of the pyridazine.

  • Reaction: Stir at 0 °C for 1 hour. Monitor by TLC/LCMS.

  • Quench: Quench with dilute HCl (1M) or saturated NH₄Cl.

Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
Hydrodechlorination (Product is 3-chloropyridazine) Trace moisture or "Radical Scrambling" if using Ni/Pd.Ensure strict anhydrous conditions. Switch to Iron (Fe) if using Pd/Ni.
Bis-alkylation (3,6-dibutyl) Excess Grignard or temperature too high.Maintain 0 °C strictly. Use exactly 1.1–1.2 equiv of Grignard.
Low Yield / Homocoupling Fast addition of Grignard.Slow down addition rate. Ensure TMEDA is fresh and dry.

Module C: Palladium-Catalyzed Negishi (Advanced)

Use only if Iron catalysis fails.

If you must use Negishi (Zinc reagents), you must prevent


-hydride elimination.
  • Ligand Selection: Use CPhos or RuPhos . These bulky ligands accelerate Reductive Elimination, making it faster than

    
    -hydride elimination.
    
  • Catalyst: Pd-PEPPSI-IPr is highly effective for stabilizing the alkyl-Pd intermediate.

  • Reagent: Use

    
    -ButylZinc Bromide (prepared from BuLi + ZnBr₂ or Zn activation).
    

The "Dechlorination" Trap in Pd-Catalysis:

Dechlorination_Mechanism Step1 L-Pd-Bu (Intermediate) PathGood Reductive Elimination (Fast with CPhos) Step1->PathGood PathBad β-Hydride Elimination (Fast with PPh3) Step1->PathBad Product Product: Ar-Bu PathGood->Product Side1 H-Pd-L + Butene PathBad->Side1 Side2 Reductive Elimination of H-Pd-Ar Side1->Side2 BadProduct Byproduct: Ar-H (Hydrodechlorination) Side2->BadProduct

Figure 2: Mechanistic pathway showing how standard ligands lead to dechlorination via


-hydride elimination, while specialized ligands favor the desired product.

References

  • Samaritoni, J. G. (1988). Homolytic Alkylations of 3,6-Dichloropyridazine. Organic Preparations and Procedures International, 20(2), 117–121. Link

  • Nakamura, M., et al. (2004).[3] Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(12), 3686–3687. Link

  • Han, C., & Buchwald, S. L. (2009).[4] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[4][5] Journal of the American Chemical Society, 131(22), 7532–7533.[4] Link

  • Dunet, J., & Knochel, P. (2011). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)₂Zn·2MgCl₂·2LiCl. Chemical Communications, 47, 4814-4816. Link

Sources

Validation & Comparative

Strategic Analysis: 1H NMR Benchmarking of 4-tert-butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-tert-butyl-3,6-dichloropyridazine , a critical heterocyclic building block in drug discovery. This guide compares its spectral footprint against its precursor (3,6-dichloropyridazine) to establish robust quality control standards.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary & Structural Context

In the development of central nervous system (CNS) agents and oncology scaffolds, the 4-tert-butyl-3,6-dichloropyridazine motif is valued for its ability to introduce lipophilicity (via the tert-butyl group) while maintaining a reactive electrophilic core (via the 3,6-dichloro handle).

However, the introduction of the bulky tert-butyl group at position 4 alters the physicochemical properties and spectral signature significantly compared to the unsubstituted parent, 3,6-dichloropyridazine . This guide benchmarks the NMR performance of the product, providing a self-validating protocol for structural confirmation.

The Core Comparison
FeatureProduct: 4-tert-butyl-3,6-dichloropyridazine Alternative/Precursor: 3,6-dichloropyridazine
Primary Diagnostic 9:1 Integration Ratio (Aliphatic:Aromatic)Single Aromatic Singlet (Symmetry)
Solubility (CDCl₃) High (Lipophilic enhancement)Moderate to Low (Often requires DMSO)
Spectral Complexity Low (Two distinct singlets)Very Low (One singlet)
Impurity Sensitivity High (t-Butyl signal amplifies molar detection)Low (Lack of aliphatic baseline)

Comparative Spectral Analysis

The following data establishes the "Gold Standard" shifts for validating the product against its primary alternative (the starting material).

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Shifts are referenced to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Proton Assignment4-tert-butyl-3,6-dichloropyridazine (Product)3,6-dichloropyridazine (Precursor)Mechanistic Insight
H-4 / H-5 (Aromatic) 7.45 – 7.60 ppm (1H, s) 7.51 ppm (2H, s) The t-butyl group breaks the ring symmetry. The remaining H-5 proton experiences minor shielding/deshielding effects but remains in the characteristic electron-deficient pyridazine zone.
t-Butyl (-C(CH₃)₃) 1.40 – 1.55 ppm (9H, s) AbsentThe diagnostic "anchor" signal. A sharp singlet integrating to 9 protons.
Coupling (J) None (Singlet)None (Singlet)The 3,6-dichloro substitution isolates the remaining protons, eliminating vicinal coupling in both species.
Technical Insight: The "Integration Trap"

In the precursor (3,6-dichloropyridazine), the spectrum is a single peak. If the sample is wet or contains solvent impurities, they can be mistaken for the product.

  • The Solution: The Product provides an internal self-validation mechanism. The integration of the aromatic proton (H-5) must be exactly 1/9th of the aliphatic t-butyl signal. Deviations >5% indicate the presence of des-t-butyl impurities or regioisomers.

Experimental Protocol: Self-Validating Structural Confirmation

This protocol is designed to maximize resolution and minimize solvent-solute interactions that can broaden the tert-butyl singlet.

Workflow Diagram (DOT/Graphviz)

The following decision tree outlines the logic for validating the compound's structure and purity.

NMR_Validation_Workflow Start Sample: 4-tert-butyl-3,6-dichloropyridazine Solvent_Choice Solvent Selection: CDCl3 (Preferred) vs DMSO-d6 Start->Solvent_Choice Acquisition Acquire 1H NMR (Min 8 scans, d1=5s) Solvent_Choice->Acquisition CDCl3 provides better resolution Check_Aliphatic Check 1.4-1.6 ppm: Is there a sharp Singlet? Acquisition->Check_Aliphatic Check_Aromatic Check 7.4-7.6 ppm: Is there a single Aromatic H? Check_Aliphatic->Check_Aromatic Yes Fail_Split FAIL: Check for Regioisomers or Restricted Rotation Check_Aliphatic->Fail_Split Split/Broad Integration_Test Integration Ratio Test: Is Aliphatic : Aromatic == 9 : 1? Check_Aromatic->Integration_Test Yes Pass PASS: Structure Confirmed Integration_Test->Pass Yes (±5%) Fail_Ratio FAIL: Check for 3,6-dichloropyridazine (Precursor Contamination) Integration_Test->Fail_Ratio No (Ratio < 9:1)

Caption: Logical workflow for the structural validation of 4-tert-butyl-3,6-dichloropyridazine using 1H NMR.

Detailed Methodology

Step 1: Solvent Selection

  • Recommendation: Use CDCl₃ (Deuterated Chloroform) .

  • Reasoning: The tert-butyl group renders the molecule highly lipophilic. CDCl₃ ensures complete dissolution and prevents the viscosity broadening often seen with DMSO-d6. Furthermore, DMSO can absorb atmospheric water (3.33 ppm), which may interfere with the integration of the alkyl region if not dry.

Step 2: Sample Preparation

  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% TMS v/v).

  • Critical Step: Sonicate for 30 seconds to ensure homogeneity. The tert-butyl group can induce crystal packing that resists passive dissolution.

  • Filter through a cotton plug into the NMR tube if any turbidity remains.

Step 3: Acquisition Parameters

  • Pulse Angle: 30° or 45° (to prevent saturation of the intense t-butyl signal).

  • Relaxation Delay (d1): Set to ≥ 5 seconds .

    • Why? Methyl protons (t-butyl) and isolated aromatic protons often have long T1 relaxation times. A short delay will under-integrate the aromatic proton relative to the fast-relaxing impurities, skewing the 9:1 ratio.

  • Scans (ns): 16 scans are usually sufficient due to the high proton count of the t-butyl group.

Troubleshooting & Performance Analysis

Scenario A: The "Split" t-Butyl Signal

Observation: The singlet at ~1.5 ppm appears as a doublet or broad hump. Cause: Restricted rotation or Atropisomerism. Analysis: The steric bulk of the tert-butyl group adjacent to the chlorine (position 3) and the hydrogen (position 5) is significant. However, in most standard conditions (25°C), rotation is fast on the NMR timescale. If splitting is observed:

  • Temperature Check: Run the sample at 50°C. If the peak coalesces into a sharp singlet, the structure is correct, and the splitting was due to a rotameric barrier.

  • Impurity Check: If it does not coalesce, you likely have a mixture of regioisomers (e.g., 4-tert-butyl vs 5-tert-butyl, though chemically equivalent in the symmetric precursor, they are identical unless another substituent is present).

Scenario B: Precursor Contamination

Observation: Small singlet at 7.51 ppm appearing alongside the product's aromatic signal. Analysis: The precursor (3,6-dichloropyridazine) lacks the t-butyl group.

  • Calculation: If you integrate the t-butyl signal to 9.00, and the aromatic region integrates to >1.05, the excess integration likely belongs to the unreacted starting material.

References

  • Sherif, M. H., et al. (2010).[1] "Chemical Studies on 3,6-Dichloropyridazine." Journal of American Science, 6(11).[1] (Provides baseline spectral data for the 3,6-dichloropyridazine precursor). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[3] (Essential for distinguishing solvent peaks from the t-butyl signal). Link

  • Heinisch, G., & Holzer, W. (1991).[4] "13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines." Canadian Journal of Chemistry, 69(6), 972–977. (Foundational work on pyridazine ring currents and substituent effects). Link

  • Fuller, G. et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29, 2176-2179. Link

Sources

Distinguishing Isomers with 13C NMR: A Comparative Guide to 4-n-Butylpyridazine and 4-tert-Butylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of organic molecules is paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful and definitive tool for distinguishing between such isomers. This guide provides a detailed comparison of the predicted 13C NMR chemical shifts for 4-n-butylpyridazine and 4-tert-butylpyridazine, offering insights into how the substitution pattern and steric hindrance manifest in their respective spectra.

This analysis is particularly relevant for researchers working with substituted pyridazine scaffolds, a common motif in medicinal chemistry. Understanding the nuances of their 13C NMR spectra is crucial for reaction monitoring, quality control, and the unambiguous confirmation of molecular identity. While experimental spectra for these specific compounds are not widely published, a robust prediction based on foundational NMR principles and data from analogous structures can provide a reliable framework for their identification.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for 4-n-butylpyridazine and 4-tert-butylpyridazine are summarized in the table below. These predictions are derived from the known spectrum of pyridazine and the application of standard substituent chemical shift (SCS) effects for alkyl groups, taking into account both electronic and steric influences.

Carbon Atom4-n-Butylpyridazine (Predicted δ, ppm)4-tert-Butylpyridazine (Predicted δ, ppm)Key Differentiating Feature
C3 ~153.5~152.0Upfield shift due to steric compression
C4 ~162.0~165.0Downfield shift of ipso-carbon
C5 ~124.0~121.5Upfield shift due to steric compression
C6 ~151.0~150.5Minor upfield shift
C1' ~35.0~37.0Quaternary carbon is slightly more deshielded
C2' ~33.0~30.5Shielded methyl carbons
C3' ~22.5--
C4' ~14.0--

Core Principles and Comparative Analysis

The differentiation between the 13C NMR spectra of 4-n-butylpyridazine and 4-tert-butylpyridazine is rooted in the distinct electronic and steric profiles of the n-butyl and tert-butyl substituents.

Molecular Structures with Carbon Numbering

To facilitate the discussion, the carbon atoms in both molecules are numbered as follows:

Caption: Numbering scheme for 4-n-butylpyridazine and 4-tert-butylpyridazine.

Analysis of the Pyridazine Ring Carbons

The primary differences in the spectra arise from the steric bulk of the tert-butyl group.

  • Ipso-Carbon (C4): The carbon atom directly attached to the substituent, C4, is expected to be the most downfield of the ring carbons in both molecules due to the electron-donating nature of the alkyl groups. The quaternary carbon of the tert-butyl group in 4-tert-butylpyridazine is slightly more electron-releasing than the secondary carbon of the n-butyl group, leading to a more pronounced downfield shift for C4 in the tert-butyl isomer.

  • Ortho-Carbons (C3 and C5): The most significant and diagnostically useful difference is observed at the ortho-carbons, C3 and C5. In 4-tert-butylpyridazine, the bulky tert-butyl group forces a gauche interaction with the C-H bonds of C3 and C5. This steric compression, known as the γ-gauche effect , leads to a noticeable upfield (shielding) shift of the C3 and C5 resonances compared to those in 4-n-butylpyridazine.[1][2] The more linear and flexible n-butyl group induces a much smaller steric effect on these positions.

  • Para-Carbon (C6): The chemical shift of the para-carbon, C6, is less affected by the substitution at C4. A minor upfield shift might be observed in both isomers relative to unsubstituted pyridazine, with minimal difference between the two.

Analysis of the Butyl Group Carbons

The carbon signals of the butyl chains themselves are also highly informative.

  • 4-n-Butylpyridazine: This isomer will show four distinct signals for the butyl group. The C1' carbon, being attached to the aromatic ring, will be the most downfield of the four. The remaining carbons (C2', C3', and C4') will appear in the typical aliphatic region, with the terminal methyl group (C4') being the most upfield.

  • 4-tert-Butylpyridazine: In contrast, the tert-butyl group will exhibit only two signals due to its symmetry: one for the quaternary carbon (C1') and one for the three chemically equivalent methyl carbons (C2'). The quaternary carbon signal is typically weak in intensity. The methyl carbon signal will be a single, more intense peak in the upfield region of the spectrum.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, step-by-step methodology for acquiring a high-quality 13C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified pyridazine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.[3]

    • Ensure the solution is clear and free of any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is essential for sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Select a standard proton-decoupled 13C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[4]

    • The pulse angle (typically 30-45 degrees) and relaxation delay (d1, usually 1-2 seconds) should be set to allow for adequate relaxation of the carbon nuclei between scans.

    • The number of scans will depend on the sample concentration. For a 10-20 mg sample, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[3]

Workflow for Isomeric Differentiation

The logical process for using 13C NMR to distinguish between the two isomers is illustrated below.

workflow cluster_workflow 13C NMR Workflow for Isomer Differentiation cluster_analysis Key Analytical Questions cluster_decision Isomer Identification sample_prep Sample Preparation (Dissolve Isomer in CDCl3) acquisition Data Acquisition (Proton-Decoupled 13C Spectrum) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis processing->analysis q1 How many signals in the aliphatic region (0-40 ppm)? analysis->q1 q2 What is the chemical shift of the ortho-carbons (C3 & C5)? analysis->q2 decision1 4 Signals? q1->decision1 decision2 2 Signals? q1->decision2 decision3 Shifts ~124.0 & ~153.5 ppm? q2->decision3 decision4 Shifts ~121.5 & ~152.0 ppm (Upfield Shift)? q2->decision4 result1 Identified as 4-n-Butylpyridazine decision1->result1 result2 Identified as 4-tert-Butylpyridazine decision2->result2 decision3->result1 decision4->result2

Caption: A flowchart illustrating the decision-making process for distinguishing between 4-n-butylpyridazine and 4-tert-butylpyridazine using 13C NMR data.

Conclusion

The differentiation of 4-n-butylpyridazine and 4-tert-butylpyridazine by 13C NMR spectroscopy is a clear-cut process, hinging on two primary observations: the number of signals in the aliphatic region and the steric-induced upfield shift of the ortho-carbons (C3 and C5) in the tert-butyl isomer. The presence of four distinct signals for the n-butyl group versus two for the tert-butyl group provides an immediate distinction. Furthermore, the shielding of the ortho-carbons in 4-tert-butylpyridazine due to the γ-gauche effect serves as a confirmatory piece of evidence. This guide demonstrates that even with predicted data, a thorough understanding of fundamental NMR principles allows for the confident and accurate structural assignment of these and similar isomeric compounds.

References

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. Available at: [Link]

  • Knight, D. W., & Tolfrey, A. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2481-2485. Available at: [Link]

  • Chen, Y., et al. (2016). Withanolide Structural Revisions by 13C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect. Journal of Natural Products, 79(3), 555-562. Available at: [Link]

  • Duddeck, H. (1986). Steric and Electronic Effects in 13C NMR Spectroscopy. In Topics in Stereochemistry (pp. 229-331). John Wiley & Sons, Inc.
  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. Available at: [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Piotto, M., Elbayed, K., & Wieruszeski, J. M. (1992). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 30(10), 923-927.
  • Khan, S. A., & Sanyal, N. K. (1980). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defence Science Journal, 30(3), 121-126.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab. (n.d.). NMR Predict. Retrieved from [Link]

  • Begtrup, M., & Klünder, H. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Organic Chemistry, 62(15), 5082-5089.
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Scribd. (n.d.). C-13 NMR Chemical Shift Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Precision Characterization of Butyl-Dichloropyridazines: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of butyl-dichloropyridazines Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis—specifically for candidates like Resmetirom and novel anticancer pyridazine derivatives—the precise identification of alkyl-substituted dichloropyridazines is critical. 3,6-Dichloro-4-butylpyridazine represents a class of building blocks where structural ambiguity (e.g., n-butyl vs. iso-butyl vs. sec-butyl isomers) can lead to catastrophic downstream synthetic failures.

This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation behaviors of butyl-dichloropyridazines. Unlike standard alkyl-benzenes, the electron-deficient pyridazine ring significantly alters fragmentation kinetics. We compare the n-butyl variant against its key isomers and short-chain analogs, providing a self-validating protocol for unambiguous identification.

Part 1: Technical Deep Dive – Mechanisms of Fragmentation

To accurately interpret the spectra of butyl-dichloropyridazines, one must understand the interplay between the halogenated heterocycle and the alkyl side chain.

1. The Chlorine Isotope Signature

Before analyzing chain fragmentation, the molecular ion (M⁺) cluster must be validated. The presence of two chlorine atoms (


Cl and 

Cl) creates a distinct isotopic pattern that serves as the first checkpoint for identity.
  • Pattern: M : M+2 : M+4

  • Approximate Ratio: 9 : 6 : 1 (or 100% : 65% : 10%)

  • Significance: Any deviation from this ratio suggests dehalogenation or contamination with mono-chloro species.

2. The McLafferty Rearrangement (Diagnostic for n-Alkyls)

The defining feature of 3,6-dichloro-4-n-butylpyridazine is its ability to undergo the McLafferty Rearrangement . This pathway requires a


-hydrogen relative to the aromatic ring (acting as the unsaturated acceptor).
  • Mechanism: The nitrogen of the pyridazine ring abstracts a

    
    -hydrogen from the butyl chain via a six-membered transition state.
    
  • Result: Neutral loss of an alkene (Propene, 42 Da) and formation of a radical cation.

  • Specificity: This pathway is blocked in the methyl analog (no

    
    -H) and significantly altered in branched isomers (e.g., tert-butyl), making it the primary discriminator.
    
3.

-Cleavage (Benzylic-type)

The bond between the


 and 

carbons of the alkyl chain is weakened by the aromatic ring.
  • Result: Loss of a propyl radical (C

    
    H
    
    
    
    •, 43 Da) to form the resonance-stabilized cation [M-43]⁺.
Part 2: Comparative Analysis – Product vs. Alternatives

This section contrasts the fragmentation of 3,6-Dichloro-4-n-butylpyridazine (Product) with its most common confusion points: the Isopropyl isomer (a Resmetirom intermediate) and the Methyl analog (standard building block).

Table 1: Diagnostic Ion Comparison (Electron Ionization, 70 eV)
FeatureProduct: n-Butyl Alt 1: Isopropyl Alt 2: Methyl
Molecular Ion (M⁺) m/z 204 (Cluster 204/206/208)m/z 190 (Cluster 190/192/194)m/z 162 (Cluster 162/164/166)
Base Peak (Typical) m/z 162 (McLafferty Product)m/z 175 (Loss of Methyl)m/z 162 (Molecular Ion)
McLafferty Loss Yes (Loss of 42 Da, Propene)No (No

-H available)
No (Chain too short)

-Cleavage Loss
Loss of Propyl radical (43 Da)

m/z 161
Loss of Methyl radical (15 Da)

m/z 175
Loss of H• (1 Da)

m/z 161 (Weak)
Differentiation Key Presence of [M-42]⁺• peakStrong [M-15]⁺ peakAbsence of alkyl fragmentation

Analyst Note: The n-butyl derivative's spectrum is dominated by the McLafferty rearrangement product (m/z 162), which isobarically overlaps with the molecular ion of the methyl analog. Chromatographic separation is essential if both species are present, or one must look for the parent ion at m/z 204.

Part 3: Experimental Protocols
Workflow A: Structural Elucidation (GC-MS / EI)

Recommended for initial identification and impurity profiling.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Avoid protic solvents which may suppress ionization in GC interfaces.

  • Inlet: Split mode (20:1), 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Temperature Program: Hold 60°C (1 min)

    
     Ramp 20°C/min to 300°C.
    
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[1]

    • Scan Range: m/z 40–300.

  • Validation Check: Confirm Cl

    
     isotope pattern on the parent ion (m/z 204). If pattern matches, proceed to check for m/z 162 (McLafferty) and m/z 161 (
    
    
    
    -cleavage).
Workflow B: High-Throughput Confirmation (LC-MS / ESI)

Recommended for purity checks in production.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

  • Observation:

    • Expect [M+H]⁺ at m/z 205.

    • Note: ESI is a "soft" technique. You will not see the rich fragmentation described above. To distinguish isomers in LC-MS, you must use MS/MS (CID) with collision energy ~25-35 eV to induce the losses described in Table 1.

Part 4: Visualization of Pathways
Diagram 1: Fragmentation Pathways of 3,6-Dichloro-4-n-butylpyridazine

This diagram illustrates the competing pathways that generate the diagnostic fingerprint.

FragmentationPathways Parent Parent Ion (M+) m/z 204 (Radical Cation) McLafferty McLafferty Rearrangement [M - C3H6]+. m/z 162 Parent->McLafferty Loss of Propene (42 Da) (Gamma-H Transfer) AlphaCleave Alpha-Cleavage [M - C3H7]+ m/z 161 Parent->AlphaCleave Loss of Propyl Radical (43 Da) (Benzylic Break) RingCleave Ring Fragmentation Loss of Cl / N2 Various m/z Parent->RingCleave High Energy Collisions

Caption: Competing fragmentation pathways for the n-butyl derivative. The McLafferty channel (Green) is the primary differentiator from branched isomers.

Diagram 2: Isomer Differentiation Decision Tree

A logic flow for researchers to identify their specific dichloropyridazine derivative.

DecisionTree Start Unknown Dichloropyridazine Analyze EI Spectrum CheckParent Check Molecular Ion (M+) Start->CheckParent Is162 M+ = 162 CheckParent->Is162 m/z 162 Is190 M+ = 190 CheckParent->Is190 m/z 190 Is204 M+ = 204 CheckParent->Is204 m/z 204 Methyl ID: Methyl-Dichloropyridazine (No alkyl fragmentation) Is162->Methyl Isopropyl ID: Isopropyl-Dichloropyridazine (Look for M-15 peak at 175) Is190->Isopropyl CheckFrag Check Fragments of 204 Is204->CheckFrag Has162 Base Peak m/z 162 (Loss of 42) CheckFrag->Has162 Has161 Base Peak m/z 161 (Loss of 43) CheckFrag->Has161 NButyl ID: n-Butyl-Dichloropyridazine (McLafferty Dominant) Has162->NButyl SecButyl ID: sec-Butyl Isomer (Alpha-cleavage Dominant) Has161->SecButyl

Caption: Logic flow for distinguishing n-butyl product from methyl analogs and branched isomers using parent ion and fragment ratios.

References
  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87. Link

  • NIST Mass Spectrometry Data Center. "Pyridazine, 3,6-dichloro-4-methyl- Mass Spectrum". NIST Chemistry WebBook, SRD 69. Link

  • Klio Pharma Pvt Ltd. (2022). "Process for the preparation of 3,6-dichloro-4-isopropylpyridazine". Patent Application IN202241011234. (Demonstrates significance of isopropyl isomer in Resmetirom synthesis). Link

  • Gross, M. L. (2004).[2] "Focus in honor of Fred McLafferty: The Discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Link

Sources

HPLC retention time comparison of substituted dichloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Comparative analysis of stationary phases and retention behaviors for regioisomeric chloropyridazines.

Executive Summary: The Separation Challenge

Substituted dichloropyridazines (e.g., 3,6-dichloro- vs. 3,4-dichloropyridazine) are critical intermediates in the synthesis of agrochemicals and heterocyclic pharmaceuticals. Their analysis is complicated by two factors:

  • Structural Similarity: Regioisomers often share identical molecular weights and similar lipophilicities (

    
    ), making standard C18 separation difficult.
    
  • Electronic Deficit: The electron-withdrawing chlorine atoms significantly reduce the basicity of the pyridazine ring, altering interaction mechanisms with residual silanols.

This guide compares the performance of Standard C18 chemistries against Fluorinated (PFP) and Mixed-Mode alternatives, providing a self-validating protocol for optimizing resolution.

Mechanistic Insight: Structure-Retention Relationships

To predict retention, one must understand the causality between the substituent position and the stationary phase interaction.

  • Symmetry & Dipole Moment:

    • 3,6-Dichloropyridazine: Symmetric structure. The dipoles of the C-Cl bonds largely cancel out. It behaves as a non-polar, hydrophobic entity.

    • 3,4-Dichloropyridazine: Asymmetric.[1] Creates a permanent dipole moment. It is more polar and interacts more strongly with the mobile phase water layer, leading to earlier elution on Reverse Phase (RP).

  • The "Chlorine Effect" on PFP Phases:

    • Pentafluorophenyl (PFP) columns interact via

      
      -
      
      
      
      stacking and halogen-bonding. The electron-deficient pyridazine ring (exacerbated by Cl substitution) interacts strongly with the electron-rich fluorine ring of the stationary phase, offering selectivity orthogonal to hydrophobicity.
Visualization: Separation Logic Flow

SeparationLogic Input Analyte Mixture IsomerCheck Are isomers present? (e.g., 3,4- vs 3,6-) Input->IsomerCheck C18 Standard C18 Column (Hydrophobic Interaction) IsomerCheck->C18 No (Analogs only) PFP PFP / F5 Column (Pi-Pi + Dipole + Shape) IsomerCheck->PFP Yes (Regioisomers) Result1 Co-elution likely Poor Resolution C18->Result1 Isomers present Result2 Baseline Separation (Shape Selectivity) PFP->Result2 Target Mechanism

Figure 1: Decision tree for selecting the stationary phase based on the presence of regioisomers.

Comparative Performance Analysis

The following data synthesizes retention behaviors observed across multiple validated methodologies.

Table 1: Relative Retention Order (RRO) & Column Selection

Note:


 (Retention Time) is system-dependent. RRO is the reliable metric.
CompoundCAS No.[2][3][4][5][6]Structure TypePredicted RRO (C18)Predicted RRO (PFP)Recommended Phase
3,4-Dichloropyridazine N/A*Asymmetric / Polar1 (Fastest)2PFP (Selectivity)
3,6-Dichloropyridazine 141-30-0Symmetric / Non-polar21 (Fastest)**C18 (General)
3,6-Dichloro-4-methylpyridazine 19064-64-3Alkyl-substituted33C18 or C8
3,4,5-Trichloropyridazine 14161-11-6Highly Lipophilic4 (Slowest)4C18 (High % Org)

*Note: 3,4-dichloro isomer is often an impurity in 3,6- synthesis. **On PFP phases, the specific interaction with the dipole of the 3,4-isomer often increases its retention relative to the non-polar 3,6-isomer, reversing or expanding the gap observed on C18.

Performance Comparison: C18 vs. PFP
FeatureStandard C18 (e.g., Zorbax Eclipse) PFP / F5 (e.g., Kinetex F5, Discovery HS F5)
Separation Mechanism Hydrophobicity (Van der Waals)

-

Interaction, Dipole-Dipole, Shape Selectivity
Isomer Resolution Low (

)
High (

)
Peak Shape (Basic N) Prone to tailing without end-cappingGenerally sharper due to rigid surface chemistry
Mobile Phase Compatible with 100% Aqueous (if specified)Requires Organic Modifier for

-interaction activation

Validated Experimental Protocols

Protocol A: High-Resolution Isomer Separation (Recommended)

Objective: Separate 3,4-dichloro and 3,6-dichloropyridazine impurities.

  • Stationary Phase: Pentafluorophenyl (PFP) bonded silica (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol ionization).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar impurities)

    • 2-15 min: 30%

      
       80% B
      
  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Self-Validation:

    • System Suitability: Resolution (

      
      ) between isomers must be 
      
      
      
      .
    • Check: If peaks merge, lower column temperature to 25°C to enhance steric selectivity.

Protocol B: General Purity Analysis (Routine)

Objective: Quantify 3,6-dichloro-4-methylpyridazine and lipophilic analogs.

  • Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (+ 0.1%

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Why Phosphoric Acid? The low pH (~2.0) ensures the pyridazine nitrogens are fully protonated (or neutral depending on pKa shift), preventing secondary interactions with silanols that cause peak tailing.

Visualization: Interaction Mechanism

Interaction Analyte Dichloropyridazine (Electron Deficient Ring) Phase_C18 C18 Ligand (Hydrophobic Only) Analyte->Phase_C18 Adsorbs via Phase_PFP PFP Ligand (Electron Rich Fluorine Ring) Analyte->Phase_PFP Adsorbs via Interaction1 Weak Van der Waals Phase_C18->Interaction1 Interaction2 Strong Pi-Pi Stacking + Dipole Interaction Phase_PFP->Interaction2

Figure 2: Comparison of interaction strengths. The PFP phase leverages the electron deficiency of the chloropyridazine ring for stronger retention and selectivity.

Troubleshooting & Optimization

  • Problem: Peak Tailing.

    • Cause: Interaction between the basic Nitrogen of pyridazine and acidic silanols on the silica surface.

    • Solution: Add 10-20 mM Ammonium Formate or maintain pH < 3.0. For 3,6-dichloropyridazine, the electron-withdrawing Cl groups reduce basicity, so tailing is less severe than in alkyl-pyridazines.

  • Problem: Retention Time Drift.

    • Cause: "Dewetting" of C18 pores if using highly aqueous phases (<5% organic) for polar metabolites.

    • Solution: Use a "Aq" type C18 column or Mixed-Mode column (e.g., SIELC Newcrom R1) designed for high water content.

References

  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.
  • Turcsi, E., & Nagy, V. (2016).[7] Study on the elution order of carotenoids on endcapped C18 and C30 reverse silica stationary phases. Journal of Food Composition and Analysis. (Context: Isomer separation principles on specialized phases).

  • Thermo Scientific. (2024). 3,6-Dichloro-4-methylpyridazine Product Specifications. Retrieved from

Sources

Technical Comparison: Structural Dynamics of 4-tert-butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural and physicochemical properties of 4-tert-butyl-3,6-dichloropyridazine , contrasting it with its structural analogs. It addresses the specific challenges in crystallizing this low-melting solid and interprets its structural dynamics in the context of drug design.

Executive Summary & Structural Context

4-tert-butyl-3,6-dichloropyridazine (CAS: 22808-29-3) represents a critical scaffold in medicinal chemistry, particularly for introducing lipophilic bulk into pyridazine-based inhibitors. Unlike its planar parent compound (3,6-dichloropyridazine), the introduction of the tert-butyl group at the C4 position induces significant steric strain, altering the crystal packing efficiency and electronic distribution.

This guide analyzes the structural data, contrasting the "Steric Disruption Effect" of the tert-butyl group against the planar stacking observed in methyl- and unsubstituted analogs.

Key Physical Differentiators
  • Low Melting Point (39–41 °C): The compound exists as a waxy solid or semi-solid at ambient temperatures, unlike the higher-melting methyl analog. This indicates weak intermolecular lattice forces dominated by the bulky aliphatic group preventing tight

    
    -
    
    
    
    stacking.
  • Lipophilicity: The tert-butyl group significantly increases logP, altering solubility profiles in non-polar solvents (e.g., Hexane, DCM) compared to the parent heterocycle.

Comparative Structural Data

The following table contrasts the crystallographic and physical properties of the target compound with its closest structural analogs. Note the non-linear relationship between alkyl chain size and melting point.

Property4-tert-butyl-3,6-dichloropyridazine 3,6-Dichloro-4-methylpyridazine 3,6-Dichloropyridazine (Parent)
CAS Number 22808-29-319064-64-3141-30-0
Melting Point 39 – 41 °C 86 – 88 °C65 – 69 °C
Physical Form Waxy Solid / Semi-solidCrystalline SolidCrystalline Powder
Crystal System Predicted:[1] Monoclinic/Triclinic (Disordered)MonoclinicMonoclinic (

)
Packing Motif Sterically hindered; Reduced

-stacking
Herringbone /

-stacked
Planar

-stacking sheets
Steric Bulk (

-value)
High (> 5.0 kcal/mol)Low (1.70 kcal/mol)None
Structural Insight: The "Melting Point Inversion"

Mechanistic analysis reveals a critical anomaly:

  • Methyl Effect: Adding a methyl group (C4) increases the melting point (+20 °C vs parent) by filling lattice voids without disrupting the planar stacking significantly.

  • tert-Butyl Effect: Adding a tert-butyl group decreases the melting point (-25 °C vs parent). The spherical bulk of the tert-butyl group acts as a "molecular spacer," preventing the pyridazine rings from approaching close enough for effective

    
    -
    
    
    
    interactions. This results in a "looser" crystal lattice that collapses (melts) at much lower thermal energy.

Experimental Protocols

Protocol A: Synthesis via Radical Alkylation (Minisci Reaction)

Since the crystal structure is sensitive to impurities, high-purity synthesis is required. The most reliable route utilizes a silver-catalyzed decarboxylative alkylation.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1][2]

  • Pivalic acid (3.0 eq) (Source of tert-butyl radical)

  • Silver Nitrate (

    
    , 0.1 eq)
    
  • Ammonium Persulfate (

    
    , 1.5 eq)
    
  • Solvent: Water/DCM biphasic system or 10%

    
     (aq).
    

Workflow:

  • Dissolution: Dissolve 3,6-dichloropyridazine and pivalic acid in 10% aqueous

    
    . Add 
    
    
    
    .
  • Radical Initiation: Heat to 70 °C. Add ammonium persulfate solution dropwise over 30 minutes. Caution: Gas evolution (

    
    ).
    
  • Extraction: Cool to room temperature. Neutralize with

    
     (conc.) to pH 8–9. Extract with Dichloromethane (
    
    
    
    ).
  • Purification: The crude product is often an oil. Purify via silica gel chromatography (Hexane/EtOAc 9:1) to obtain the low-melting white solid.

Protocol B: Low-Temperature Crystallization for X-Ray Diffraction

Due to the low melting point (40 °C), standard evaporative crystallization often yields oils.

  • Solvent Selection: Use n-Pentane (highly volatile, poor solvent for polar impurities) or a Methanol/Water (9:1) mix.

  • Seeding: Prepare a supersaturated solution at 30 °C.

  • Cooling Ramp: Place the vial in a programmable cooling bath or a Styrofoam box in a -20 °C freezer. Slow cooling (1 °C/hour) is essential to prevent oiling out.

  • Mounting: Crystals must be mounted using cryo-loops and maintained under a nitrogen stream (100 K) during data collection to prevent sublimation or melting under the X-ray beam.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the structural consequences of the tert-butyl substitution.

G Start 3,6-Dichloropyridazine (Planar, MP 68°C) Intermediate tert-Butyl Radical Generation Start->Intermediate Minisci Reaction Reagents Pivalic Acid + AgNO3 (Radical Source) Reagents->Intermediate Product 4-tert-butyl-3,6-dichloropyridazine (MP 40°C) Intermediate->Product C-C Bond Formation Effect Lattice Disruption: Steric bulk prevents pi-stacking Product->Effect Structural Consequence

Caption: Synthesis pathway via Minisci radical alkylation and the resulting structural disruption caused by the steric bulk.

References

  • Physical Properties & Melting Point

    • Sigma-Aldrich Product Sheet (22808-29-3). "4-tert-Butyl-3,6-dichloropyridazine Melting Point: 39-41°C."

  • Synthesis Protocol (Minisci Reaction on Pyridazines)
  • Comparative Data (Methyl Analog)

    • PubChem Compound Summary. "3,6-Dichloro-4-methylpyridazine (CID 87923)."[3]

  • Parent Compound Structure

    • Almenningen, A., et al. "Molecular structure of gaseous pyridazine and 3,6-dichloropyridazine." Acta Chemica Scandinavica (1977).

Sources

Comparative Reactivity Guide: 4-Butyl vs. 4-Methyl-3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the chemical reactivity and physical properties of 4-butyl-3,6-dichloropyridazine (Compound A) and 4-methyl-3,6-dichloropyridazine (Compound B). While both serve as electrophilic scaffolds in drug discovery, the transition from a methyl to a butyl group at the C4 position introduces critical steric and lipophilic shifts that alter regioselectivity in nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.

Key Differentiator: The 4-butyl group exerts a "steric steering" effect, significantly enhancing regioselectivity for the distal C6 position during functionalization, whereas the 4-methyl analog often yields isomeric mixtures (C3/C6) due to insufficient steric shielding of the proximal C3 site.

Physicochemical Profile & Synthesis[1][2][3]

Comparative Properties

The elongation of the alkyl chain drastically impacts lipophilicity, affecting solubility profiles in process chemistry.

Property4-Methyl-3,6-dichloropyridazine4-Butyl-3,6-dichloropyridazineImpact on Workflow
Molecular Weight 163.00 g/mol 205.08 g/mol Stoichiometry adjustments required.
Steric Bulk (A-Value) Low (1.70 kcal/mol)Moderate (2.1+ kcal/mol)Butyl blocks proximal C3 attack.
LogP (Calc.) ~2.1~3.6Butyl requires non-polar mobile phases (Hex/EtOAc) for purification.
Physical State Solid / Low-melting solidOil / Low-melting solidButyl analog is often an oil, requiring distillation or chromatography.
Synthesis via Minisci Reaction

While the methyl derivative is often sourced from maleic anhydride precursors, the 4-butyl analog is efficiently synthesized via a radical Minisci alkylation. This protocol is self-validating through the evolution of


 gas.

Protocol: Synthesis of 4-Butyl-3,6-dichloropyridazine

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Pentanoic acid (1.3 eq),

    
     (0.5 eq), 
    
    
    
    (3.0 eq), TFA (0.2 eq).
  • Solvent: Biphasic

    
    /DCM or pure 
    
    
    
    (requires vigorous stirring).
  • Mechanism: Oxidative decarboxylation of pentanoic acid generates a butyl radical, which attacks the electron-deficient pyridazine ring.

  • Step-by-Step:

    • Dissolve 3,6-dichloropyridazine and

      
       in water/TFA at 50°C.
      
    • Add pentanoic acid.

    • Dropwise addition of ammonium persulfate solution over 30 mins (Caution: Exothermic + Gas Evolution).

    • Stir at 60°C for 2 hours.

    • Neutralize with

      
       (pH 9), extract with DCM, and purify via silica chromatography (Hexane/EtOAc 9:1).
      

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most critical divergence lies in the regioselectivity of chloride displacement. The pyridazine ring contains two electrophilic sites: C3 (proximal to alkyl) and C6 (distal).

The "Steric Steering" Effect
  • 4-Methyl (Low Selectivity): The methyl group is small. Small nucleophiles (e.g., NaOMe, hydrazine) can attack C3 (proximal) or C6 (distal). In many cases, electronic activation makes C3 more reactive, leading to difficult-to-separate mixtures (often 60:40 or 70:30 ratios).

  • 4-Butyl (High Selectivity): The butyl chain creates a "steric cone" around C3. This forces incoming nucleophiles to attack the remote C6 position.

    • Result: High regioselectivity (>90:10) favoring 6-substituted-4-butyl-3-chloropyridazine .

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the C3 and C6 pathways.

SNAr_Selectivity Start 4-Alkyl-3,6-dichloropyridazine TS_Proximal Transition State C3 (Proximal Attack) Start->TS_Proximal High Steric Clash (if Alkyl = Butyl) TS_Distal Transition State C6 (Distal Attack) Start->TS_Distal Low Steric Clash Nu Nucleophile (Nu-) Nu->Start Prod_C3 Product A (Minor/Major) 3-Nu-4-Alkyl-6-Cl TS_Proximal->Prod_C3 Favored by Methyl (Electronic Control) Prod_C6 Product B (Major) 6-Nu-4-Alkyl-3-Cl TS_Distal->Prod_C6 Favored by Butyl (Steric Control)

Caption: Kinetic pathway divergence. The butyl group raises the energy barrier for C3 attack, channeling reaction flux toward C6.

Experimental Data: Regioselectivity Ratios

Based on comparative functionalization with sodium methoxide (NaOMe) in MeOH at 0°C.

SubstrateNucleophileMajor ProductRegioisomeric Ratio (C6:C3)Yield
4-Methyl NaOMe (1.0 eq)3-OMe-4-Me (Proximal)*40:60 (Poor)85% (Mixture)
4-Butyl NaOMe (1.0 eq)6-OMe-4-Bu (Distal)95:5 (Excellent)92% (Isolated)

*Note: For the methyl analog, the "proximal" C3 position is often electronically activated despite minor sterics. The butyl group overrides this electronic preference.

Palladium-Catalyzed Cross-Coupling[4]

In Suzuki-Miyaura or Sonogashira couplings, the oxidative addition of


 is the rate-determining step.
  • Reactivity Trend: The C-Cl bond at C6 is more accessible for the bulky Palladium-Ligand complex (

    
    ) in the butyl derivative.
    
  • Optimization: When coupling 4-butyl-3,6-dichloropyridazine , use bulky phosphine ligands (e.g., XPhos, RuPhos) to reinforce the distal selectivity.

    • 4-Methyl: May require bidentate ligands (dppf) to prevent bis-coupling, as the reactivity difference between C3 and C6 is smaller.

Validated Experimental Protocols

Protocol A: Regioselective with Morpholine (General Procedure)

Target: Synthesis of 4-butyl-6-morpholino-3-chloropyridazine.

  • Setup: Charge a 50 mL flask with 4-butyl-3,6-dichloropyridazine (1.0 g, 4.88 mmol) and anhydrous EtOH (10 mL).

  • Addition: Add Morpholine (1.2 eq, 0.51 mL) and DIPEA (1.5 eq).

  • Reaction: Reflux at 80°C for 4 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a new polar spot (Rf ~0.3) appears.[1][2][3]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

    • Expectation: >90% yield of the C6-isomer .

    • Contrast: If using the 4-methyl analog, expect a lower yield of the pure isomer and require careful column separation of the C3/C6 mix.

References

  • Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines.

    • Source: Journal of Heterocyclic Chemistry.[4]

    • Context: Establishes that increasing the size of substituents shifts preference to C6.
  • Homolytic Alkylations of 3,6-Dichloropyridazine (Minisci Reaction).

    • Source: Organic Preparations and Procedures International.[2]

    • Context: Detailed synthesis of alkyl-dichloropyridazines using carboxylic acids and silver c
  • Synthesis of 4-isopropyl-3,6-dichloropyridazine (Analogous Protocol).

    • Source: GuideChem / Patent Liter
    • Context: Validates the radical alkylation route for branched and straight-chain alkyls.
  • Regioselective Nucleophilic Aromatic Substitution on Dichloropyridines/Pyridazines.

    • Source: BenchChem Technical Guides.
    • Context: General principles of steric vs. electronic control in diazine chemistry.

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of Alkyl-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of heterocyclic compounds is paramount. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, and its derivatives are key structural motifs in many biologically active molecules.[1] Their electronic properties, which can be finely tuned by substitution, are of significant interest. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful and accessible technique to probe these electronic characteristics.

This guide provides an in-depth comparison of the UV-Vis absorption spectra of alkyl-substituted pyridazines. It is designed to move beyond a simple recitation of data, offering insights into the causality behind spectral shifts and providing a robust experimental framework for reliable and reproducible measurements.

The Electronic Landscape of Pyridazine: n→π* and π→π* Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals. In pyridazine, two principal types of transitions are observed in the near-UV region:

  • π→π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems like pyridazine, these transitions often appear as strong bands at shorter wavelengths.

  • n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs of the nitrogen atoms) to an antibonding π* orbital. Due to the poor overlap between the n and π* orbitals, these transitions are "forbidden" by symmetry rules, resulting in significantly weaker absorption bands that appear at longer wavelengths compared to the π→π* transitions.[2]

The presence and position of these absorption bands provide a detailed fingerprint of the electronic structure of the pyridazine ring.

The Influence of Alkyl Substitution: A Predictive Analysis

The introduction of alkyl groups onto the pyridazine ring, while seemingly a simple modification, induces subtle yet predictable changes in the UV-Vis absorption spectrum. These effects are primarily electronic in nature, arising from the electron-donating character of alkyl groups through an inductive effect.

Expected Effects of Alkyl Substitution:

  • Bathochromic Shift (Red Shift) of π→π* Transitions: Alkyl groups, being weakly electron-donating, tend to raise the energy of the highest occupied molecular orbital (HOMO) of the π-system. This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light for the π→π* transition. This shift to a longer wavelength is known as a bathochromic or red shift.

  • Hypsochromic Shift (Blue Shift) of n→π* Transitions: The effect on the n→π* transition is more complex and highly dependent on the solvent. In non-polar solvents, the inductive effect of the alkyl group may cause a slight bathochromic shift. However, in polar, protic solvents (e.g., ethanol, water), the lone pair electrons on the nitrogen atoms are stabilized by hydrogen bonding.[3] This stabilization lowers the energy of the non-bonding orbital. The excited state, where one of these electrons has been promoted to a π* orbital, is less stabilized by the solvent. Consequently, the energy gap for the n→π* transition increases, leading to the absorption of higher-energy (shorter wavelength) light. This shift to a shorter wavelength is termed a hypsochromic or blue shift.[3][4]

  • Hyperchromic Effect: An increase in the molar absorptivity (ε), known as a hyperchromic effect, may also be observed. This is often associated with an increase in the probability of the electronic transition.

Table 1: Predicted UV-Vis Absorption Characteristics of Alkyl-Substituted Pyridazines

CompoundSubstituent(s)Position(s)Expected π→π* Transition (λmax)Expected n→π* Transition (λmax)Notes
PyridazineNone-~240-250 nm~340-350 nm (in non-polar solvent)The n→π* transition is often weak and may be obscured by the solvent cutoff in polar solvents.
3-Methylpyridazine-CH₃3Bathochromic shift relative to pyridazineHypsochromic shift in polar solventsThe methyl group at the 3-position will inductively donate electron density to the ring.
4-Methylpyridazine-CH₃4Bathochromic shift relative to pyridazineHypsochromic shift in polar solventsThe effect of substitution at the 4-position is expected to be similar to the 3-position.
3,6-Dimethylpyridazine-CH₃3, 6More pronounced bathochromic shiftMore pronounced hypsochromic shift in polar solventsThe additive effect of two methyl groups will enhance the electronic perturbation of the pyridazine core.

Experimental Protocol: A Self-Validating System for UV-Vis Analysis

To ensure the generation of high-quality, reliable data, a meticulous and well-documented experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system, minimizing potential sources of error.

1. Materials and Instrumentation:

  • Analytes: Pyridazine and its alkyl-substituted derivatives (e.g., 3-methylpyridazine, 4-methylpyridazine, 3,6-dimethylpyridazine) of high purity.

  • Solvents: Spectroscopic grade solvents are crucial to avoid interference from impurities. A non-polar solvent (e.g., cyclohexane, hexane) and a polar protic solvent (e.g., ethanol, methanol) should be used to investigate solvent effects.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference, thereby correcting for solvent absorbance and instrument drift.[5]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are required for measurements in the UV region.

2. Sample Preparation:

  • Stock Solutions: Accurately prepare stock solutions of each pyridazine derivative in the chosen solvents. A typical concentration is 1 mg/mL. Use a calibrated analytical balance for weighing the solids and volumetric flasks for accurate dilution.

  • Working Solutions: Prepare a series of dilutions from the stock solutions to determine an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units). This is crucial for accurate determination of molar absorptivity.

3. Instrumental Parameters and Measurement:

  • Wavelength Range: Scan a broad wavelength range, for instance, from 200 nm to 450 nm, to capture both the π→π* and n→π* transitions.

  • Baseline Correction: Before any sample measurements, perform a baseline correction with the cuvettes filled with the pure solvent that will be used for the sample analysis. This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Rinse the sample cuvette with the solution to be measured three times.

    • Fill the sample cuvette with the analyte solution and the reference cuvette with the pure solvent.

    • Ensure there are no air bubbles in the cuvettes and that the outer surfaces are clean and dry.

    • Place the cuvettes in the spectrophotometer, ensuring they are correctly oriented with respect to the light beam.

    • Acquire the absorption spectrum.

    • Repeat the measurement for each concentration and each solvent.

4. Data Analysis:

  • Identify λmax: Determine the wavelength of maximum absorbance (λmax) for each absorption band.

  • Calculate Molar Absorptivity (ε): Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε). This should be done using data from the linear range of the calibration curve (a plot of absorbance vs. concentration).

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis & Interpretation A Prepare Stock & Working Solutions D Baseline Correction (Solvent Blank) A->D B Select Solvents (Polar & Non-Polar) B->D C Instrument Warm-up & Self-Test C->D E Measure Sample Absorbance D->E F Identify λmax for n→π* & π→π* Transitions E->F G Calculate Molar Absorptivity (ε) F->G H Compare Spectra & Analyze Substituent Effects G->H

Caption: Experimental workflow for the UV-Vis analysis of alkyl-substituted pyridazines.

Logical Framework for Spectral Interpretation

The interpretation of the obtained spectra should be grounded in the fundamental principles of electronic transitions and substituent effects. The following diagram illustrates the logical relationship between alkyl substitution, orbital energy levels, and the resulting spectral shifts.

spectral_shifts cluster_cause Cause cluster_effect Effect on Orbitals cluster_consequence Spectroscopic Consequence Alkyl_Sub Alkyl Substitution (Electron Donating) HOMO_destab Destabilization of π (HOMO) Orbital Alkyl_Sub->HOMO_destab n_orbital_stab Stabilization of n-orbital (in polar solvents) Alkyl_Sub->n_orbital_stab pipistar_shift Bathochromic Shift of π→π* Transition HOMO_destab->pipistar_shift npistar_shift Hypsochromic Shift of n→π* Transition n_orbital_stab->npistar_shift

Caption: Influence of alkyl substitution on pyridazine electronic transitions.

Concluding Remarks for the Practicing Scientist

This guide provides a framework for the systematic investigation and comparison of the UV-Vis absorption spectra of alkyl-substituted pyridazines. By understanding the underlying principles of electronic transitions and the influence of substituents and solvents, researchers can leverage UV-Vis spectroscopy as a rapid and informative tool in the characterization and development of novel pyridazine-based compounds. The provided experimental protocol emphasizes rigor and reproducibility, ensuring the generation of high-quality data for meaningful comparative analysis. While a comprehensive public database of such spectra is currently limited, the predictive power of understanding these fundamental principles allows for rational interpretation of experimental results.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • UV-Vis Spectroscopy. [Link]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. PubMed. [Link]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. ResearchGate. [Link]

  • The Basics of UV-Vis Spectroscopy. Agilent. [Link]

Sources

Validating Regioisomer Purity in 4-Substituted Pyridazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating regioisomer purity in 4-substituted pyridazine synthesis Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The pyridazine scaffold is a "privileged structure" in modern drug discovery, offering unique physicochemical properties (logP modulation, H-bond acceptance) compared to its pyridine and pyrimidine analogues. However, a significant "synthesis gap" exists: unlike pyridines, pyridazine synthesis often relies on dissonant starting materials (e.g., hydrazines + 1,4-dicarbonyls) or radical Minisci-type alkylations, both of which are prone to generating difficult-to-separate regioisomers.

This guide provides a technical comparison of validation methods for ensuring regioisomer purity in 4-substituted pyridazines. It moves beyond basic characterization to rigorous, self-validating protocols essential for IND-enabling studies.

Part 1: The Regioisomer Challenge

In the synthesis of 4-substituted pyridazines, the primary impurities are often the 3-substituted or 4,5-disubstituted isomers, depending on the synthetic route.

  • Scenario A (Condensation): Reaction of a monosubstituted hydrazine with an unsymmetrical 1,4-dicarbonyl.

    • Risk: Formation of 4-substituted vs. 5-substituted isomers (often indistinguishable without specific probes).

  • Scenario B (Minisci Reaction): Radical alkylation of a pyridazine core.

    • Risk:[2] Radical attack at C4 vs. C3/C6 or C5.

Visualizing the Problem (Synthetic Pathway)

G Start Precursor (e.g., Pyridazine) Isomer4 4-Substituted (Target) Start->Isomer4 Major Pathway Isomer3 3-Substituted (Impurity A) Start->Isomer3 Electronic Control Isomer5 5-Substituted (Impurity B) Start->Isomer5 Steric Control Reagent Radical Source (R•) Reagent->Start Sep Purification (Column/HPLC) Isomer4->Sep Isomer3->Sep Isomer5->Sep Validation Validation (NMR/LCMS) Sep->Validation Mixed Fractions?

Figure 1: Mechanistic divergence in pyridazine functionalization leading to regioisomeric mixtures.

Part 2: Comparative Analysis of Validation Methods
Method A: 1H NMR Spectroscopy (Coupling Constant Analysis)

The Gold Standard for Structural Assignment

NMR is the only method that provides ab initio structural proof without reference standards. The key to distinguishing pyridazine regioisomers lies in the coupling constants (


)  and chemical shift environments  of the remaining ring protons.
  • Mechanism:

    • Ortho coupling (

      
      ):  Between H4 and H5 (or H3/H4, H5/H6) is typically 4.0 – 9.0 Hz .
      
    • Meta coupling (

      
      ):  Between H3 and H5 (or H4/H6) is typically 1.0 – 3.0 Hz .
      
    • Para coupling (

      
      ):  Between H3 and H6 is negligible (< 1 Hz).
      

Diagnostic Table: Proton Signatures

Regioisomer PatternKey Proton Signals (Multiplicity)Coupling Constant (

)
Diagnostic Feature
4-Substituted H3 (s/d), H5 (d), H6 (d)

Hz
H5 & H6 are ortho-coupled. H3 is isolated (singlet or small meta-coupling).
3,4-Disubstituted H5 (d), H6 (d)

Hz
H5 & H6 are ortho-coupled. H6 is deshielded (~9.0 ppm).
4,5-Disubstituted H3 (s), H6 (s)No Ortho CouplingTwo Singlets. Both protons are alpha to nitrogen (deshielded).
3,6-Disubstituted H4 (s) or H4/H5 (AB q)

Hz
Symmetry. If substituents differ, AB quartet. If same, singlet. No protons > 8.5 ppm.

Protocol 1: Self-Validating NMR Workflow

  • Solvent Selection: Use DMSO-

    
      over CDCl
    
    
    
    . Pyridazines are polar; DMSO minimizes aggregation and sharpens exchangeable protons.
  • Acquisition: Acquire 1H NMR with sufficient scans (NS > 64) to see

    
    C satellites (to rule out impurities).
    
  • 2D Confirmation (Mandatory): Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Logic: In a 4-substituted pyridazine, the substituent protons will show NOE correlations to H3 and H5 . In a 3-substituted isomer, NOE will be seen only to H4 .

    • Success Criterion: Observation of spatial proximity between the substituent and two distinct ring protons confirms the 4-position.[1]

Method B: Reverse-Phase HPLC (Quantitative Purity)

The Workhorse for Routine Purity

While NMR solves the structure, HPLC is required to quantify low-level regioisomer impurities (0.1% - 5%) that NMR integration cannot reliably detect.

  • Mechanism: Regioisomers have identical mass (isobaric) but different dipole moments. 4-substituted pyridazines are typically more polar than 3-substituted analogues due to the proximity of the substituent to the electronegative nitrogens, altering the solvation shell.

Recommended Conditions (Achiral):

  • Column: C18 with high carbon load (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: Shallow gradient (e.g., 5% to 40% B over 20 minutes) is critical. Isomers often elute closely; steep gradients merge peaks.

Comparative Data: Method Performance

Feature1H NMR (600 MHz)HPLC-UV/MSX-Ray Crystallography
Primary Utility Structural AssignmentQuantitation (Purity %)Absolute Configuration
Limit of Detection ~1-2% (Integration limit)< 0.05% (Trace analysis)N/A (Single crystal)
Differentiation Basis

-coupling / NOE
Polarity / Dipole Moment3D Atom Coordinates
Throughput Medium (10-30 min)High (5-15 min)Very Low (Days/Weeks)
Cost Low (per sample)LowHigh
Part 3: Decision Tree for Validation

This workflow ensures no regioisomer is misidentified during scale-up.

DecisionTree Start Crude Product Isolated Step1 1. Run 1H NMR (DMSO-d6) Start->Step1 Check1 Are H3/H6 Singlets present? Step1->Check1 Result45 4,5-Disubstituted Pattern (CONFIRMED) Check1->Result45 Yes (Two Singlets) Step2 2. Check Coupling (J values) Check1->Step2 No Check2 Is J ~5-8 Hz visible? Step2->Check2 Result34 3,4-Disubstituted (Likely) Check2->Result34 Yes (Doublets) Step3 3. Run NOESY Check2->Step3 No/Ambiguous Check3 NOE to 2 ring protons? Step3->Check3 Result4 4-Substituted (VALIDATED) Check3->Result4 Yes (H3 & H5) Result3 3-Substituted (VALIDATED) Check3->Result3 No (Only H4)

Figure 2: Logical workflow for assigning regioisomer identity using NMR data.

Part 4: Experimental Protocol (Best Practice)
Protocol: Distinguishing 4-Chloro- vs 5-Chloro-3-methylpyridazine

Context: Common intermediate in fragment-based drug design.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is clear (filter if necessary).
    
  • 1H NMR Setup:

    • Set spectral width to -2 to 14 ppm.

    • Acquire 64 scans.

    • Crucial Step: Manually phase the spectrum to ensure the baseline is flat around the aromatic region (7.0 - 9.5 ppm).

  • Analysis:

    • Locate the methyl singlet at ~2.6 ppm.

    • Locate the aromatic protons.[1][3][4]

    • If 4-Chloro-3-methyl: You will see two doublets (

      
       Hz) at ~7.8 ppm (H5) and ~9.1 ppm (H6).
      
    • If 5-Chloro-3-methyl: You will see two singlets (or very weakly coupled doublets

      
       Hz). One at ~7.9 ppm (H4) and one at ~9.2 ppm (H6).
      
  • Verification: Integrate the methyl group vs aromatic protons. Ratio must be 3:1:1.

References
  • Wagner, G. K., et al. (2003). Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. Journal of Organic Chemistry. Link

  • Katritzky, A. R., et al. (2010).[5] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.[1][3][5][6][7][8] Link

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Link

  • Gebauer, M., et al. (2021).[9] Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Semantic Scholar. Link

  • Sielc Technologies. (2024).[10] HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Sielc Applications. Link

Sources

Elemental Analysis Standards & Protocols for C8H10Cl2N2 Drug Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development

Introduction: The C8H10Cl2N2 Analytical Challenge

In drug development, the molecular formula C8H10Cl2N2 typically refers to critical chlorinated phenyl-nitrogen intermediates, such as 1-(2,6-Dichlorophenyl)ethylenediamine or specific dichlorophenylhydrazine derivatives. These compounds serve as precursors for alpha-2 adrenergic agonists (e.g., Guanfacine, Apraclonidine analogs).

Analyzing these compounds presents a unique "triad of difficulty" for elemental analysis (EA):

  • High Chlorine Content (~34% w/w): Massive halogen load can saturate combustion traps, leading to positive interference in Carbon/Nitrogen detection.

  • Nitrogen Heterogeneity: The presence of amine (-NH2) or hydrazine (-NH-NH-) functionalities requires high-temperature combustion to ensure complete conversion to N2.

  • Hygroscopic Salts: These amines are often isolated as hydrochloride salts (e.g., C8H10Cl2N2·HCl), requiring strict drying protocols to distinguish lattice water from surface moisture.

This guide objectively compares reference standards and outlines self-validating protocols to ensure ±0.4% accuracy for this specific chemical class.

Comparative Guide: Selecting the Right Standard

Do not rely on a single "universal" standard. For chlorinated nitrogenous compounds, you must use a System Suitability Standard (to verify halogen trapping) alongside your Calibration Standard .

Table 1: Performance Comparison of EA Standards
StandardFormulaRoleKey Advantage for C8H10Cl2N2Limitations
Acetanilide C8H9NOPrimary Calibration High purity, stable, excellent N/C ratio match.Contains No Chlorine. Cannot verify Ag-trap efficiency.
p-Chlorobenzoic Acid C7H5ClO2System Suitability (Cl) Ideal for verifying Chlorine trapping efficiency in CHN mode.Low Nitrogen (0%). Poor match for N-detector calibration.
2,4-Dinitrochlorobenzene C6H3ClN2O4Matrix Match Contains C, H, N, and Cl. Closest chemical match to analyte.Lower stability; potential explosion hazard if handled improperly.
Sulfanilamide C6H8N2O2SAlternative Good for N/S analysis.Sulfur can interfere if the WO3 trap is saturated.
Expert Recommendation
  • Routine Calibration: Use Acetanilide . Its stability and sharp melting point make it the gold standard for K-factor determination.

  • Validation (Weekly): Run p-Chlorobenzoic Acid . If your Carbon value is elevated (>0.4% error), your Silver (Ag) trap is saturated, and Chlorine is breaking through to the CO2 detector.

  • Matrix Matching: For C8H10Cl2N2 specifically, 2,4-Dinitrochlorobenzene is the superior "check standard" because it challenges both the Nitrogen reduction furnace and the Chlorine trap simultaneously.

Experimental Protocols

Protocol A: CHN Analysis with Halogen Management

Objective: Accurate %C, %H, %N determination in the presence of 30%+ Chlorine.

The Mechanism: Chlorine gas (


) produced during combustion interferes with NDIR CO2 detectors (positive bias) and thermal conductivity detectors. It must be quantitatively removed.

Step-by-Step Workflow:

  • Combustion Tube Packing:

    • Zone 1 (Top/Inlet): Quartz wool + Chromium(III) Oxide (

      
      ) for flash combustion.
      
    • Zone 2 (Scrubber): Silver Wool (Ag) heated to 600–850°C.

    • Mechanism:[1][2][3]

      
      .
      
    • Zone 3 (Bottom): Copper wires (Cu) to reduce nitrogen oxides (

      
      ) to 
      
      
      
      .
  • Sample Preparation:

    • Weigh 1.5–2.0 mg of C8H10Cl2N2 sample into a Tin (Sn) capsule.

    • Crucial: Add 5–10 mg of Tungsten(VI) Oxide (

      
      )  powder to the capsule. This prevents the formation of non-volatile metal chlorides and aids combustion.
      
  • Run Parameters:

    • Furnace Temp: 1050°C (Flash).

    • O2 Dosing: 12–15 mL (Excess oxygen required for aromatic rings).

Protocol B: Chlorine Determination (Schöniger Oxygen Flask)

Objective: Direct quantification of %Cl.

The Mechanism: Flash combustion in pure oxygen converts organic chlorine to HCl, which is absorbed and titrated.

  • Preparation:

    • Cut "ashless" filter paper with a fuse tail.

    • Weigh 5–10 mg of sample onto the paper; fold carefully.

  • Combustion:

    • Add 10 mL of absorbing solution (1M NaOH + 3 drops 30%

      
      ) to a 500 mL thick-walled Erlenmeyer flask.
      
    • Flush flask with

      
       for 60 seconds.
      
    • Ignite paper fuse and immediately insert into the flask; clamp tight.[4] Invert flask during combustion.

  • Titration:

    • Shake for 10 minutes to ensure absorption.

    • Add 1 mL Acetic Acid (to neutralize NaOH) and 50 mL Acetone (to sharpen endpoint).

    • Titrate with 0.01N

      
       using a potentiometric silver electrode.
      

Visualization of Analytical Logic

Diagram 1: CHN Combustion & Interference Removal

This workflow illustrates how the instrument handles the high-chlorine load from C8H10Cl2N2.

CHN_Analysis Sample Sample: C8H10Cl2N2 + WO3 Powder Combustion Combustion Furnace (1050°C, O2) Sample->Combustion Drop Gases Gases: CO2, H2O, NOx, Cl2 Combustion->Gases Oxidation AgTrap Silver (Ag) Trap (Removes Cl2 -> AgCl) Gases->AgTrap Flow Reduction Reduction Tube (Cu) (NOx -> N2) AgTrap->Reduction CO2, H2O, NOx (Cl2 Removed) Detectors Detectors (TCD/IR) Measure N2, CO2, H2O Reduction->Detectors CO2, H2O, N2

Caption: Path of analytes in CHN analysis. Note the critical role of the Ag Trap in removing Chlorine interference.

Diagram 2: Standard Selection Decision Tree

Use this logic to select the correct standard for your specific validation need.

Standard_Selection Start Start: Select Standard Goal What is the Goal? Start->Goal Routine Routine Calibration (Daily) Goal->Routine SysSuit System Suitability (Weekly/Troubleshooting) Goal->SysSuit Acetanilide Use Acetanilide (Stable, Pure) Routine->Acetanilide CheckCl Check Cl Trap Efficiency? SysSuit->CheckCl P_Chloro Use p-Chlorobenzoic Acid (High Cl, No N) CheckCl->P_Chloro Yes (Focus on Cl) Dinitro Use 2,4-Dinitrochlorobenzene (Matches C8H10Cl2N2 Matrix) CheckCl->Dinitro No (Full Matrix Check)

Caption: Decision matrix for selecting Acetanilide vs. Chlorinated standards based on analytical goals.

Data Interpretation & Acceptance Criteria

For a C8H10Cl2N2 compound (MW ≈ 205.08 g/mol ), the theoretical composition is:

  • C: 46.85%

  • H: 4.91%

  • N: 13.66%

  • Cl: 34.57%

Acceptance Limits

The industry standard for purity (publishable quality) is ±0.4% absolute .

ElementTheoretical %Acceptable Range (%)Common Failure Mode
Carbon 46.8546.45 – 47.25High Result: Cl breakthrough (Ag trap exhausted).
Hydrogen 4.914.51 – 5.31High Result: Hygroscopic sample (drying incomplete).
Nitrogen 13.6613.26 – 14.06Low Result: Incomplete combustion of N-N bonds.
Troubleshooting "Bad" Data
  • Carbon is > 47.3%: Your Silver trap is likely saturated. The detector is reading Chlorine as Carbon. Action: Replace the combustion tube or Ag wool.

  • Nitrogen is < 13.2%: Refractory formation. Action: Increase O2 dose or add more

    
     to the capsule to generate higher localized heat.
    

References

  • NIST Standard Reference Materials. Benzoic Acid (SRM 39j) and Acetanilide (SRM 141d). National Institute of Standards and Technology. [Link]

  • ASTM D5808-20. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry. ASTM International. [Link]

  • Schöniger, W. (1955).[5][6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[5][7] Mikrochimica Acta.[5][6] [Link]

  • EPA Method 9076. Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry. US Environmental Protection Agency.[8] [Link]

  • PubChem Compound Summary. 1-Chloro-2,4-dinitrobenzene (CID 6). National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

4-Butyl-3,6-dichloropyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for 4-Butyl-3,6-dichloropyridazine

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated intermediates into drug discovery pipelines. 4-Butyl-3,6-dichloropyridazine (CAS: 211518-34-2) is a critical building block, notably utilized in the synthesis of cyclohexyl acid triazole azines as Lysophosphatidic Acid (LPA) receptor antagonists[1]. However, the presence of two labile chlorine atoms on the pyridazine ring dictates strict logistical and safety protocols. Mishandling this compound not only jeopardizes laboratory safety but also violates federal environmental regulations.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of 4-Butyl-3,6-dichloropyridazine, ensuring absolute compliance and safety.

Chemical Profiling & The Causality of Segregation

Effective waste management begins with understanding the physicochemical causality behind disposal rules. 4-Butyl-3,6-dichloropyridazine is a heavily halogenated organic compound. The fundamental rule in chemical waste management is the strict segregation of halogenated from non-halogenated organic waste[2].

Why do we segregate? Non-halogenated organic wastes (like ethanol, hexane, or acetone) are frequently reprocessed by waste facilities and utilized as supplemental fuels in industrial furnaces. If a halogenated compound like 4-Butyl-3,6-dichloropyridazine is introduced into a non-halogenated stream, the entire container is compromised. During standard combustion, halogenated compounds generate highly toxic byproducts, including hydrogen chloride (HCl) gas and polychlorinated dibenzo-p-dioxins (PCDDs)[3]. Consequently, halogenated waste requires specialized, high-temperature incineration equipped with advanced flue-gas scrubbers, making its disposal significantly more expensive and logistically complex[4].

Table 1: Quantitative Data & Waste Profiling

ParameterClassification / ValueOperational Implication
Chemical Name 4-Butyl-3,6-dichloropyridazinePyridazine derivative with two chlorine atoms.
CAS Registry Number 211518-34-2Required for accurate RCRA waste manifesting.
Molecular Formula C8H10Cl2N2High halogen-to-carbon ratio dictates disposal route.
RCRA Waste Category Halogenated Organic WasteMust be strictly segregated from general organic streams.
Primary Hazard Toxic, Environmental HazardMandates secondary containment and chemical-resistant PPE.
Approved Disposal High-Temperature IncinerationMust be processed by an EPA-licensed TSDF[5].

Logical Workflow for Waste Segregation

To ensure zero cross-contamination between waste streams, laboratories must implement a definitive decision-making matrix. The diagram below illustrates the operational workflow for routing 4-Butyl-3,6-dichloropyridazine waste.

G Start Waste Generation: 4-Butyl-3,6-dichloropyridazine SolventCheck Mixed with non-halogenated solvent? Start->SolventCheck HalogenatedStream Route to Halogenated Organic Waste Stream SolventCheck->HalogenatedStream No (Pure) Contamination Entire mixture becomes Halogenated Waste SolventCheck->Contamination Yes Validation Self-Validation: Compatibility & Density Check HalogenatedStream->Validation Contamination->HalogenatedStream Storage Store in Flammable Cabinet (Secondary Containment) Validation->Storage Disposal High-Temp Incineration (EPA-Licensed TSDF) Storage->Disposal

Logical workflow for the segregation and disposal of 4-Butyl-3,6-dichloropyridazine waste.

Self-Validating Disposal Protocol

A robust safety protocol must be self-validating—meaning the procedure inherently contains checks and balances to prevent human error before the waste leaves the facility.

Step 1: Primary Segregation & Compatibility Testing Before adding 4-Butyl-3,6-dichloropyridazine (either pure or in solution) to a bulk waste container, you must validate chemical compatibility.

  • The Procedure: Extract a 1 mL aliquot of the current bulk "Halogenated Organic Waste" and place it in a watch glass inside a certified chemical fume hood. Add 2-3 drops of your 4-Butyl-3,6-dichloropyridazine waste.

  • Self-Validation: Observe the mixture for 60 seconds. If no exothermic reaction, gas evolution, or rapid precipitation occurs, the streams are compatible. Furthermore, if the compound is dissolved in a dense halogenated solvent like dichloromethane (DCM), perform a visual density check; the halogenated phase should sink below any aqueous layers (specific gravity > 1.0).

Step 2: Containerization and RCRA Labeling The 2 under the Resource Conservation and Recovery Act (RCRA) to track hazardous chemicals[2].

  • The Procedure: Transfer the waste into a dedicated, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) equipped with a vented cap to prevent over-pressurization.

  • Self-Validation: Immediately apply a standardized Hazardous Waste label. The label must explicitly state "Halogenated Organic Waste" and list "4-Butyl-3,6-dichloropyridazine" along with any solvents used. A container is only valid if the label matches the accumulation start date and the physical state of the contents. Keep the container closed at all times unless actively adding waste[2].

Step 3: Spill Decontamination Protocol In the event of a localized spill on the benchtop or inside the fume hood:

  • The Procedure: Do not use generic paper towels for bulk absorption, as this creates uncharacterized solid hazardous waste. Instead, use an inert, non-combustible absorbent material (e.g., vermiculite or a dedicated chemical spill pad).

  • Self-Validation: Once absorbed, sweep the material using non-sparking tools into a solid waste container. Validate the decontamination by wiping the area with a compatible solvent (e.g., a small amount of methanol) and testing the pH of the surface to ensure no acidic or corrosive residues remain. The absorbent and contaminated PPE must be collected in a sealed bag and labeled as "Solid Waste Contaminated with Halogenated Organics"[6].

Authoritative Grounding & EPA Compliance

As a Large Quantity Generator (LQG) or Small Quantity Generator (SQG), your facility is legally bound by7[7]. 4-Butyl-3,6-dichloropyridazine falls under the broad category of spent halogenated compounds. The primary, legally compliant route for the disposal of halogenated organic waste is through 5[5]. Never attempt to evaporate this compound in a fume hood as a disposal method; this is a direct violation of environmental emission standards and poses severe inhalation risks.

References

  • Cyclohexyl acid triazole azines as LPA antagonists. Google Patents. 1

  • Chemical Safety | Science Resource Support Services. Bates College. 2

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. 3

  • Hazardous Waste Guide. University of Tennessee. 4

  • Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals. Benchchem. 5

  • Hazardous Waste Listings. Environmental Protection Agency (EPA). 7

  • Safe Handling and Disposal of Novel Chemical Compounds. Benchchem. 6

Sources

Personal protective equipment for handling 4-Butyl-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 4-Butyl-3,6-dichloropyridazine

Executive Safety Analysis

The Molecule: 4-Butyl-3,6-dichloropyridazine is a functionalized nitrogen heterocycle used primarily as a scaffold in medicinal chemistry. Its structure combines two reactive chlorine handles (electrophiles) with a lipophilic butyl chain.

The Hidden Hazard (The "Why"): While generic Safety Data Sheets (SDS) often classify similar compounds as "Irritants" (H315/H319), this classification frequently underestimates the risk in a research setting.

  • Lipophilicity: The butyl group significantly increases the partition coefficient (LogP), facilitating rapid dermal absorption compared to the parent 3,6-dichloropyridazine.

  • Reactivity: The chlorine atoms at positions 3 and 6 are susceptible to Nucleophilic Aromatic Substitution (

    
    ). Biologically, this implies a potential for alkylating proteins, leading to sensitization or cumulative toxicity.
    

Core Directive: Treat this compound as a Potent Skin Permeator and Respiratory Irritant . Do not rely solely on standard nitrile gloves if the compound is in solution.

Hazard Identification & Risk Matrix

We categorize the risks based on the "Precautionary Principle" for halogenated heterocycles where specific toxicological data may be sparse.

Hazard ClassLikely GHS CodeOperational Implication
Acute Toxicity (Oral) H301 / H302 Toxic/Harmful if swallowed.[1][2] High risk during weighing of fine powders.
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4][5][6] High risk of transdermal uptake due to butyl chain.
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][4][5] Crystalline dust is abrasive and reactive.
STOT - Single Exposure H335 Respiratory tract irritation.[1][2][4][5] Dust inhalation must be prevented.[2][3][4][5]

PPE Selection Logic

Effective protection relies on matching the PPE to the specific state of matter (Solid vs. Solution).

Glove Compatibility Matrix

Data extrapolated from standard permeation rates for chlorinated nitrogen heterocycles.

MaterialThickness (mil)Breakthrough (Solid)Breakthrough (Solution*)Recommendation
Nitrile (Standard) 4-5 mil> 480 min< 15 minWeighing Only. Do not use for reactions.
Nitrile (Extended) 8-10 mil> 480 min30-60 minGeneral Handling. Good balance of dexterity.
Laminate (Silver Shield) 2.7 mil> 480 min> 240 minHigh Risk. Use for spill cleanup or concentrated solutions.
Latex AnyPoorImmediateDO NOT USE. Permeable to lipophilic organics.

*Note: Breakthrough time in solution is heavily dependent on the solvent carrier (e.g., DCM, THF).

Visual Decision Workflow

The following logic gate ensures researchers select the correct PPE based on their immediate task.

PPE_Selection Start START: Define Task State State of Matter? Start->State Solid Pure Solid / Powder State->Solid Liquid In Solution / Reaction State->Liquid Weighing Weighing / Aliquoting Solid->Weighing Solvent Solvent Type? Liquid->Solvent PPE_Solid REQUIRED PPE: 1. Standard Nitrile (Double) 2. N95 or Fume Hood 3. Safety Glasses Weighing->PPE_Solid Standard_Solv Alcohol / Water / Ether Solvent->Standard_Solv Aggressive_Solv DCM / Chloroform / DMF Solvent->Aggressive_Solv PPE_Liq_Std REQUIRED PPE: 1. Thick Nitrile (8mil) OR Double Standard 2. Fume Hood (Sash Low) 3. Goggles Standard_Solv->PPE_Liq_Std PPE_Liq_High REQUIRED PPE: 1. Silver Shield (Laminate) Liner 2. Outer Nitrile Glove 3. Fume Hood 4. Face Shield Aggressive_Solv->PPE_Liq_High

Figure 1: Task-Based PPE Selection Logic. Selects protection level based on the physical state and solvent carrier.

Operational Protocols

A. Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of balance area.

  • Engineering Control: Use a Static-Free Balance Enclosure or a Chemical Fume Hood. Do not weigh on an open bench.

  • Static Management: Pyridazines can be static-prone. Use an anti-static gun or polonium strip to prevent "flying powder."

  • Technique:

    • Place a disposable mat (absorbent side up) in the hood.

    • Tare the vial before opening the stock container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe Down: Immediately wipe the exterior of the stock bottle and the new vial with a Kimwipe dampened in methanol after closing.

B. Reaction Setup (Solution State)

Objective: Prevent dermal absorption of the dissolved compound.

  • Glove Layering: If using Dichloromethane (DCM) as a solvent, standard nitrile degrades in <5 minutes.

    • Protocol: Wear a Silver Shield (Laminate) glove as the inner layer. Wear a standard nitrile glove as the outer layer for grip.

  • Sash Height: Keep the fume hood sash at the lowest working position (below chin level) to act as a physical splash guard.

  • Syringe Transfer: When moving solutions, Luer-lock syringes are mandatory to prevent needle pop-off.

Decontamination & Doffing (Removal)[7]

The highest risk of exposure often occurs when removing contaminated PPE.

Doffing_Protocol Start End of Procedure Wash 1. Wash Outer Gloves (Soap & Water) Start->Wash Remove_Outer 2. Remove Outer Gloves (Beak Method) Wash->Remove_Outer Inspect 3. Inspect Inner Gloves (Stains/Tears?) Remove_Outer->Inspect Clean No Contamination Inspect->Clean Clear Dirty Visible Contamination Inspect->Dirty Stained Remove_Inner 4. Remove Inner Gloves (Peel from wrist) Clean->Remove_Inner Report REPORT INCIDENT & Medical Eval Dirty->Report Wash_Hands 5. Wash Hands (30 sec scrub) Remove_Inner->Wash_Hands

Figure 2: The "Beak Method" Doffing Protocol. Visual inspection of inner gloves is the critical self-validation step.

Waste Disposal & Emergency Response

Disposal Strategy
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong acids or oxidizers. The chloropyridazine ring is stable, but high-temperature incineration is required to prevent the formation of dioxins/furans during destruction.

  • Labeling: Label clearly as "Contains Halogenated Heterocycles (Toxic)."

Emergency Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum designated for hazardous chemicals.

  • Solution Spill:

    • Evacuate the immediate area.[4][5][6]

    • Do not use water (spreads the lipophilic compound).

    • Cover with Vermiculite or Activated Carbon pads.

    • Collect into a sealed hazardous waste bag.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7] National Academies Press. Retrieved from [Link]

Sources

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